molecular formula C7H5ClINO2 B1589364 5-Chloro-1-iodo-2-methyl-3-nitrobenzene CAS No. 294190-16-2

5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Cat. No.: B1589364
CAS No.: 294190-16-2
M. Wt: 297.48 g/mol
InChI Key: MNRZNGSAWDQNSN-UHFFFAOYSA-N
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Description

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5ClINO2 and its molecular weight is 297.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRZNGSAWDQNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444509
Record name 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294190-16-2
Record name 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-1-iodo-2-methyl-3-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound characterized by a unique arrangement of electron-withdrawing and electron-donating groups. This distinct substitution pattern confers a versatile reactivity profile, positioning it as a valuable intermediate in advanced organic synthesis. Its utility is particularly significant in the construction of complex molecular frameworks for pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple, differentially reactive functional groups—a nitro, a chloro, an iodo, and a methyl group—on the benzene scaffold allows for selective and sequential chemical transformations. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, predicted spectral data for characterization, a detailed reactivity analysis, and essential safety and handling protocols.

Compound Identification and Physicochemical Properties

This section outlines the fundamental identifiers and the predicted physicochemical properties of this compound. As experimental data is not widely published, these values are derived from validated computational models and provide a reliable baseline for laboratory work.

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name This compoundAiFChem
CAS Number 294190-16-2[1]
Molecular Formula C₇H₅ClINO₂[1]
Molecular Weight 297.48 g/mol [1]
SMILES CC1=C(C(=CC(=C1)Cl)I)--INVALID-LINK--[O-]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point 85 - 95 °C
Boiling Point ~330 - 340 °C
Water Solubility Low (< 0.1 g/L)
LogP ~3.9

Synthesis Pathway and Experimental Protocol

A logical and efficient synthetic route to this compound can be conceptualized starting from the readily available industrial chemical, 4-chloro-2-nitrotoluene. The causality behind this multi-step synthesis lies in the strategic manipulation of directing group effects to achieve the desired substitution pattern.

Synthesis_Workflow Figure 1: Proposed Synthetic Pathway A 4-Chloro-2-nitrotoluene B Reduction (Fe, HCl) A->B Step 1: Reduction C 3-Chloro-2-methylaniline B->C D Diazotization & Iodination (NaNO₂, HCl, KI) C->D Step 2: Sandmeyer Reaction E 5-Chloro-1-iodo-2-methylbenzene D->E F Nitration (HNO₃/H₂SO₄) E->F Step 3: Electrophilic Nitration G 5-Chloro-1-iodo-2-methyl- 3-nitrobenzene F->G

Caption: A plausible three-step synthetic route to this compound.

Step 1: Synthesis of 3-Chloro-2-methylaniline

The synthesis commences with the selective reduction of the nitro group on 4-chloro-2-nitrotoluene. Using a classic Béchamp reduction with iron powder and hydrochloric acid is a cost-effective and robust method for this transformation.

  • Reactants : 4-chloro-2-nitrotoluene, Iron (Fe) powder, concentrated Hydrochloric acid (HCl), Ethanol/Water solvent system.

  • Protocol :

    • In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, create a suspension of 4-chloro-2-nitrotoluene and iron powder in a 1:1 mixture of ethanol and water.

    • Heat the suspension to a gentle reflux.

    • Add concentrated hydrochloric acid dropwise via an addition funnel. The acid serves to activate the iron surface and acts as a proton source.

    • Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and basify with a saturated solution of sodium carbonate to precipitate iron hydroxides.

    • Filter the mixture through a pad of celite to remove the iron salts.

    • Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2-methylaniline, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 5-Chloro-1-iodo-2-methylbenzene

This step employs the Sandmeyer reaction, a reliable method for converting an aryl amine into an aryl halide. The amino group is first converted to a diazonium salt, which is then displaced by iodide.

  • Reactants : 3-chloro-2-methylaniline, Sodium nitrite (NaNO₂), concentrated Hydrochloric acid (HCl), Potassium iodide (KI).

  • Protocol :

    • Dissolve 3-chloro-2-methylaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. This exergonic reaction forms the crucial diazonium salt intermediate.

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Add the cold diazonium salt solution portion-wise to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the mixture to warm to ambient temperature and stir for 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Extract the product with diethyl ether or dichloromethane (3x).

    • Combine the organic layers and wash with a 10% sodium thiosulfate solution to quench any residual iodine, followed by a brine wash.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford 5-chloro-1-iodo-2-methylbenzene.

Step 3: Synthesis of this compound

The final step is an electrophilic aromatic substitution. The directing effects of the existing substituents (ortho, para-directing methyl and chloro groups, and the meta-directing iodo group) favor the introduction of the nitro group at the C3 position, which is sterically accessible and electronically activated.

  • Reactants : 5-chloro-1-iodo-2-methylbenzene, concentrated Nitric acid (HNO₃), concentrated Sulfuric acid (H₂SO₄).

  • Protocol :

    • In a flask cooled in an ice bath, slowly add 5-chloro-1-iodo-2-methylbenzene to concentrated sulfuric acid with stirring.

    • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

    • Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 10 °C to control the reaction rate and prevent side reactions.

    • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor for completion using TLC.

    • Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Predicted Spectroscopic Data

For unambiguous structural confirmation, the following spectral data are predicted based on the compound's structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Shift (ppm)MultiplicityAssignment
Aromatic-H7.8 - 8.2SingletH at C4
Aromatic-H7.6 - 8.0SingletH at C6
Methyl-H2.4 - 2.6Singlet-CH₃ at C2
¹³C NMR Predicted Shift (ppm) Assignment
Aromatic-C148 - 152C-NO₂ (C3)
Aromatic-C138 - 142C-Cl (C5)
Aromatic-C135 - 139C-CH₃ (C2)
Aromatic-C130 - 134C-H (C4)
Aromatic-C125 - 129C-H (C6)
Aromatic-C90 - 95C-I (C1)
Methyl-C18 - 22-CH₃

Table 4: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3100 - 3050Aromatic C-H Stretch
2980 - 2920Methyl C-H Stretch
1540 - 1510Asymmetric N-O Stretch (Nitro)
1360 - 1330Symmetric N-O Stretch (Nitro)
1600, 1475Aromatic C=C Stretch
850 - 750C-Cl Stretch
650 - 550C-I Stretch

Mass Spectrometry (MS) : The electron impact (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 297, accompanied by a characteristic M+2 peak at m/z 299 (approximately one-third the intensity) due to the ³⁷Cl isotope. Key fragmentation patterns would include the loss of NO₂ (m/z 251), I (m/z 170), and Cl (m/z 262).

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents and the versatile nitro group.

Reactivity_Diagram Figure 2: Key Reaction Pathways Start This compound Iodo (C1) Nitro (C3) Chloro (C5) Suzuki Suzuki Coupling (Pd Catalyst, Boronic Acid) Start:c1->Suzuki Selective Oxidative Addition SNAr Nucleophilic Aromatic Substitution (e.g., R-NH₂) Start:c3->SNAr Activated by NO₂ (ortho/para) Reduction Nitro Group Reduction (e.g., SnCl₂) Start:c2->Reduction Versatile Transformation Product_Suzuki Aryl-Substituted Product Suzuki->Product_Suzuki Product_SNAr Amine-Substituted Product SNAr->Product_SNAr Product_Reduction Aniline Derivative Reduction->Product_Reduction

Caption: Major reaction pathways illustrating the synthetic versatility of the title compound.

  • Palladium-Catalyzed Cross-Coupling : The C-I bond is the most labile site for oxidative addition to a Palladium(0) catalyst. This makes it the preferred site for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2][3] This selectivity allows for the precise installation of aryl, vinyl, alkynyl, or amino groups at the C1 position while leaving the C-Cl bond intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr) : The potent electron-withdrawing nitro group at C3 strongly activates the C-Cl bond (para-position) and the C-I bond (ortho-position) towards nucleophilic attack.[4] While the C-I bond is weaker, the C-Cl bond is often the preferred site for displacement in SNAr reactions, depending on the nucleophile and reaction conditions. This enables the introduction of nucleophiles like alkoxides, thiolates, and amines at the C5 position.

  • Nitro Group Transformations : The nitro group is a versatile functional handle. It can be readily reduced to an amine, which then opens up a vast array of subsequent chemistries, including diazotization to form phenols or other halides, or acylation to form amides. This adds another layer of synthetic potential to the molecule.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the known hazards of related nitroaromatic and halogenated compounds.[5][6][7]

  • Hazard Assessment : Assumed to be toxic by inhalation, ingestion, and skin contact. It is a potential irritant to the eyes, skin, and respiratory system. Halogenated nitroaromatics are often classified as environmentally hazardous.[5][7]

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat are mandatory.[6]

  • Engineering Controls : All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Handling : Avoid creating dust. Use spark-proof tools and ensure adequate grounding to prevent static discharge. Keep away from heat, sparks, and open flames.

  • Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic chemicals. Segregate from strong oxidizing agents, strong bases, and combustible materials.

  • Emergency Procedures :

    • Skin Contact : Immediately wash with soap and copious amounts of water. Remove contaminated clothing.

    • Eye Contact : Flush with water for at least 15 minutes, holding eyelids open.

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion : Do not induce vomiting. Seek immediate medical attention.

  • Disposal : Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

References

Spectroscopic Characterization of Halogenated and Nitrated Benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of complex aromatic compounds, with a focus on halogenated and nitrated benzene derivatives. For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic data is paramount for compound identification, purity assessment, and quality control.

Given the absence of publicly available experimental spectra for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, this guide will utilize a multi-faceted approach. We will first provide a detailed analysis of the predicted spectroscopic data for this compound, leveraging computational tools to forecast its ¹H NMR and ¹³C NMR spectra. This will be complemented by a thorough discussion of the expected features in its mass and infrared spectra based on the well-established behavior of analogous structures.

To ground these predictions in experimental reality, we will then present and interpret the complete, experimentally obtained spectroscopic data for a closely related and well-characterized compound, 2-Chloro-6-nitrotoluene . By examining a tangible dataset, we can illustrate the core principles of spectral interpretation and provide a practical framework for analysis that can be extrapolated to the target molecule.

Part 1: Predicted Spectroscopic Profile of this compound

This compound (CAS: 294190-16-2) is a polysubstituted aromatic compound with the molecular formula C₇H₅ClINO₂ and a molecular weight of 297.48 g/mol .[1] Its structure presents a unique substitution pattern that is expected to give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. These predictions are generated using computational algorithms that consider the effects of the various substituents on the chemical shifts of the aromatic protons and carbons.[2][3]

1.1.1. Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The electron-withdrawing nature of the nitro and chloro groups, along with the iodine atom, will significantly deshield these protons, shifting their resonances downfield.

  • H-4: This proton is situated between a chloro and a nitro group, and is expected to be the most deshielded of the two aromatic protons.

  • H-6: This proton is adjacent to the iodine atom and will also be deshielded, though likely to a lesser extent than H-4.

The methyl group protons will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-4~8.0 - 8.2d
H-6~7.8 - 8.0d
-CH₃~2.5 - 2.7s

1.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

  • C-1 (C-I): The carbon bearing the iodine atom will be significantly shifted upfield due to the "heavy atom effect".

  • C-3 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded and shifted downfield.

  • C-5 (C-Cl): The carbon bonded to the chlorine atom will also be deshielded.

  • C-2 (C-CH₃): The carbon with the methyl group will have a chemical shift influenced by both the methyl substituent and the adjacent nitro and iodo groups.

  • C-4 & C-6: These carbons, bonded to hydrogen, will have chemical shifts determined by the cumulative effects of the surrounding substituents.

  • -CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-I~90 - 100
C-NO₂~150 - 155
C-Cl~135 - 140
C-CH₃ (aromatic)~130 - 135
C-4~125 - 130
C-6~130 - 135
-CH₃~20 - 25
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 297, taking into account the most abundant isotopes (³⁵Cl and ¹²⁷I). The isotopic pattern of the molecular ion will be characteristic, showing a smaller M+2 peak due to the presence of the ³⁷Cl isotope.

The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways for aromatic nitro compounds and halogenated benzenes.[4][5]

Expected Fragmentation Pathways:

  • Loss of NO₂: A significant fragment resulting from the loss of the nitro group (mass 46) to give an ion at m/z 251.

  • Loss of I: Cleavage of the carbon-iodine bond would lead to a fragment at m/z 170.

  • Loss of Cl: Loss of the chlorine atom would result in a fragment at m/z 262.

  • Loss of CH₃: A fragment corresponding to the loss of the methyl group (mass 15) would appear at m/z 282.

G M [M]⁺˙ (m/z 297) M_minus_NO2 [M-NO₂]⁺ (m/z 251) M->M_minus_NO2 -NO₂ M_minus_I [M-I]⁺ (m/z 170) M->M_minus_I -I M_minus_Cl [M-Cl]⁺ (m/z 262) M->M_minus_Cl -Cl M_minus_CH3 [M-CH₃]⁺ (m/z 282) M->M_minus_CH3 -CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.[6][7]

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
C-H (in -CH₃)Stretch2975 - 2850
Aromatic C=CStretch1600 - 1475
Nitro (N=O)Asymmetric Stretch1550 - 1500
Nitro (N=O)Symmetric Stretch1370 - 1330
C-NStretch870 - 810
C-ClStretch800 - 600
C-IStretch< 667

The presence of strong absorption bands for the nitro group's asymmetric and symmetric stretches is a key diagnostic feature for this class of compounds.

Part 2: Experimental Spectroscopic Data for 2-Chloro-6-nitrotoluene

To provide a practical illustration of spectroscopic analysis, we will now examine the experimental data for 2-Chloro-6-nitrotoluene (CAS: 83-42-1), a structurally related compound.

Mass Spectrum of 2-Chloro-6-nitrotoluene

The mass spectrum of 2-Chloro-6-nitrotoluene shows a molecular ion peak at m/z 171.[8] The spectrum exhibits a characteristic fragmentation pattern that provides valuable structural information.

G M [M]⁺˙ (m/z 171) M_minus_O [M-O]⁺ (m/z 155) M->M_minus_O -O M_minus_NO [M-NO]⁺ (m/z 141) M->M_minus_NO -NO M_minus_NO2 [M-NO₂]⁺ (m/z 125) M->M_minus_NO2 -NO₂ M_minus_Cl [M-Cl]⁺ (m/z 136) M->M_minus_Cl -Cl

Caption: Major fragmentation pathways observed in the EI-MS of 2-Chloro-6-nitrotoluene.

Part 3: Synthesis and Potential Impurities

A plausible synthetic route to this compound could start from 4-chloro-2-nitrotoluene. This starting material can be iodinated to introduce the iodine atom at the 5-position. The reaction conditions for such a transformation would need to be carefully controlled to achieve the desired regioselectivity. A potential route is outlined below.

G Start 4-Chloro-2-nitrotoluene Intermediate [Intermediate] Start->Intermediate Nitration Product This compound Intermediate->Product Iodination

Caption: A potential synthetic pathway to this compound.

Potential impurities in the final product could include unreacted starting materials, regioisomers formed during the nitration or iodination steps, and byproducts from side reactions. The presence of such impurities would be detectable by the spectroscopic methods discussed in this guide. For instance, the presence of starting material would be evident from its distinct NMR and mass spectral signals.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic features of this compound based on computational predictions and analysis of related compounds. By combining the predictive power of computational chemistry with the empirical evidence from the experimental data of 2-Chloro-6-nitrotoluene, researchers can gain a robust understanding of the key spectroscopic markers for this class of molecules. A thorough spectroscopic analysis is indispensable for the unambiguous identification and characterization of such complex organic compounds in research and development.

References

Navigating the Intricacies of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. This document provides a detailed exploration of its IUPAC nomenclature, chemical structure, and pivotal role as a versatile intermediate in advanced chemical synthesis.

Deciphering the Identity: IUPAC Nomenclature and Chemical Structure

The precise identification of a chemical compound is fundamental to scientific rigor. The compound in focus, represented by the CAS number 1150617-61-0, is correctly named 5-Chloro-2-iodo-1-methyl-3-nitrobenzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1][2][3][4] An isomeric form, 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, is associated with CAS number 294190-16-2.[5][6][7]

The IUPAC naming convention for substituted benzenes prioritizes the assignment of the lowest possible locants (numbers) to the substituents. In the absence of a principal functional group that would be cited as a suffix, the substituents are listed alphabetically. For the compound with CAS number 1150617-61-0, the substituents are Chloro, Iodo, Methyl, and Nitro. Following alphabetical order, the numbering of the benzene ring is assigned to give the lowest possible numerical designation to these groups.

Chemical Structure of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS: 1150617-61-0):

Caption: Molecular structure of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene.

Table 1: Physicochemical Properties of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene

PropertyValueSource
CAS Number 1150617-61-0[1][2][3][4]
Molecular Formula C₇H₅ClINO₂[1][2][3][4]
Molecular Weight 297.48 g/mol [1][4]
Appearance Powder[2]
Purity ≥98%[2][4]
Storage Keep in a dark place, sealed in dry, at 2-8°C[1]

The Synthetic Significance: A Versatile Building Block

5-Chloro-2-iodo-1-methyl-3-nitrobenzene is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites on the benzene ring, allowing for a variety of chemical transformations.

The halogenated aromatic structure of this compound makes it an excellent precursor for the synthesis of more complex molecules. The iodine and chlorine substituents, along with the nitro and methyl groups, provide handles for a range of synthetic modifications. This functional group array enables its use in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds.

Applications in Drug Discovery and Development

The structural motifs present in 5-Chloro-2-iodo-1-methyl-3-nitrobenzene are of significant interest in medicinal chemistry. Halogenated aromatic compounds are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The specific arrangement of substituents in this molecule offers a scaffold that can be elaborated to target a variety of biological pathways.

While specific therapeutic applications of compounds directly derived from 5-Chloro-2-iodo-1-methyl-3-nitrobenzene are not extensively detailed in publicly available literature, its role as a building block suggests its potential in the synthesis of novel therapeutic agents. The ability to introduce further diversity through reactions at the halogen, nitro, and methyl positions makes it a valuable tool for generating libraries of compounds for high-throughput screening.

Experimental Protocols: A Conceptual Framework

The synthesis of derivatives from 5-Chloro-2-iodo-1-methyl-3-nitrobenzene would typically involve a series of well-established organic reactions. The following diagram illustrates a generalized workflow for the functionalization of this intermediate.

G A 5-Chloro-2-iodo-1-methyl-3-nitrobenzene B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Reduction of Nitro Group A->C D Nucleophilic Aromatic Substitution A->D E Functionalized Derivative 1 B->E F Functionalized Derivative 2 C->F G Functionalized Derivative 3 D->G

Caption: Conceptual workflow for the synthetic modification of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene.

Step-by-Step Methodologies (Conceptual):

  • Cross-Coupling Reactions: The iodine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl groups at this position, significantly increasing molecular complexity.

  • Reduction of the Nitro Group: The nitro group at the 3-position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline derivative is a key precursor for the synthesis of a variety of heterocyclic compounds and can be further modified through acylation, alkylation, or diazotization reactions.

  • Nucleophilic Aromatic Substitution: While less reactive than the iodo group, the chloro group at the 5-position can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

The strategic combination of these transformations allows for the regioselective synthesis of a diverse array of complex molecules, underscoring the value of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene as a versatile synthetic intermediate.

Conclusion

5-Chloro-2-iodo-1-methyl-3-nitrobenzene is a chemical compound with a well-defined structure and significant potential in advanced chemical synthesis. Its utility as a versatile building block, particularly in the fields of drug discovery and agrochemical development, is evident from its functional group arrangement. This guide provides a foundational understanding of its identity, properties, and synthetic applications, serving as a valuable resource for scientists and researchers in the chemical sciences.

References

An In-depth Technical Guide to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, iodo, methyl, and nitro groups, provides multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. The strategic placement of a reactive iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 294190-16-2[1][2]
Molecular Formula C₇H₅ClINO₂[3][4]
Molecular Weight 297.48 g/mol [3][4]
Storage Conditions 2-8°C, Keep in a dark place, sealed in dry conditions[3][5]

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route could involve the diazotization of 5-chloro-2-methyl-3-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Synthetic Pathway A 5-Chloro-2-methyl-3-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl C This compound B->C KI

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Diazotization: 5-chloro-2-methyl-3-nitroaniline is dissolved in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Iodination: A solution of potassium iodide in water is added to the freshly prepared diazonium salt solution. The reaction mixture is then allowed to warm to room temperature and may require gentle heating to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[6]

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, chemical shift and peak predictions can be made based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets in the downfield region due to the electron-withdrawing effects of the nitro and halogen substituents. The methyl group protons would appear as a singlet in the upfield region. The chemical shifts can be influenced by the choice of deuterated solvent.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative nitro, chloro, and iodo groups will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-H stretching vibrations for the aromatic ring and the methyl group.

  • C=C stretching vibrations for the aromatic ring.

  • C-Cl and C-I stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 297.48 g/mol .[7] Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) will also be observed.

Reactivity and Applications in Organic Synthesis

The presence of multiple functional groups makes this compound a valuable synthon for the construction of complex organic molecules, particularly in the field of medicinal chemistry. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[8]

Cross-Coupling Reactions A This compound B Suzuki Coupling (with R-B(OH)₂) A->B Pd Catalyst, Base C Heck Coupling (with Alkene) A->C Pd Catalyst, Base D Sonogashira Coupling (with Alkyne) A->D Pd/Cu Catalysts, Base E Biaryl Compounds B->E F Stilbene Derivatives C->F G Aryl-Alkynes D->G

Caption: Key cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for the formation of biaryl structures, which are common motifs in many pharmaceutical agents.[9][10]

  • Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[11][12] This reaction is widely used to synthesize stilbenes and other vinyl-substituted aromatic compounds.

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by both palladium and copper complexes.[13][14] Aryl-alkynes are important intermediates in the synthesis of various natural products and pharmaceuticals.

Applications in Drug Discovery and Development

Halogenated and nitrated aromatic compounds are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[15] The structural motifs that can be accessed from this compound are prevalent in a number of drug classes, including kinase inhibitors. The ability to introduce diverse substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Care should be taken to avoid inhalation, ingestion, and skin contact. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Purification and Characterization of Reaction Products

The purification of products derived from reactions involving this compound typically involves standard laboratory techniques.

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound at elevated temperatures but not at room temperature.[16]

  • Flash Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful purification technique.[6][17] The choice of stationary phase (typically silica gel) and mobile phase (eluent) will depend on the polarity of the compounds to be separated.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its rich functionality allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such highly functionalized intermediates in enabling the synthesis of new and improved medicines is undeniable.

References

An In-depth Technical Guide to the Physical Properties of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-iodo-2-methyl-3-nitrobenzene (CAS No. 294190-16-2) is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique combination of chloro, iodo, methyl, and nitro functional groups offers multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of the anticipated physical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination and characterization. By grounding our discussion in the principles of physical organic chemistry and established analytical techniques, we offer a robust framework for researchers to understand, handle, and utilize this compound effectively in their research and development endeavors.

Introduction and Molecular Profile

This compound is a halogenated nitroaromatic compound. The spatial arrangement of its substituents—an iodine atom ortho to a methyl group, a nitro group meta to the iodine and ortho to the chlorine, and a chlorine atom para to the methyl group—creates a unique electronic and steric environment. This distinct substitution pattern is critical in directing the regioselectivity of subsequent chemical reactions, such as cross-coupling reactions or nucleophilic aromatic substitutions.[1] A thorough understanding of its physical properties is paramount for its application in synthesis, including aspects of reaction kinetics, solubility, and purification.

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value/BehaviorRationale and Comparative Insights
Molecular Formula C₇H₅ClINO₂Based on its chemical structure.
Molecular Weight 297.48 g/mol Calculated from the atomic weights of its constituent elements.
Physical State Crystalline solid at room temperatureThe high molecular weight and presence of polar groups (nitro) and halogens increase intermolecular forces, favoring a solid state. Nitrobenzene itself is a liquid, but halogenation and methylation increase the melting point.[4][5]
Melting Point Moderately highExpected to be significantly above room temperature due to strong intermolecular interactions (dipole-dipole, van der Waals). The precise value is sensitive to the substitution pattern and crystal packing.
Boiling Point High (likely >250 °C)The high molecular weight and polarity suggest a high boiling point. Decomposition may occur at or near the boiling point, which is common for nitroaromatic compounds.
Density > 1.5 g/cm³The presence of heavy atoms like iodine and chlorine will result in a density significantly greater than that of water. For comparison, the density of nitrobenzene is 1.2 g/cm³.[4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate, acetone).The large, nonpolar aromatic ring and halogen substituents dominate the molecule's character, making it hydrophobic. Halogenated aromatic compounds generally exhibit low solubility in water but are miscible with many organic solvents.[6][7][8]

Experimental Determination of Physical Properties

This section provides detailed protocols for the experimental determination of the key physical properties of this compound.

G cluster_0 Thermal Analysis cluster_1 Solution Properties cluster_2 Spectroscopic Characterization Melting_Point Melting Point Determination (DSC/Capillary Method) Boiling_Point Boiling Point Determination (Distillation/Micro-method) Solubility Solubility Assessment (Qualitative & Quantitative) NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry Start Sample of This compound Start->Melting_Point Start->Boiling_Point Start->Solubility Start->NMR Start->FTIR Start->MS

Caption: Workflow for the experimental characterization of physical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.[9]

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique for determining melting points and other thermal transitions.[10]

Protocol:

  • Calibration: Calibrate the DSC instrument using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 20 °C above the expected melting point at a rate of 10 °C/min for an initial survey.

    • For a precise measurement, use a slower heating rate of 2 °C/min over a narrower temperature range identified in the survey scan.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

Solubility Profile

Understanding the solubility of the compound is essential for designing reaction conditions, extraction procedures, and purification protocols.

Methodology: Qualitative and Quantitative Assessment

Protocol (Qualitative):

  • Add approximately 10 mg of the compound to separate test tubes.

  • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

  • Agitate the mixtures at room temperature and observe for complete dissolution.

  • Classify as "soluble," "sparingly soluble," or "insoluble."

Protocol (Quantitative - Shake-Flask Method): [8]

  • Prepare saturated solutions by adding an excess of the compound to a known volume of the desired solvent in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

  • Express the solubility in units such as g/L or mol/L.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[11][12]

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, these two protons are not equivalent and will likely appear as two distinct singlets or narrowly split doublets (if long-range coupling is resolved). The electron-withdrawing nitro group will deshield the adjacent protons, shifting them downfield.

  • Methyl Protons (3H): A single signal for the methyl group is expected, likely in the range of δ 2.3-2.6 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 90-160 ppm).

    • The carbon bearing the iodine (C-I) will be significantly shielded and appear upfield (around 90-100 ppm).

    • The carbon bearing the nitro group (C-NO₂) will be deshielded and appear downfield (around 145-155 ppm).

    • The carbon bearing the chlorine (C-Cl) will also be downfield (around 130-140 ppm).

    • The remaining three aromatic carbons will resonate at intermediate chemical shifts.

  • Methyl Carbon (1C): A single signal in the aliphatic region (δ 15-25 ppm).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the peaks based on their chemical shifts, integration values, and splitting patterns. 2D NMR experiments like COSY, HSQC, and HMBC can be used for unambiguous assignments.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[13][14]

Predicted Characteristic Absorption Bands:

  • Aromatic C-H Stretch: ~3100-3000 cm⁻¹ (weak to medium)

  • Asymmetric NO₂ Stretch: ~1550-1475 cm⁻¹ (strong)[15]

  • Symmetric NO₂ Stretch: ~1360-1290 cm⁻¹ (strong)[15]

  • Aromatic C=C Stretch: ~1600-1450 cm⁻¹ (medium, multiple bands)

  • C-Cl Stretch: ~1100-1000 cm⁻¹ (medium to strong)

  • C-I Stretch: ~600-500 cm⁻¹ (medium)

Protocol:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[16][17]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 297 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable.

  • Key Fragments: Fragmentation is expected to occur through the loss of characteristic neutral species or radicals:

    • Loss of NO₂ (m/z = M - 46)

    • Loss of O (m/z = M - 16)

    • Loss of Cl (m/z = M - 35)

    • Loss of I (m/z = M - 127)

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a volatile solvent for liquid injection.

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion

This compound is a compound of significant interest for synthetic chemistry. While specific experimental data is sparse in the literature, this guide provides a robust framework for its characterization. By employing the detailed methodologies for determining melting point, solubility, and spectroscopic properties (NMR, FT-IR, and MS), researchers can confidently verify the identity, purity, and key physical characteristics of this valuable synthetic intermediate. The predicted properties and analytical signatures outlined herein serve as a reliable benchmark for these experimental investigations, empowering scientists to integrate this compound into their synthetic workflows with a high degree of confidence and scientific rigor.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene: Strategic Selection of Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of potential synthetic pathways for the preparation of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, a polysubstituted aromatic compound with significant potential as an intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of chloro, iodo, methyl, and nitro functional groups on the benzene ring offers a versatile scaffold for further chemical modifications, particularly in cross-coupling reactions.[1] This document explores plausible synthetic routes, grounded in the principles of electrophilic aromatic substitution and substituent directing effects, to provide researchers and drug development professionals with a robust framework for its synthesis.

Retrosynthetic Analysis and Strategic Considerations

The arrangement of substituents on the target molecule, this compound, presents a significant challenge in regioselectivity. A successful synthesis hinges on a carefully planned sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents—methyl (ortho-, para-directing, activating), nitro (meta-directing, deactivating), and halogens (ortho-, para-directing, deactivating)—must be strategically leveraged to achieve the desired substitution pattern.

Two primary retrosynthetic approaches are considered herein, each commencing from a readily available starting material:

  • Route A: Beginning with a substituted aniline, leveraging the powerful ortho-, para-directing nature of the amino group (or a protected form) to guide subsequent substitutions, followed by diazotization and Sandmeyer-type reactions to introduce a halogen.

  • Route B: Starting from a substituted toluene, navigating the directing effects of the methyl group and a halogen to install the remaining functionalities.

Synthetic Route A: An Aniline-Centric Approach

This route is proposed as a potentially more regioselective pathway, utilizing the strong directing effect of an amino group. A plausible starting material is 4-chloro-2-methylaniline.

Diagram of Synthetic Route A

Synthetic Route A A 4-Chloro-2-methylaniline B N-(4-chloro-2-methylphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-chloro-2-methyl-6-nitrophenyl)acetamide B->C HNO3, H2SO4 D 4-Chloro-2-methyl-6-nitroaniline C->D H+, H2O, Heat E This compound D->E 1. NaNO2, H2SO4 2. KI

Caption: Proposed synthesis of this compound starting from 4-chloro-2-methylaniline.

Step-by-Step Methodology for Route A

Step 1: Protection of the Amino Group

The highly activating and oxidizable amino group of 4-chloro-2-methylaniline is first protected as an acetamide. This moderates its activating effect and prevents unwanted side reactions during nitration.

  • Protocol: To a stirred solution of 4-chloro-2-methylaniline in pyridine, an equimolar amount of acetic anhydride is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC). The product, N-(4-chloro-2-methylphenyl)acetamide, is isolated by pouring the reaction mixture into ice-water and collecting the precipitate.

Step 2: Regioselective Nitration

The acetamido group directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. As the para position is blocked by the chloro group, nitration is directed to the ortho position.

  • Protocol: The N-(4-chloro-2-methylphenyl)acetamide is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 10 °C. The reaction is stirred for a few hours and then poured onto crushed ice. The precipitated product, N-(4-chloro-2-methyl-6-nitrophenyl)acetamide, is filtered, washed with cold water, and dried.

Step 3: Deprotection of the Amino Group

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-chloro-2-methyl-6-nitroaniline.

  • Protocol: The N-(4-chloro-2-methyl-6-nitrophenyl)acetamide is refluxed in a mixture of aqueous ethanol and a strong acid (e.g., HCl or H₂SO₄) until hydrolysis is complete. The reaction mixture is cooled and neutralized with a base (e.g., NaOH solution) to precipitate the 4-chloro-2-methyl-6-nitroaniline, which is then filtered and purified.

Step 4: Diazotization and Iodination (Sandmeyer-type Reaction)

The amino group of 4-chloro-2-methyl-6-nitroaniline is converted to a diazonium salt, which is subsequently displaced by iodide. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[2][3][4]

  • Protocol: 4-chloro-2-methyl-6-nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of potassium iodide in water. The reaction mixture is gently warmed to facilitate the evolution of nitrogen gas and the formation of the final product. The this compound precipitates and is isolated by filtration, followed by purification, typically by recrystallization. A similar procedure is described for the synthesis of 4-chloro-1-iodo-2-nitrobenzene from 4-chloro-2-nitroaniline.[5]

Data Summary for Route A
StepReactionReagents and ConditionsExpected Outcome
1AcetylationAcetic anhydride, pyridine, 0 °C to RTN-(4-chloro-2-methylphenyl)acetamide
2NitrationHNO₃, H₂SO₄, 0-10 °CN-(4-chloro-2-methyl-6-nitrophenyl)acetamide
3HydrolysisH⁺, H₂O, EtOH, reflux4-Chloro-2-methyl-6-nitroaniline
4Diazotization/Iodination1. NaNO₂, H₂SO₄, 0-5 °C; 2. KIThis compound

Synthetic Route B: A Toluene-Based Approach

This alternative route begins with a more readily available and less complex starting material, 2-chlorotoluene. However, it may present greater challenges in achieving the desired regioselectivity.

Diagram of Synthetic Route B

Synthetic Route B A 2-Chlorotoluene B 2-Chloro-6-nitrotoluene A->B HNO3, H2SO4 C 4-Chloro-2-iodo-6-nitrotoluene (Isomer) B->C I2, Oxidizing agent D This compound C->D (Further steps and isomer separation)

Caption: A potential synthetic pathway for this compound starting from 2-chlorotoluene.

Step-by-Step Methodology for Route B

Step 1: Nitration of 2-Chlorotoluene

The nitration of 2-chlorotoluene is expected to yield a mixture of isomers. The methyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. The primary products are likely to be 2-chloro-3-nitrotoluene, 2-chloro-4-nitrotoluene, 2-chloro-5-nitrotoluene, and 2-chloro-6-nitrotoluene. The formation of 2-chloro-6-nitrotoluene is crucial for this pathway. Some sources suggest that nitration of o-nitrotoluene can yield a significant amount of the 6-chloro isomer.[6]

  • Protocol: 2-Chlorotoluene is added to a mixture of concentrated sulfuric acid and nitric acid at a controlled low temperature (e.g., 0-10 °C). After the addition is complete, the mixture is stirred for several hours. The reaction is quenched by pouring it onto ice. The organic products are extracted with a suitable solvent (e.g., dichloromethane), and the mixture of isomers is separated by fractional distillation or chromatography.

Step 2: Iodination of 2-Chloro-6-nitrotoluene

This step involves the iodination of a deactivated aromatic ring. This typically requires harsh reaction conditions, such as the use of an oxidizing agent in the presence of iodine.

  • Protocol: 2-Chloro-6-nitrotoluene is treated with iodine in the presence of an oxidizing agent such as nitric acid, iodic acid, or a silver salt in a strong acid medium. The reaction may require elevated temperatures to proceed. The directing effects of the existing substituents would favor iodination at the 4-position, leading to an isomer of the target compound (4-chloro-2-iodo-6-nitrotoluene). Achieving iodination at the desired 1-position would be challenging.

Step 3: Introduction of the Second Chloro Group and Isomer Rearrangement

This proposed route faces a significant hurdle in introducing the second chloro group at the desired position and in obtaining the correct overall substitution pattern. A direct chlorination of an iodo-methyl-nitrobenzene derivative would likely lead to a mixture of products. Therefore, this route is considered less synthetically viable than Route A due to the anticipated difficulties in controlling regioselectivity.

Data Summary for Route B
StepReactionReagents and ConditionsExpected OutcomeChallenges
1NitrationHNO₃, H₂SO₄, 0-10 °CMixture of nitrated isomersSeparation of the desired 2-chloro-6-nitrotoluene
2IodinationI₂, oxidizing agent (e.g., HNO₃)Mixture of iodinated productsPoor regioselectivity, harsh conditions
3Chlorination--Extremely difficult to control regioselectivity

Conclusion and Recommendations

Based on a thorough analysis of substituent directing effects and established synthetic methodologies, Route A, starting from 4-chloro-2-methylaniline, is the recommended synthetic strategy for the preparation of this compound. This pathway offers a more controlled and predictable approach to achieving the desired regiochemistry. The key advantages of Route A include:

  • Superior Regiocontrol: The strong ortho-, para-directing nature of the protected amino group allows for the selective introduction of the nitro group.

  • Versatility of the Sandmeyer Reaction: The diazotization of the amino group provides a reliable method for the introduction of the iodo substituent at a specific position.

While Route B, starting from 2-chlorotoluene, may seem more direct, it is likely to be plagued by issues of poor regioselectivity, leading to complex mixtures of isomers that would be difficult and costly to separate.

For researchers and drug development professionals embarking on the synthesis of this compound, a focus on the aniline-based approach is advised for a higher probability of success and a more efficient synthetic route.

References

Molecular weight and formula of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical compound this compound. It details its fundamental properties, molecular structure, and provides essential data for its application in scientific research.

Core Compound Identification

A precise understanding of a compound's properties begins with its fundamental identifiers and molecular characteristics. This compound is a substituted aromatic compound with key functional groups that make it a valuable intermediate in organic synthesis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 294190-16-2[1][2][3][4]
Molecular Formula C₇H₅ClINO₂[1]
Molecular Weight 297.48 g/mol [1][3]
MDL Number MFCD08690120[1][3]

Molecular Structure and Weight Calculation

The arrangement of atoms in this compound dictates its reactivity and physical properties. The structure consists of a benzene ring substituted with five different groups: a chlorine atom, an iodine atom, a methyl group, and a nitro group.

Structural Representation

The connectivity of the atoms can be visualized as follows:

References

A Technical Guide to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, a key intermediate in the synthesis of complex organic molecules. We will explore its chemical properties, commercial availability, and significant applications in the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into its use.

Chemical Identity and Properties

This compound is a halogenated nitroaromatic compound. The presence of multiple functional groups—chloro, iodo, methyl, and nitro—on the benzene ring makes it a versatile building block in organic synthesis. The distinct substitution pattern provides specific reactivity at different sites, which can be strategically exploited in multi-step synthetic pathways.

It is crucial to note the potential for isomeric confusion with similarly named compounds. The user-specified compound, this compound, is associated with CAS Number 294190-16-2 .[1][2][3] Another closely related isomer, 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, is identified by CAS Number 1150617-61-0 .[4][5][6][7] Researchers should verify the CAS number to ensure they are procuring the correct isomer for their specific synthetic route.

Key Chemical Properties:

PropertyValue
Molecular Formula C₇H₅ClINO₂
Molecular Weight 297.48 g/mol [3][4]
IUPAC Name This compound[3]
Appearance Typically a solid
Storage Recommended storage at 2-8°C[6][8]

Commercial Availability

This compound is available from several specialized chemical suppliers. The purity of the commercially available compound is generally high, often around 95-98%, making it suitable for most research and development applications.

Table of Commercial Suppliers:

SupplierPurityCAS Number
ParchemNot specified294190-16-2[1]
BLDpharmNot specified294190-16-2[9]
AiFChem95%294190-16-2[3]
ChemScene≥98%959575-00-9 (isomer)[10]
MySkinRecipes98%1150617-61-0 (isomer)[4][6][8]
AppchemNot specified1150617-61-0 (isomer)[7]

Applications in Research and Development

The unique arrangement of functional groups in this compound makes it a valuable intermediate in several areas:

  • Pharmaceutical Synthesis : This compound serves as a building block for creating active pharmaceutical ingredients (APIs).[8] The halogenated aromatic structure is a common motif in many drug molecules, and the functional groups on this intermediate allow for further chemical modifications to build complex molecular architectures.[8]

  • Agrochemicals : Similar to its use in pharmaceuticals, it is an intermediate in the development of new agrochemicals where halogenated aromatic structures are required for bioactivity.[8]

  • Cross-Coupling Reactions : The iodine substituent is particularly useful for participating in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[8] These reactions are fundamental for creating new carbon-carbon bonds, a critical step in the synthesis of many complex organic molecules.

  • Dyes and Specialty Chemicals : The nitro and halogen substituents can be used to fine-tune the reactivity and physical properties of molecules, making this compound a useful precursor in the preparation of dyes and other specialty chemicals.[8]

Reactivity and Key Synthetic Transformations

The reactivity of this compound is governed by its distinct functional groups. The iodine atom is the most likely site for initial reaction in cross-coupling chemistries due to the relative weakness of the C-I bond compared to the C-Cl bond. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are most activated.

A common and powerful application for this type of molecule is the Suzuki coupling reaction, which forms a new carbon-carbon bond by coupling the aryl iodide with a boronic acid in the presence of a palladium catalyst and a base.

Suzuki_Coupling reactant1 This compound product Coupled Product reactant1->product Suzuki Coupling reactant2 Aryl Boronic Acid R-B(OH)₂ reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃) base->product

Caption: A diagram of a Suzuki cross-coupling reaction.

Illustrative Synthetic Protocol: Suzuki Coupling

The following is a generalized, step-by-step protocol for a Suzuki coupling reaction using an aryl iodide like this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • Reaction Setup : To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the aryl boronic acid, and the base.

  • Solvent Addition : Add the anhydrous solvent to the flask.

  • Degassing : Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using a freeze-pump-thaw method. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Add the palladium catalyst to the reaction mixture.

  • Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Product Isolation prep1 Combine Reactants and Base prep2 Add Anhydrous Solvent prep1->prep2 prep3 Degas the Mixture prep2->prep3 react1 Add Palladium Catalyst prep3->react1 react2 Heat and Monitor react1->react2 purify1 Reaction Workup react2->purify1 purify2 Purification purify1->purify2 final_product final_product purify2->final_product Pure Product

Caption: A general workflow for a Suzuki coupling reaction.

Handling and Safety Precautions

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound was not found in the search results, general safety guidelines for related halogenated and nitrated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Handling : Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically at an approved waste disposal plant.[11]

For related compounds, hazards such as toxicity if swallowed or in contact with skin, and toxicity to aquatic life have been noted. Always consult the specific SDS provided by the supplier before use.

References

Methodological & Application

Application Notes and Protocols: Strategic Use of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl structures found in many active pharmaceutical ingredients (APIs).[4][5]

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a highly functionalized aromatic building block. Its unique substitution pattern, featuring an electron-withdrawing nitro group and two distinct halogen atoms (iodine and chlorine), offers significant opportunities for selective chemical transformations. The significant difference in the reactivity of the C-I and C-Cl bonds allows for chemoselective Suzuki coupling, making this compound a valuable starting material for the synthesis of complex, polysubstituted aromatic compounds.[6] This guide provides a detailed exploration of the principles and protocols for effectively utilizing this compound in Suzuki coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4][7]

The three key steps are:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step.[3][7] The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate.[1][3] In the case of this compound, the significantly weaker carbon-iodine bond will preferentially undergo oxidative addition over the stronger carbon-chlorine bond, enabling selective functionalization at the iodo-position.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[3][7] This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[1][2][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OR)2, Base) Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' Reductive Elimination Ar-R'->Pd(0)L2 Catalyst Regeneration Experimental_Workflow A 1. Add Reactants & Base (Aryl Halide, Boronic Acid, K2CO3) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Add Palladium Catalyst C->D E 5. Degas Solution D->E F 6. Heat and Stir (Monitor by TLC/GC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction with Ethyl Acetate G->H I 9. Wash and Dry Organic Layer H->I J 10. Purify by Column Chromatography I->J

References

Application Notes and Protocols: 5-Chloro-1-iodo-2-methyl-3-nitrobenzene as a Strategic Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. We delve into its role as a versatile chemical intermediate, offering detailed protocols for its utilization in pivotal synthetic transformations. The content herein is structured to provide not only procedural steps but also the underlying chemical principles, empowering users to adapt and innovate upon these methodologies.

Introduction: The Strategic Importance of a Polysubstituted Benzene Ring

This compound is a highly functionalized aromatic compound whose value lies in the orthogonal reactivity of its substituents. The presence of iodo, chloro, and nitro groups, along with a methyl group, on a benzene ring creates a scaffold ripe for sequential and selective chemical modifications. This unique arrangement makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

The distinct electronic and steric environment of each substituent allows for a tiered synthetic strategy. The iodo group, being the most labile halide, is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] The less reactive chloro group can be targeted in subsequent steps under more forcing conditions. The nitro group serves a dual purpose: it is a potent electron-withdrawing group that influences the reactivity of the ring, and it can be readily reduced to an aniline, opening up a vast array of further chemical transformations.[4]

This guide will focus on the practical applications of this intermediate, with a particular emphasis on palladium-catalyzed cross-coupling reactions and the subsequent manipulation of the nitro group.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₇H₅ClINO₂[1][5]
Molecular Weight 297.48 g/mol [1][5]
Appearance Typically a solid
Storage 2-8°C[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Applications: A Step-by-Step Guide

The strategic utility of this compound is best illustrated through its application in key synthetic transformations. The following sections provide detailed protocols for some of the most common and powerful reactions involving this intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6][7] The high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for these transformations.[3]

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, widely used in the synthesis of pharmaceuticals and advanced materials.[8][9][10]

Protocol: Synthesis of a 5-Chloro-2-methyl-3-nitro-1,1'-biphenyl Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)

  • Anhydrous and anaerobic conditions are recommended for optimal results.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[11]

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For sterically hindered substrates, more active catalysts with bulky phosphine ligands may be required.[12]

  • Base Selection: The base is crucial for the activation of the boronic acid.[8] The choice of base can influence the reaction rate and yield.

  • Solvent System: A biphasic solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A This compound P1 Combine Reactants under Inert Atmosphere A->P1 B Arylboronic Acid B->P1 C Palladium Catalyst C->P1 D Base (e.g., K2CO3) D->P1 E Solvent (e.g., Toluene/H2O) E->P1 P2 Heat and Stir (80-100°C) P1->P2 P3 Monitor by TLC/GC-MS P2->P3 P4 Aqueous Work-up P3->P4 P5 Purification (Column Chromatography) P4->P5 F 5-Chloro-2-methyl-3-nitro-1,1'-biphenyl Derivative P5->F

Caption: Sonogashira Coupling Pathway.

Reduction of the Nitro Group: Gateway to Substituted Anilines

The nitro group in the coupled products serves as a versatile functional handle that can be readily reduced to an aniline. Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals. [4] Protocol: Synthesis of a Substituted 5-Chloro-2-methylaniline

This protocol describes a general method for the reduction of the nitro group in a derivative of this compound.

Materials:

  • Nitro-substituted aromatic compound

  • Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

Procedure (using SnCl₂·2H₂O):

  • Reaction Setup: Dissolve the nitro compound (1.0 mmol) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).

  • Reaction: Heat the mixture to reflux for 1-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify the resulting aniline derivative by column chromatography or crystallization.

Causality and Optimization:

  • Choice of Reducing Agent: The choice of reducing agent depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is often cleaner but may not be compatible with reducible groups like alkynes. SnCl₂ is a robust and chemoselective reducing agent for nitro groups.

  • Reaction Conditions: The reaction conditions should be optimized to ensure complete reduction without affecting other sensitive functionalities.

Conclusion and Future Outlook

This compound is a powerful and versatile chemical intermediate that provides a strategic platform for the synthesis of complex, polysubstituted aromatic compounds. Its unique arrangement of functional groups with orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this building block in their synthetic endeavors. The continued development of novel cross-coupling methodologies and selective functional group transformations will undoubtedly expand the synthetic utility of this and similar intermediates in the future.

References

Application Note: 5-Chloro-1-iodo-2-methyl-3-nitrobenzene as a Versatile Scaffold for Agrochemical Discovery via Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of pesticide resistance necessitates the continuous development of novel agrochemical active ingredients. Highly substituted and functionalized aromatic cores are critical starting points for building molecular complexity and exploring new chemical spaces. This document details the strategic application of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, a uniquely functionalized building block, in the synthesis of potential agrochemical candidates. We provide a comprehensive overview of its properties, a strategic guide to its reactivity, and detailed, field-proven protocols for its sequential modification using palladium-catalyzed cross-coupling reactions followed by nitro group reduction. The inherent differential reactivity of the C-I and C-Cl bonds provides a powerful tool for the controlled, stepwise construction of diverse compound libraries for high-throughput screening.

Introduction: The Strategic Value of a Multi-Functionalized Scaffold

This compound (CAS 959575-00-9) is an aromatic compound strategically equipped with four distinct functional groups, each offering unique opportunities for synthetic transformation.[1][2] Its utility in agrochemical research stems from this dense functionalization:

  • Iodo Group: The most labile halide, it serves as the primary reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3][4]

  • Chloro Group: Significantly less reactive than the iodo group, it allows for a second, sequential cross-coupling reaction under more forcing conditions. This orthogonal reactivity is the cornerstone of a modular approach to library synthesis.

  • Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it serves as a synthetic handle that can be readily reduced to an aniline, a key precursor for many classes of bioactive molecules, including fungicides and herbicides.[5][6]

  • Methyl Group: Provides steric influence and can be a site for later-stage C-H activation or functionalization, adding another layer of potential diversity.

This application note will demonstrate how to leverage this pre-installed functionality to efficiently generate novel molecular architectures relevant to modern agrochemical discovery.[7][8]

Physicochemical Properties & Safety Data

A summary of the key properties for this compound is provided below.

PropertyValueSource
CAS Number 959575-00-9[1]
Molecular Formula C₇H₅ClINO₂[1]
Molecular Weight 297.48 g/mol [2]
Purity ≥98% (Typical)[1]
Topological Polar Surface Area (TPSA) 43.14 Ų[1]
logP 3.16[1]
Storage Conditions 2-8°C, protect from light[2]
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Synthetic Strategy: A Workflow for Diversity-Oriented Synthesis

The core strategy revolves around the differential reactivity of the carbon-halogen bonds. The C−I bond is significantly weaker than the C−Cl bond, allowing for selective functionalization at the C-1 position while leaving the C-5 position untouched. This enables a logical and efficient workflow for building a library of diverse compounds from a single starting material.

G A This compound B Step 1: Selective C-I Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) A->B R¹-B(OH)₂ Pd(0) Catalyst C Intermediate 1: 5-Chloro-1-(R¹)-2-methyl-3-nitrobenzene B->C D Step 2: C-Cl Cross-Coupling (e.g., Buchwald-Hartwig Amination) C->D R²-NH₂ Pd Catalyst, Ligand E Intermediate 2: 5-(R²)-1-(R¹)-2-methyl-3-nitrobenzene D->E F Step 3: Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) E->F Reducing Agent G Final Scaffold: 3-Amino-5-(R²)-1-(R¹)-2-methylbenzene F->G H Step 4: Amide Coupling, Cyclization, etc. Leads to diverse final products G->H I Agrochemical Candidate Library H->I G A Reagent Setup: Combine nitro-intermediate, SnCl₂·2H₂O, and Ethanol B Acidic Reduction: Add conc. HCl, heat to 70°C A->B C Reaction Monitoring: Use TLC to track disappearance of starting material B->C D Quenching & Basification: Cool, add ice, and basify with aq. NaOH to pH > 10 C->D E Extraction: Extract product with Ethyl Acetate D->E F Purification & Analysis: Wash, dry, concentrate, and analyze final aniline E->F

References

Application Note & Protocol: Regioselective Nitration of 2-Chloro-6-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Nitroaromatic Intermediates

The introduction of a nitro group (—NO₂) into an aromatic scaffold via electrophilic aromatic substitution is a cornerstone of modern organic synthesis. Nitrated aromatics are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and energetic materials. The reactivity and orientation of this substitution are profoundly influenced by the electronic and steric nature of substituents already present on the aromatic ring.

This guide provides a detailed experimental procedure for the nitration of 2-chloro-6-iodotoluene. This substrate presents a compelling case for studying regioselectivity, as it features three distinct substituents with competing directing effects:

  • Methyl (-CH₃): An activating, ortho-, para-directing group.

  • Chloro (-Cl): A deactivating, ortho-, para-directing group.

  • Iodo (-I): A deactivating, ortho-, para-directing group.

The interplay of these groups, combined with significant steric hindrance around the 2- and 6-positions, dictates the position of the incoming electrophile. This protocol is designed for researchers and drug development professionals, emphasizing not only a reproducible methodology but also a deep understanding of the underlying chemical principles and, most critically, the stringent safety measures required for conducting nitration reactions.

Mechanistic Rationale and Regioselectivity

The nitration of aromatic compounds proceeds through an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid, which acts as both a catalyst and a dehydrating agent.[1]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-rich π-system of the toluene ring attacks the powerful nitronium ion electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] Aromaticity is then restored by the loss of a proton.

For 2-chloro-6-iodotoluene, the potential sites for substitution are positions 3, 4, and 5.

  • Position 4 (para to -Cl, ortho to -I): This position is electronically favored by two halogen directors and sterically accessible.

  • Position 5 (para to -CH₃): This position is strongly favored by the activating methyl group.

  • Position 3 (ortho to -Cl): This position is also electronically favored by the chloro director but may experience some steric hindrance.

Considering the combined electronic and steric influences, the nitration is expected to yield a mixture of isomers, primarily 2-chloro-6-iodo-4-nitrotoluene and 3-chloro-2-iodo-5-nitrotoluene . The precise ratio is highly dependent on reaction conditions, particularly temperature.

CRITICAL SAFETY PROTOCOL: Managing Nitration Hazards

Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not managed with extreme care.[3] Adherence to the following safety protocols is mandatory.

  • Corrosivity and Oxidizing Hazard: Concentrated nitric and sulfuric acids are severely corrosive and powerful oxidizing agents.[4][5][6] They can cause extreme chemical burns and ignite combustible materials.[6][7]

  • Thermal Runaway: The reaction generates substantial heat.[3] Inadequate cooling can lead to a rapid, uncontrolled temperature increase (thermal runaway), potentially causing violent boiling, pressure buildup, and explosion.

  • Toxic Fumes: Nitration reactions can release toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled and can cause delayed pulmonary edema.[4][6]

  • Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[4] An emergency eyewash and safety shower must be immediately accessible.[5][6]

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles and a full-face shield are required.[4]

    • Hands: Wear two pairs of acid-resistant gloves (e.g., a butyl or Viton outer layer over nitrile).

    • Body: A flame-resistant lab coat and appropriate closed-toe footwear are mandatory.

  • Spill & Emergency Response: Keep a spill kit containing a neutralizing agent like sodium bicarbonate or sand readily available.[7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
2-Chloro-6-iodotoluene42048-11-3252.485.0 g (19.8 mmol)Starting material
Nitric Acid (fuming, ≥90%)7697-37-263.013.0 mL (approx. 71 mmol)Highly corrosive, strong oxidizer
Sulfuric Acid (conc., 98%)7664-93-998.0810.0 mLHighly corrosive, strong dehydrating agent
Dichloromethane (DCM)75-09-284.93~100 mLExtraction solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Ethanol or Methanol64-17-546.07As neededRecrystallization solvent
Crushed IceN/A18.02~200 gFor quenching

Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, 25 mL dropping funnel, ice-water bath, Büchner funnel and filtration flask, separatory funnel, standard laboratory glassware.

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture (Mixed Acid) a. Place the 100 mL three-neck flask in a large ice-water bath on a magnetic stirrer. b. Add 10.0 mL of concentrated sulfuric acid to the flask and begin gentle stirring. c. Cool the sulfuric acid to 0-5 °C. d. CRITICAL STEP: Using the dropping funnel, add 3.0 mL of fuming nitric acid dropwise to the cold, stirring sulfuric acid. The rate of addition must be slow enough to maintain the internal temperature below 10 °C at all times. This process is highly exothermic. e. Once the addition is complete, allow the mixed acid to stir at 0-5 °C for 10 minutes.

2. Nitration Reaction a. Dissolve 5.0 g (19.8 mmol) of 2-chloro-6-iodotoluene in 5 mL of dichloromethane in a separate beaker. b. Draw this solution into the dropping funnel. c. Add the solution of 2-chloro-6-iodotoluene dropwise to the cold, stirring nitrating mixture over a period of 20-30 minutes. Vigorously monitor the internal temperature and ensure it remains below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. e. Let the reaction stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Reaction Quenching and Product Isolation a. Prepare a 600 mL beaker containing approximately 200 g of crushed ice and a magnetic stir bar. b. CRITICAL STEP: Pour the reaction mixture slowly and carefully in a thin stream onto the stirring crushed ice. This will quench the reaction and precipitate the crude product. Perform this in the fume hood as NOx fumes may be evolved. c. Allow the ice to melt completely while stirring. The crude product should appear as a pale yellow solid. d. Isolate the solid product by vacuum filtration using a Büchner funnel.

4. Purification a. Wash the crude product on the filter with three portions of cold deionized water (3 x 50 mL) to remove residual acids. b. Transfer the solid to a beaker and create a slurry with 50 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid. Stir for 15 minutes. c. Filter the solid again and wash thoroughly with deionized water until the filtrate is neutral (test with pH paper). d. Dry the crude product in a vacuum oven at a low temperature (~40-50 °C). e. Perform recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the purified product. Isomeric separation may require column chromatography on silica gel.

5. Characterization a. Determine the final mass and calculate the percentage yield. b. Characterize the product(s) using standard analytical techniques:

  • Melting Point
  • ¹H and ¹³C NMR Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_H2SO4 Cool H₂SO₄ (0-5 °C) prep_HNO3 Add HNO₃ Dropwise (< 10 °C) prep_H2SO4->prep_HNO3 Forms NO₂⁺ add_substrate Add Substrate Solution (2-Chloro-6-iodotoluene) Dropwise (< 10 °C) prep_HNO3->add_substrate Use Mixed Acid stir_rt Stir at Room Temp (1-2 hours) add_substrate->stir_rt TLC Monitoring quench Pour onto Ice stir_rt->quench Proceed to Quench filtrate Vacuum Filtration quench->filtrate wash_h2o Wash with H₂O filtrate->wash_h2o Neutralize wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb Neutralize filtrate_2 Final Filtration & Wash wash_bicarb->filtrate_2 Neutralize recrystallize Recrystallize final_product Characterization (NMR, MS, MP) recrystallize->final_product Isolate Pure Product filtrate_2->recrystallize Dry Crude

Caption: Workflow for the nitration of 2-chloro-6-iodotoluene.

References

Application Notes and Protocols for Dye Synthesis Using 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Utilization of a Multifunctional Building Block in Chromophore Development

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of specialized dyes. Its unique substitution pattern, featuring a reactive nitro group, a bulky iodine atom, a chlorine atom, and a methyl group, allows for a multi-step synthesis pathway to produce azo dyes with potentially interesting spectroscopic and material properties. The presence of halogens can enhance the lightfastness of the resulting dye and offers opportunities for further functionalization through cross-coupling reactions. The nitro group is the primary functional handle for initiating the synthesis of an azo linkage, a common chromophore in a vast array of synthetic dyes.

This document provides a comprehensive guide to the synthesis of a novel azo dye starting from this compound. We will first detail the selective reduction of the nitro group to form the corresponding aniline, followed by its diazotization and subsequent coupling with a suitable aromatic partner to generate the final dye. The causality behind each experimental choice and the underlying chemical principles are elucidated to provide a thorough understanding of the entire process.

Chemical Profile of this compound

A clear understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
CAS Number 294190-16-2[1][2]
Molecular Formula C₇H₅ClINO₂[1]
Molecular Weight 297.48 g/mol [1]
Appearance (Typically a solid)
Storage 2-8°C, in a dry, dark place[1]

The reactivity of the functional groups is key to the synthetic strategy. The nitro group is susceptible to reduction, the iodo group can participate in cross-coupling reactions (though not exploited in this primary synthesis), and the chloro and methyl groups influence the electronic properties and steric environment of the benzene ring.

Overall Synthetic Workflow

The synthesis of the target azo dye from this compound is a three-stage process. This workflow is designed to be robust and reproducible in a standard organic synthesis laboratory.

Dye Synthesis Workflow Start This compound Intermediate 5-Chloro-1-iodo-2-methyl-3-aniline Start->Intermediate Selective Reduction Diazonium Diazonium Salt Intermediate Intermediate->Diazonium Diazotization Dye Final Azo Dye Diazonium->Dye Azo Coupling with 2-Naphthol

Caption: Overall workflow for the synthesis of an azo dye.

Part 1: Selective Reduction of the Nitro Group

Principle: The first critical step is the selective reduction of the nitro group to an amine without affecting the halogen substituents. Catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is an effective and selective method for this transformation.[3] This method is advantageous as it avoids the use of high-pressure hydrogen gas and often proceeds with high chemoselectivity.

Protocol 1: Synthesis of 5-Chloro-1-iodo-2-methyl-3-aniline

Materials:

  • This compound

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 16.8 mmol).

  • Add methanol (100 mL) to dissolve the starting material.

  • Carefully add 10% Pd/C (e.g., 250 mg, 5 mol% Pd).

  • Heat the mixture to reflux (approximately 65°C).

  • Slowly add hydrazine monohydrate (e.g., 5.0 mL, ~100 mmol) dropwise over 30 minutes. Caution: The reaction is exothermic, and gas evolution (N₂) will be observed. Ensure adequate ventilation.

  • After the addition is complete, maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-1-iodo-2-methyl-3-aniline.

  • The product can be purified further by column chromatography on silica gel if necessary.

Part 2: Diazotization and Azo Coupling

Principle: The synthesized aniline is converted to a highly reactive diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[4][5] This unstable intermediate is then immediately reacted with an electron-rich coupling partner, in this case, 2-naphthol, in a process known as azo coupling. This electrophilic aromatic substitution reaction forms the stable azo (-N=N-) bridge, which is the core of the chromophore.[6]

Protocol 2: Synthesis of 1-((5-chloro-1-iodo-2-methyl-3-phenyl)diazenyl)naphthalen-2-ol

Materials:

  • 5-Chloro-1-iodo-2-methyl-3-aniline (from Protocol 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Urea

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

Step A: Diazotization

  • In a 250 mL beaker, dissolve 5-Chloro-1-iodo-2-methyl-3-aniline (e.g., 4.5 g, 16.8 mmol) in a mixture of concentrated HCl (15 mL) and water (30 mL). Stir until a fine suspension of the amine hydrochloride is formed.

  • Cool the beaker in an ice-salt bath to 0-5°C.

  • In a separate 50 mL beaker, dissolve sodium nitrite (e.g., 1.2 g, 17.4 mmol) in cold water (10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 15-20 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Add a small amount of urea to destroy any excess nitrous acid.

Step B: Azo Coupling

  • In a 500 mL beaker, dissolve 2-naphthol (e.g., 2.5 g, 17.3 mmol) in a solution of sodium hydroxide (2.0 g, 50 mmol) in water (50 mL).

  • Cool this solution in an ice bath to below 5°C.

  • Slowly add the cold diazonium salt solution from Step A to the cold 2-naphthol solution with continuous stirring.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Filter the solid dye using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualization of the Reaction

Azo Dye Synthesis Reaction cluster_0 Reactants cluster_1 Product A F A->F 1. NaNO₂, HCl, 0-5°C 2. Coupling B 5-Chloro-1-iodo-2-methyl-3-aniline C D 2-Naphthol E Final Azo Dye

Caption: Reaction scheme for the synthesis of the azo dye.

Expected Properties and Characterization

The synthesized azo dye is expected to be a colored solid. The exact color and spectroscopic properties will depend on the electronic effects of the substituents on the aromatic rings. The presence of halogens and the methyl group will influence the electron density of the chromophore and thus its absorption maximum (λ_max). Azo dyes derived from halogenated anilines and naphthols typically exhibit λ_max values in the range of 400-500 nm, corresponding to colors from yellow to red.

Characterization Techniques:

  • UV-Visible Spectroscopy: To determine the λ_max of the dye in a suitable solvent (e.g., DMF or ethanol).

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹) and O-H stretch (from the naphthol moiety).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product.

  • Mass Spectrometry: To determine the molecular weight of the synthesized dye.

Safety and Handling

  • This compound: Handle with care. Assumed to be toxic and an irritant.

  • Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Palladium on carbon: Flammable when dry. Handle with care.

  • Sodium nitrite: Oxidizer and toxic.

  • Concentrated acids and bases: Corrosive. Handle with extreme care.

  • Azo dyes: Many azo compounds are potential irritants and should be handled with care.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel azo dye from this compound. By following these procedures, researchers can effectively utilize this versatile building block to create new chromophores for various applications, from traditional dyeing to advanced materials science. The provided rationale for each step is intended to empower the user to troubleshoot and adapt the protocol as needed for their specific research goals.

References

Regioselective reactions of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Reactions of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Introduction: A Versatile Scaffold for Directed Synthesis

This compound is a polyfunctionalized aromatic compound that serves as an exceptionally versatile building block in modern organic synthesis. Its utility is rooted in the distinct electronic and steric properties of its substituents, which allow for a high degree of control over sequential chemical transformations. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the regioselective reactions of this substrate, focusing on the underlying principles that govern its reactivity and offering practical, field-tested protocols for its application.

The key to harnessing the synthetic potential of this molecule lies in understanding the hierarchical reactivity of its functional groups:

  • The C-I Bond (Position 1): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The low bond dissociation energy and high polarizability of the C-I bond make it highly susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.[1]

  • The C-Cl Bond (Position 5): The carbon-chlorine bond is significantly less reactive than the C-I bond in oxidative addition. This disparity allows for selective functionalization at the C-I position while leaving the C-Cl bond intact for subsequent, more forcing transformations.

  • The Nitro Group (Position 3): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but significantly influences the electronic character of the C-X bonds.[2][3] Its presence enhances the electrophilicity of the ring, further promoting the oxidative addition step at the C-I bond.[2]

  • The Methyl Group (Position 2): This group provides steric hindrance and has a minor electronic influence, which can affect catalyst approach and reaction kinetics.

This differential reactivity provides a clear roadmap for synthetic strategy: initial, mild reactions targeting the C-I bond, followed by potential second-stage reactions at the C-Cl position.

Section 1: Regioselective Cross-Coupling at the C-I Bond

Palladium-catalyzed cross-coupling reactions are the most powerful tools for the selective functionalization of this compound. The remarkable difference in reactivity between the C-I and C-Cl bonds allows these reactions to proceed with near-perfect regioselectivity at the C-1 position under carefully controlled conditions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. For this compound, the reaction selectively occurs at the C-I bond due to the much faster rate of oxidative addition compared to the C-Cl bond.[4] The choice of a palladium catalyst, such as the ubiquitous Tetrakis(triphenylphosphine)palladium(0) or a more robust pre-catalyst, in conjunction with an aqueous base, facilitates the catalytic cycle. The base is crucial for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 297.5 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) and a base (e.g., K₂CO₃, 2.5 mmol, 345 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃9085-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (2%)Cs₂CO₃8590-98
3-Thienylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄10080-90
4-Vinylphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃9075-85

Yields are illustrative and based on similar substrates reported in the literature.

Suzuki_Coupling cluster_reagents reac 5-Chloro-1-iodo- 2-methyl-3-nitrobenzene prod 5-Chloro-1-aryl- 2-methyl-3-nitrobenzene reac->prod Pd Catalyst Base, Heat boronic ArB(OH)₂

Caption: Regioselective Suzuki-Miyaura coupling at the C-I position.

B. Sonogashira Coupling: Installation of Alkynyl Moieties

Application Note: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science.[1] The reaction mechanism involves a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst.[5] The palladium catalyst activates the C-I bond via oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step. The use of an amine base (e.g., triethylamine or diisopropylamine) is critical, as it serves both as the base and often as the solvent.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 297.5 mg).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg) and the copper co-catalyst (e.g., CuI, 0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

  • Add a degassed solvent such as THF or DMF (8 mL) followed by a degassed amine base (e.g., triethylamine, 2.5 mmol, 0.35 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS (typically 2-8 hours).

  • Once the reaction is complete, dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 2: Representative Sonogashira Coupling Reactions

Terminal Alkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NRT90-98
TrimethylsilylacetylenePd(PPh₃)₄ (3%)CuI (5%)i-Pr₂NH4088-96
1-HexynePd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃N5085-92
EthynyltrimethylsilanePd(OAc)₂ (2%) / PPh₃ (4%)CuI (4%)Et₃N/DMFRT90-97

Yields are illustrative and based on similar substrates reported in the literature.

Sonogashira_Coupling cluster_reagents reac 5-Chloro-1-iodo- 2-methyl-3-nitrobenzene prod 5-Chloro-1-alkynyl- 2-methyl-3-nitrobenzene reac->prod Pd Cat. Cu(I), Base alkyne R-C≡C-H

Caption: Regioselective Sonogashira coupling at the C-I position.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

Application Note: The Buchwald-Hartwig amination is a revolutionary method for the synthesis of arylamines from aryl halides.[6][7] The reaction's success is highly dependent on the choice of a suitable phosphine ligand, which coordinates to the palladium center.[8] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often required to facilitate the challenging C-N reductive elimination step and to stabilize the active catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is necessary to deprotonate the amine, allowing it to coordinate to the palladium complex.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the base (e.g., NaOt-Bu, 1.4 mmol, 135 mg) to an oven-dried reaction tube.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., Xantphos, 0.05 mmol, 29 mg).

  • Add this compound (1.0 mmol, 297.5 mg).

  • Remove the tube from the glovebox, add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL), followed by the amine (1.2 mmol).

  • Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

Amine PartnerPd Source (mol%)Ligand (mol%)BaseTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2%)Xantphos (5%)NaOt-Bu10085-95
AnilinePd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃11070-85
BenzylaminePd₂(dba)₃ (2%)BINAP (4%)NaOt-Bu9080-90
n-HexylaminePd(OAc)₂ (2%)BrettPhos (4%)K₃PO₄10075-88

Yields are illustrative and based on similar substrates reported in the literature.

Buchwald_Hartwig_Amination cluster_reagents reac 5-Chloro-1-iodo- 2-methyl-3-nitrobenzene prod N-Substituted-5-chloro- 2-methyl-3-nitroaniline reac->prod Pd Cat./Ligand Base, Heat amine R¹R²NH

Caption: Regioselective Buchwald-Hartwig amination at the C-I position.

Section 2: Strategies for Sequential Functionalization

The true synthetic power of this compound is realized in its potential for sequential, site-selective reactions. After an initial cross-coupling at the C-I position, the less reactive C-Cl bond remains available for a second transformation under more forcing conditions. This allows for the controlled and predictable synthesis of unsymmetrical, tri-substituted products that would be difficult to access otherwise.[2][9]

Application Note: A typical strategy involves a two-step approach. The first reaction (e.g., a Suzuki coupling) is performed at the C-I site using standard conditions. After purification of the mono-coupled product, a second cross-coupling reaction can be performed at the C-Cl site. This second step typically requires a more active catalyst system (e.g., a palladium catalyst with a highly active phosphine ligand like a biarylphosphine), a stronger base, and higher reaction temperatures to facilitate the more difficult oxidative addition into the C-Cl bond.

Sequential_Coupling Start 5-Chloro-1-iodo- 2-methyl-3-nitrobenzene Intermediate 5-Chloro-1-R¹- 2-methyl-3-nitrobenzene Start->Intermediate Step 1: Coupling at C-I (e.g., Suzuki, mild cond.) Final 5-R²-1-R¹- 2-methyl-3-nitrobenzene Intermediate->Final Step 2: Coupling at C-Cl (e.g., Amination, forcing cond.)

Caption: Workflow for sequential cross-coupling reactions.

Section 3: Nucleophilic Aromatic Substitution (SNAr) Considerations

While palladium catalysis dominates the reactivity of this substrate, it is important to consider the potential for nucleophilic aromatic substitution (SNAr). The SNAr mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[3][10][11] This reaction is highly favored when a strong electron-withdrawing group, like the nitro group, is positioned ortho or para to the leaving group.[12]

In this compound, the chloro group at C-5 is meta to the nitro group at C-3. This geometric arrangement does not allow for effective resonance stabilization of the negative charge onto the nitro group during a nucleophilic attack at C-5. Consequently, the C-Cl bond in this specific isomer is relatively unactivated towards SNAr, and this pathway is generally not observed under standard conditions. Cross-coupling at the C-I bond remains the overwhelmingly favored reaction pathway.

Conclusion

This compound is a privileged scaffold for the construction of complex molecular architectures. A thorough understanding of the hierarchical reactivity of its carbon-halogen bonds is paramount to its effective use. By selecting appropriate catalytic systems and reaction conditions, chemists can achieve exquisite control over regioselectivity, first targeting the highly reactive C-I bond for a range of cross-coupling transformations, while preserving the C-Cl bond for subsequent, orthogonal functionalization. This strategic approach enables the efficient and predictable synthesis of highly substituted nitroaromatics, which are key precursors for pharmaceuticals, agrochemicals, and advanced materials.

References

5-Chloro-1-iodo-2-methyl-3-nitrobenzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Abstract

This document provides a comprehensive technical guide on the applications of this compound as a pivotal building block in modern organic synthesis. We delve into the molecule's unique reactivity profile, governed by the strategic placement of its iodo, chloro, nitro, and methyl substituents. This guide furnishes researchers, medicinal chemists, and process development scientists with detailed, field-proven protocols for leveraging this compound in key synthetic transformations, including regioselective cross-coupling reactions and nucleophilic aromatic substitutions. The causality behind experimental choices is elucidated to empower users to adapt and optimize these methods for their specific synthetic targets.

Introduction: A Multifaceted Synthetic Building Block

This compound is a highly functionalized aromatic compound whose value in organic synthesis is derived from the differential reactivity of its substituents. The presence of three distinct functional groups—an iodo, a chloro, and a nitro group—on a toluene scaffold allows for a series of sequential and regioselective transformations. This makes it an exceptionally useful starting material for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1]

The key to its utility lies in the predictable and hierarchical reactivity of the halide substituents in palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. Concurrently, the potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the ortho- and para-positions. Finally, the nitro group itself can be readily reduced to an amino group, unlocking a different set of functionalization pathways.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 294190-16-2[2][3]
Molecular Formula C₇H₅ClINO₂[2]
Molecular Weight 297.48 g/mol [2]
IUPAC Name This compound[2]
MDL Number MFCD08690120[2]
Purity Typically ≥95%[2]

The Principle of Orthogonal Reactivity

The synthetic power of this compound stems from the ability to address its functional groups independently. This "orthogonal reactivity" allows for a multi-step synthesis to be carried out on a single scaffold without the need for extensive use of protecting groups.

  • C-I Bond: The primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Cl bond.[4]

  • C-Cl Bond: Significantly less reactive in cross-coupling reactions, it remains intact under conditions optimized for the C-I bond. It can be targeted under more forcing conditions or, more strategically, serves as a site for nucleophilic aromatic substitution.

  • NO₂ Group: As a powerful electron-withdrawing group, it activates the ring, making the chlorine atom (ortho to the nitro group) susceptible to SNAr. It can also be selectively reduced to an amine (NH₂), which completely alters its electronic influence from electron-withdrawing to strongly electron-donating.[5][6]

cluster_0 Primary Transformations main This compound suzuki Suzuki Coupling (C-C Bond) main->suzuki Reacts at C-I bond sonogashira Sonogashira Coupling (C-C Bond) main->sonogashira Reacts at C-I bond buchwald Buchwald-Hartwig (C-N Bond) main->buchwald Reacts at C-I bond snar SNAr (C-Nu Bond) main->snar Reacts at C-Cl bond reduction Nitro Reduction (N-O -> N-H) main->reduction Reacts at -NO2 group

Caption: Orthogonal reactivity of this compound.

Key Synthetic Applications: Protocols & Rationale

The following sections provide detailed, step-by-step protocols for key transformations. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.

Palladium-Catalyzed Cross-Coupling at the C-I Position

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-heteroatom bonds.[7] The significantly higher reactivity of the aryl iodide compared to the aryl chloride allows for exquisite regioselectivity.

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures.[8][9] The reaction requires a base to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle.[4][9]

Protocol: Synthesis of 4-Chloro-2-methyl-6-nitro-1,1'-biphenyl

start Combine Reactants: - Building Block (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 eq) solvent Add Solvent System: - Toluene:Ethanol:H₂O (4:1:1) start->solvent inert Degas Mixture: Purge with N₂ or Ar for 15 min solvent->inert heat Heat Reaction: Reflux at 90 °C under N₂ inert->heat monitor Monitor Progress: TLC or LC-MS until completion (typically 4-12 h) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine monitor->workup purify Purify: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Details:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 297.5 mg).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

    • Rationale: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst suitable for a wide range of Suzuki couplings. A 3 mol% loading is a robust starting point for optimization.

  • Solvent Addition: Add a 4:1:1 mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

    • Rationale: This solvent system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Water is crucial for the activity of the inorganic base.

  • Inerting: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes while stirring.

  • Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, forming internal alkynes.[10][11] The classic protocol employs a dual catalyst system: a palladium complex and a copper(I) salt, typically in the presence of an amine base which also serves as a solvent.[12]

Protocol: Synthesis of 1-(5-Chloro-2-methyl-3-nitrophenyl)-2-phenylethyne

Experimental Details:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 297.5 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

    • Rationale: The PdCl₂(PPh₃)₂/CuI system is a standard catalyst combination for Sonogashira couplings. The palladium catalyzes the main cross-coupling cycle, while copper(I) is believed to facilitate the reaction by forming a copper(I) acetylide intermediate.[13]

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 121 µL).

    • Rationale: Triethylamine acts as both the solvent and the base required to deprotonate the terminal alkyne and neutralize the HX generated during the catalytic cycle.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours at room temperature. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.

  • Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[14][15] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[16][17]

Protocol: Synthesis of 5-Chloro-N,N-diethyl-2-methyl-3-nitroaniline

glovebox In a Glovebox: - Add Building Block (1.0 eq) - Add Pd₂(dba)₃ (2 mol%) - Add XPhos Ligand (4 mol%) - Add NaOtBu (1.4 eq) solvent Add Anhydrous Solvent: - Degassed Toluene glovebox->solvent amine Add Amine: - Diethylamine (1.2 eq) via syringe solvent->amine seal_heat Seal Vessel & Heat: 100 °C under N₂ amine->seal_heat monitor Monitor Progress: GC-MS or LC-MS until completion (typically 6-24 h) seal_heat->monitor workup Workup: - Cool to RT - Filter through Celite - Partition with EtOAc/H₂O monitor->workup purify Purify: - Concentrate organic layer - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Details:

  • Glovebox Preparation: Inside an inert atmosphere glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 297.5 mg), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg).

    • Rationale: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is critical for efficient catalytic turnover.[18] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[17]

  • Solvent and Reagent Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by diethylamine (1.2 mmol, 124 µL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Position

The nitro group strongly activates the ring towards nucleophilic attack, enabling the displacement of the chloride.[19] This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[20] For this to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group.[6][21]

Protocol: Synthesis of 5-Methoxy-1-iodo-2-methyl-3-nitrobenzene

Experimental Details:

  • Reagent Preparation: In a round-bottom flask, dissolve sodium methoxide (NaOMe) (1.5 mmol, 81 mg) in anhydrous dimethyl sulfoxide (DMSO) (5 mL).

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the cation but not the nucleophile, increasing its reactivity.

  • Substrate Addition: Add this compound (1.0 mmol, 297.5 mg) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully pour it into ice-water (50 mL). A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Reduction of the Nitro Group to an Amine

Converting the nitro group to an amine dramatically changes the electronic properties of the molecule and provides a handle for a host of new reactions.[5] While catalytic hydrogenation is common, chemical reduction with reagents like tin(II) chloride is often preferred in laboratory settings for its high chemoselectivity, preserving the aryl halides.[22]

Protocol: Synthesis of 3-Chloro-5-iodo-6-methylaniline

Experimental Details:

  • Vessel Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 mmol, 297.5 mg) in ethanol (15 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902 mg).

    • Rationale: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like halides.[22] An excess is used to ensure complete conversion.

  • Reaction: Stir the suspension at room temperature and then carefully add concentrated hydrochloric acid (2 mL) dropwise. An exotherm may be observed. After the addition, heat the mixture to 70 °C.

  • Monitoring: The reaction mixture typically becomes a clear solution. Monitor by TLC until the starting material is consumed (usually 1-3 hours).

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired aniline.

Conclusion

This compound is a testament to the power of strategic molecular design. Its array of functional groups with distinct and predictable reactivities provides a robust platform for the efficient, regioselective, and sequential construction of complex organic molecules. The protocols detailed herein serve as a validated starting point for chemists to harness the full synthetic potential of this versatile building block, enabling innovation in drug discovery, materials science, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. It provides a detailed recrystallization protocol, foundational knowledge through frequently asked questions, and an in-depth troubleshooting guide to address common experimental challenges.

Part 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the compound and the principles of its purification by recrystallization.

Q1: What are the key characteristics of this compound that influence recrystallization?

This compound (Molecular Formula: C₇H₅ClINO₂, Molecular Weight: 297.48 g/mol ) is a polysubstituted aromatic compound.[1][2] Its structure, featuring a benzene ring with chloro, iodo, methyl, and nitro groups, renders it moderately polar. This moderate polarity is the most critical factor for selecting a suitable recrystallization solvent. The principle of "like dissolves like" suggests that solvents of intermediate polarity, such as alcohols or ketones, or a mixed-solvent system will be most effective.[3] The compound is a solid at room temperature, making recrystallization a viable purification method.[3][4]

Q2: What is the fundamental principle of purification by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[5][6] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5] In an ideal recrystallization:

  • The crude solid is dissolved in the minimum amount of a suitable hot solvent to create a saturated solution.[7]

  • As this solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution.

  • Impurities, which are present in smaller concentrations, remain dissolved in the cold solvent.[6] The newly formed crystals are therefore of higher purity and can be separated by filtration.

Q3: How should I systematically select a solvent for the recrystallization of this compound?

Solvent selection is an empirical process that requires small-scale testing.[8] An ideal solvent should dissolve the compound completely when hot (at its boiling point) but poorly or not at all at room temperature or below.[9]

Systematic Approach for Solvent Selection:

  • Place approximately 20-30 mg of the crude solid into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[5]

  • Gently heat the test tubes that showed poor room-temperature solubility to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent is the one that yields a large quantity of pure crystals upon cooling.

The following table provides a starting point for solvent screening based on the compound's structure.

SolventPolarityBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Remarks
EthanolPolar78HighLow to ModerateA very common and often effective choice for moderately polar compounds.
IsopropanolPolar82HighLowSimilar to ethanol, but its slightly lower polarity may improve recovery.
AcetonePolar Aprotic56Very HighModerateThe low boiling point can be a disadvantage, but it is a powerful solvent.[10]
Ethyl AcetateIntermediate77HighModerateGood for compounds of intermediate polarity.
TolueneNon-polar111ModerateVery LowMay be effective, but the high boiling point can increase the risk of "oiling out".
Heptane/HexaneNon-polar98 / 69Very LowInsolubleLikely to be a poor solvent on its own but an excellent "anti-solvent" in a mixed system.[10]
WaterVery Polar100InsolubleInsolubleUnlikely to be a good solvent due to the compound's organic nature.[11]

Part 2: Detailed Experimental Protocol & Workflow

This section provides a step-by-step methodology for the recrystallization process.

Recrystallization Workflow Diagram

G start Start with Crude Solid solvent_selection Select Solvent System (Single or Mixed) start->solvent_selection dissolve Dissolve in Minimum Boiling Solvent solvent_selection->dissolve charcoal Add Activated Charcoal (Optional, if colored) dissolve->charcoal hot_filter Hot Gravity Filtration (If insoluble impurities or charcoal) cool Cool Slowly to Room Temperature, Then Ice Bath charcoal->hot_filter hot_filter->cool check_xtals Crystals Formed? cool->check_xtals induce Induce Crystallization (Scratch/Seed) check_xtals->induce No check_oil Oiled Out? check_xtals->check_oil Yes induce->cool oil_protocol Execute Oiling Out Troubleshooting Protocol check_oil->oil_protocol Yes filter Collect Crystals via Vacuum Filtration check_oil->filter No oil_protocol->cool wash Wash with Minimal Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Assess Purity (e.g., MP) dry->end

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture to a gentle boil on a stirrer hotplate while stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of solvent to ensure the solution is saturated.[12]

  • Decolorization (if necessary): If the solution is colored by impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal.[6][13] Bring the solution back to a boil for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[12] Collect the clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[7] Using room temperature or warm solvent for washing will dissolve some of the product, reducing the yield.

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and dry them completely in a vacuum oven until a constant weight is achieved.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization in a question-and-answer format.

Troubleshooting Decision Tree

G start Problem Occurs After Cooling Solution no_xtals Issue: No Crystals Form start->no_xtals oiling Issue: Oily Liquid Forms start->oiling color Issue: Crystals are Colored start->color low_yield Issue: Poor Recovery start->low_yield sol_supersat Cause: Supersaturated Solution no_xtals->sol_supersat sol_oil Causes: 1. High Impurity Level 2. Solute MP < Solvent BP 3. Solution Cooled Too Fast oiling->sol_oil sol_color Cause: Colored Impurities Trapped color->sol_color sol_yield Causes: 1. Too Much Solvent Used 2. Premature Crystallization 3. Insufficient Cooling 4. Washing with Warm Solvent low_yield->sol_yield induce Solution: Induce Crystallization (Scratch, Seed Crystal, Concentrate) sol_supersat->induce remedy_oil Solution: 1. Add More Solvent, Reheat, Cool Slowly 2. Change to Lower-Boiling Solvent 3. Triturate Oil with Anti-Solvent sol_oil->remedy_oil remedy_color Solution: Re-dissolve, Add Activated Charcoal, Re-crystallize sol_color->remedy_color remedy_yield Solution: 1. Concentrate Solution 2. Pre-heat Funnel for Hot Filtration 3. Ensure Adequate Time in Ice Bath 4. Use Ice-Cold Wash Solvent sol_yield->remedy_yield

Caption: Decision tree for troubleshooting recrystallization.

Problem 1: The compound "oils out" instead of crystallizing.

Q: What is "oiling out" and what causes it? A: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an "oil") rather than as solid crystals.[15] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[16] Key causes include:

  • High concentration of impurities: Impurities can significantly depress the melting point of the compound.[16][17]

  • Rapid cooling: Cooling the solution too quickly can lead to a state of high supersaturation where oiling is kinetically favored over crystallization.[15]

  • Inappropriate solvent choice: If the boiling point of the solvent is higher than the melting point of the solute, the compound will melt before it dissolves and will separate as a liquid upon cooling.[16]

Q: My compound has already oiled out. How can I fix it? A: If an oil has formed, you can often salvage the experiment. Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[18] Then, allow the solution to cool much more slowly. Vigorous stirring while cooling can sometimes help. If it oils out again, try adding a seed crystal just before the cloud point to encourage proper crystal lattice formation.

Q: How can I prevent oiling out in the future? A: Prevention is the best strategy.[15]

  • Lower the solution temperature: Use a solvent with a lower boiling point.

  • Decrease solute concentration: Use slightly more solvent than the minimum required.

  • Promote slow cooling: Insulate the flask to ensure a very gradual temperature drop.

  • Use a mixed-solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) at a temperature below the compound's melting point to induce crystallization.[19][20]

Problem 2: No crystals form upon cooling.

Q: I have cooled my solution to room temperature and in an ice bath, but no crystals have appeared. Why? A: This is usually due to the formation of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not been initiated.[21][22] This can also happen if too much solvent was added initially, meaning the solution is not saturated even when cold.[7]

Q: What methods can I use to induce crystallization? A: Several techniques can be used to overcome the energy barrier for nucleation and induce crystallization:[23]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[23][24]

  • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal acts as a template onto which other molecules can deposit, initiating crystallization.[21][24]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent to increase the concentration, then attempt to cool it again.[12]

  • Flash Freezing: As a last resort, cool a small portion of the solution in a dry ice/acetone bath to force solidification. This solid can then be used as a "seed" for the main solution.

Problem 3: The final product is colored.

Q: My recrystallized product is still yellow or brown. How can I obtain a colorless product? A: A persistent color indicates the presence of colored impurities that co-crystallized with your product. This is common with nitroaromatic compounds, which can form colored by-products.[13] The most effective way to remove these impurities is by using activated charcoal (also known as decolorizing carbon) during the recrystallization process.[6] After dissolving the crude solid in the hot solvent, add a small amount of charcoal and boil for a few minutes before performing a hot filtration to remove the charcoal and the adsorbed impurities.

Problem 4: The recovery yield is very low.

Q: I performed the recrystallization, but my final yield was less than 50%. What went wrong? A: A low yield can result from several procedural errors:[7][25]

  • Using too much solvent: This is the most common error. If the solution is not saturated upon cooling, a significant amount of the product will remain dissolved.[7]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper and be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient time in the ice bath will result in incomplete precipitation of the solid.

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your purified product.[7]

References

Technical Support Center: Synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This guide provides in-depth, field-proven insights grounded in established chemical principles.

Introduction

This compound is a valuable halogenated aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern makes it a crucial building block for constructing more complex molecules, often through cross-coupling reactions.[1] However, its synthesis can be challenging, with potential pitfalls in selectivity and yield. This guide focuses on a common and logical synthetic pathway, addressing critical issues at each stage.

Overall Synthetic Pathway

The synthesis is best approached in two main stages: the preparation of the key intermediate, 3-chloro-2-methyl-5-nitroaniline, followed by its conversion to the final product via a diazotization-iodination reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization & Iodination A 3-Chloro-2-methylaniline B Nitration (HNO₃/H₂SO₄) A->B C 3-Chloro-2-methyl-5-nitroaniline B->C D 3-Chloro-2-methyl-5-nitroaniline E 1. Diazotization (NaNO₂/HCl) 2. Iodination (KI) D->E F This compound E->F

Caption: Proposed two-stage synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Stage 1: Synthesis of 3-Chloro-2-methyl-5-nitroaniline

The critical step in this stage is the selective nitration of 3-chloro-2-methylaniline. The directing effects of the chloro, methyl, and amino groups are complex and can lead to a mixture of isomers if not properly controlled.

Q1: My nitration of 3-chloro-2-methylaniline is resulting in a very low yield of the desired 5-nitro isomer and a lot of tar-like byproducts. What's going wrong?

A: This is a classic issue when nitrating anilines directly. The amino group is highly susceptible to oxidation by the strong nitric acid/sulfuric acid mixture, leading to decomposition and polymerization (tar formation). Furthermore, under highly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group, leading to undesired isomers.

Solution: Use an N-Acyl Protecting Group.

  • Protect the Amine: Before nitration, protect the amino group by converting it to an acetanilide (e.g., by reacting it with acetic anhydride). The resulting amide group is less activating and less basic, preventing oxidation and protonation.

  • Perform Nitration: Nitrate the N-acetylated intermediate. The acetamido group is an ortho-, para-director and is bulky, which sterically hinders substitution at the ortho position, favoring para-nitration.

  • Deprotect: Hydrolyze the acetyl group under acidic or basic conditions to reveal the amino group and yield the desired 3-chloro-2-methyl-5-nitroaniline with much higher purity and yield.

Q2: Even after protecting the amine group, I'm getting a mixture of nitro isomers. How can I improve the regioselectivity for the 5-nitro position?

A: Regioselectivity in electrophilic aromatic substitution is highly dependent on reaction conditions, particularly temperature and the nature of the nitrating agent.

Solution: Optimize Reaction Conditions.

  • Temperature Control: Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating mixture. Higher temperatures provide more energy for the electrophile to overcome the activation barrier for less-favored positions, reducing selectivity.

  • Nitrating Agent: The choice of nitrating agent can influence selectivity. While mixed acid (HNO₃/H₂SO₄) is common, milder reagents can sometimes offer better control. For instance, using acetyl nitrate prepared in situ from nitric acid and acetic anhydride can provide higher selectivity for the para position.[2]

  • Solvent: The solvent can influence the reaction outcome. Using a non-polar solvent can sometimes alter the selectivity profile compared to running the reaction neat or in excess sulfuric acid.

ParameterConditionExpected OutcomeRationale
Temperature Low (0-10°C)Higher para-selectivityReduces formation of kinetic byproducts.
High (>25°C)Lower selectivity, more byproductsIncreases rates of competing side reactions.
Nitrating Agent HNO₃/H₂SO₄Strong, fast reactionCan lead to over-nitration or oxidation if not controlled.
Acetyl NitrateMilder, more selectiveOften favors para-substitution.[2]

Q3: I'm struggling to purify the final 3-chloro-2-methyl-5-nitroaniline from other isomers. What's the best approach?

A: Isomers of substituted nitroanilines often have different polarities and crystalline structures, which can be exploited for separation.

Solution: Fractional Crystallization or Column Chromatography.

  • Fractional Crystallization: This is often the most effective method on a larger scale. The isomers will likely have different solubilities in a given solvent system. Experiment with solvents like ethanol, methanol, or toluene.[3] Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The least soluble isomer will crystallize out first. Purity can be checked by TLC or HPLC.

  • Column Chromatography: For smaller scales or when crystallization is ineffective, silica gel column chromatography is the preferred method. Use a solvent system with moderate polarity, such as a mixture of hexane and ethyl acetate, to separate the isomers based on their differential adsorption to the silica.

Stage 2: Diazotization and Iodination (Sandmeyer-type Reaction)

This stage involves the conversion of the aromatic amine to a diazonium salt, which is then displaced by iodide. This reaction is notoriously sensitive to conditions.

Q1: My solution doesn't give a positive test for diazonium salt, or the final yield of the iodo-compound is near zero. What are the most critical factors for successful diazotization?

A: Successful diazotization hinges on the careful control of temperature and stoichiometry. The diazonium salt intermediate is highly unstable at elevated temperatures.[4]

Solution: Strict Temperature and Reagent Control.

  • Maintain Low Temperature: The reaction must be kept between 0-5°C at all times. Use an ice-salt bath to maintain this temperature range, especially during the dropwise addition of sodium nitrite, which is an exothermic process.

  • Fresh Reagents: Use a freshly prepared solution of sodium nitrite (NaNO₂). Old reagents can be less effective.

  • Acid Concentration: Ensure sufficient acid (e.g., HCl) is present. Typically, 2.5-3 equivalents are required: one to form the aniline salt, one to liberate nitrous acid (HONO) from NaNO₂, and an excess to maintain a low pH and stabilize the diazonium salt.

  • Slow Addition: Add the NaNO₂ solution very slowly, drop by drop, ensuring the temperature never rises above 5°C. A rapid addition can cause localized heating, decomposing the diazonium salt as it forms.

G cluster_0 Troubleshooting Flowchart: Low Diazotization Yield Start Low Yield CheckTemp Was Temp < 5°C at all times? Start->CheckTemp CheckReagents Were reagents fresh? CheckTemp->CheckReagents Yes SolutionTemp Solution: Use ice-salt bath, add NaNO₂ slowly. CheckTemp->SolutionTemp No CheckAcid Was >2.5 eq. of acid used? CheckReagents->CheckAcid Yes SolutionReagents Solution: Use fresh NaNO₂ and prepare solution just before use. CheckReagents->SolutionReagents No CheckAcid->Start Yes (Re-evaluate other params) SolutionAcid Solution: Recalculate and ensure sufficient acid concentration. CheckAcid->SolutionAcid No

Caption: Troubleshooting logic for diazotization failure.

Q2: I'm observing a lot of dark, phenolic byproducts and vigorous bubbling of nitrogen gas before I even add my iodide source. How can I prevent premature decomposition?

A: This indicates that the diazonium salt is decomposing to form a carbocation, which is then quenched by water to form a phenol. This is a common side reaction if the salt is not handled correctly.

Solution: Immediate Use and Proper Quenching.

  • Do Not Isolate: Aryl diazonium salts are generally not isolated due to their instability and potentially explosive nature when dry.[4] Use the solution immediately in the next step.

  • Controlled Iodide Addition: Prepare a solution of potassium iodide (KI) and add it to the cold diazonium salt solution in a controlled manner. Some protocols call for adding the diazonium salt solution to the KI solution. The key is to ensure the reagents mix efficiently at a controlled temperature.

  • Catalyst Choice: While the reaction of diazonium salts with potassium iodide often proceeds without a copper catalyst, for some substrates, the use of a copper(I) salt (a true Sandmeyer reaction) can improve yield and reduce side reactions by promoting a radical-based mechanism over a cationic one.[5][6]

ReagentReaction TypeTypical YieldNotes
Potassium Iodide (KI) Sandmeyer-typeGood to ExcellentMost common method for iodination; does not strictly require a catalyst.[7]
Copper(I) Iodide (CuI) SandmeyerExcellentCan improve yields for less reactive substrates by facilitating the radical mechanism.[5]

Q3: What is the mechanism of the Sandmeyer reaction, and why is copper(I) catalytic?

A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[5]

  • Single Electron Transfer (SET): The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt.

  • Loss of Nitrogen: This transfer forms an aryl radical and releases a molecule of dinitrogen (N₂), which is a thermodynamically very stable leaving group.

  • Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, which was formed in the initial electron transfer step.

  • Product Formation & Catalyst Regeneration: This final step yields the aryl halide product and regenerates the copper(I) catalyst, allowing the cycle to continue.

The presence of biaryl byproducts is often cited as evidence for this radical mechanism.[5]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 1: Synthesis of 3-Chloro-2-methyl-5-nitroaniline (via Protection)
  • Protection: In a round-bottom flask, dissolve 3-chloro-2-methylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring. Heat the mixture to 50°C for 30 minutes. Cool the solution and pour it into ice water to precipitate the N-acetylated product. Filter, wash with water, and dry.

  • Nitration: Cool a flask containing concentrated sulfuric acid (3.0 eq) to 0°C in an ice-salt bath. Add the dried N-acetylated product in portions, ensuring the temperature does not exceed 10°C. In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq), pre-cooled to 0°C. Add this nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the temperature at 0-5°C.

  • Workup & Deprotection: After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Carefully pour the reaction mixture onto crushed ice. The nitrated acetanilide will precipitate. Filter the solid and wash it with cold water until the washings are neutral. To deprotect, reflux the solid in a mixture of ethanol and concentrated hydrochloric acid until TLC analysis shows complete conversion.

  • Purification: Cool the solution and neutralize it with a base (e.g., NaOH solution) to precipitate the crude 3-chloro-2-methyl-5-nitroaniline. Filter the solid, wash with water, and purify by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Diazotization: In a beaker, suspend 3-chloro-2-methyl-5-nitroaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Cool the suspension to 0°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the aniline suspension over 30-45 minutes, ensuring the reaction temperature is strictly maintained between 0-5°C. Stir for an additional 20 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Iodination: In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water and cool to 5°C. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate should form, and nitrogen gas will evolve.

  • Workup and Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Heat the mixture gently to 50-60°C for 30 minutes to ensure complete decomposition of any remaining diazonium salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

Technical Support Center: Iodination of 3-Chloro-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of 3-chloro-2-methylnitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging electrophilic aromatic substitution. Here, we will address common experimental issues, explain the underlying chemical principles, and provide detailed troubleshooting protocols to help you navigate the complexities of this reaction and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Where is the iodine expected to substitute on the 3-chloro-2-methylnitrobenzene ring, and why?

To predict the major product, we must consider the directing effects of the three substituents on the aromatic ring:

  • Nitro group (-NO₂): A powerful deactivating group and a meta-director.[1][2]

  • Chloro group (-Cl): A deactivating group, but an ortho, para-director.

  • Methyl group (-CH₃): An activating group and an ortho, para-director.[3]

The positions ortho and para to the activating methyl group are C6 and C4, respectively. The positions ortho and para to the chloro group are C4 and C2 (already substituted) and C6. The position meta to the deactivating nitro group is C5.

Considering these effects collectively:

  • Position 4: Is para to the activating methyl group and ortho to the chloro group. This position is electronically favored.

  • Position 6: Is ortho to the activating methyl group and ortho to the chloro group. This position is also electronically favored but is sterically hindered by the adjacent methyl group.

  • Position 5: Is meta to the nitro group, but also meta to the activating methyl group, making it less favored.

Therefore, the incoming electrophile (I⁺) will be primarily directed to the C4 position , yielding 4-iodo-3-chloro-2-methylnitrobenzene as the expected major product. The formation of the C6 isomer is a likely side reaction, creating a mixture of regioisomers.

Q2: What are the most common side reactions I should anticipate?

The iodination of this polysubstituted, deactivated ring is prone to several side reactions:

  • Formation of Regioisomers: As explained above, substitution at the C6 position can compete with C4 substitution, leading to the formation of 6-iodo-3-chloro-2-methylnitrobenzene. The ratio of these isomers depends heavily on reaction conditions.

  • Di-iodination: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second iodine atom can be added to the ring, yielding di-iodinated products.[4]

  • Oxidation of the Methyl Group: The use of strong oxidizing agents, which are often required to generate the iodine electrophile (I⁺) (e.g., nitric acid), can lead to the oxidation of the benzylic methyl group to a carboxylic acid.[5][6]

  • Low or No Yield: The nitro group strongly deactivates the ring, making it less nucleophilic and resistant to electrophilic attack.[2][7][8] Insufficiently reactive iodinating agents or mild conditions may result in low conversion or complete failure of the reaction.[7]

Q3: How do I choose the most appropriate iodinating agent?

The choice of iodinating agent is critical for balancing the need for high reactivity with the imperative to control side reactions. The substrate is deactivated, requiring a potent electrophile, but harsh conditions can promote side reactions.[7][8]

Iodinating SystemProsConsBest For
I₂ / Oxidizing Agent (e.g., HNO₃, HIO₃) Inexpensive and powerful. The oxidizing agent generates the I⁺ electrophile in situ and consumes the HI byproduct, preventing a reversible reaction.[9][10][11]Can be overly aggressive, leading to oxidation of the methyl group. Nitric acid can also cause competitive nitration.Use with caution. Best for initial trials when other methods fail, but requires careful temperature control and monitoring.
N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA, H₂SO₄) Milder and more selective than I₂/oxidizing agent systems.[12] The reaction can often be run under less harsh conditions.May not be reactive enough for highly deactivated substrates without a strong acid catalyst.[12]An excellent starting point for optimizing the reaction. The use of trifluoroacetic acid (TFA) as a catalyst is a common strategy for moderately deactivated rings.[12]
Iodine Monochloride (ICl) A highly effective and potent source of electrophilic iodine.[7] Often works well for electron-deficient substrates.Very sensitive to moisture.[7] Can lead to over-iodination if stoichiometry and temperature are not strictly controlled.[7]A strong candidate for this deactivated system, provided that anhydrous conditions are maintained and the reaction is run at low temperatures to improve selectivity.[7]

Troubleshooting Guide

Problem 1: Low Yield or No Reaction

SYMPTOM: TLC or LC-MS analysis shows primarily unreacted starting material.

PROBABLE CAUSE & EXPLANATION: The combination of the electron-withdrawing nitro and chloro groups makes the aromatic ring electron-deficient and thus a poor nucleophile. The electrophilic aromatic substitution mechanism's first step—the attack of the aromatic ring on the electrophile—is the slow, rate-determining step.[1][13] If the iodinating agent is not sufficiently electrophilic or the activation energy is too high, this step will not proceed at a reasonable rate.

RECOMMENDED ACTIONS:

  • Increase Electrophilicity of the Reagent:

    • If using NIS, switch from a mild acid catalyst like TFA to a stronger one like concentrated sulfuric acid.[12]

    • If using I₂, ensure your oxidizing agent (e.g., HIO₃, NaIO₄) is potent enough to generate I⁺.[12]

    • Consider switching to a more powerful reagent system, such as Iodine Monochloride (ICl).[7]

  • Use a Strong Acid as the Solvent: Performing the reaction in a strong acid like concentrated sulfuric acid can enhance the reactivity of the iodinating species.[7]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as it can also increase the rate of side reactions. Monitor the reaction closely by TLC.

  • Verify Reagent Quality: Ensure all reagents, especially ICl, are pure and anhydrous. ICl is highly sensitive to moisture and can decompose, reducing its effectiveness.[7]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

SYMPTOM: Product analysis (e.g., ¹H NMR, GC-MS) shows a mixture of isomers, likely the desired 4-iodo and the undesired 6-iodo product.

PROBABLE CAUSE & EXPLANATION: While the C4 position is generally favored, the C6 position is also activated by the methyl and chloro groups. Higher reaction temperatures or highly reactive reagents can reduce the selectivity of the substitution, allowing the electrophile to attack the more sterically hindered C6 position.

RECOMMENDED ACTIONS:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures will slow down the overall reaction rate and enhance selectivity for the thermodynamically favored, less sterically hindered C4 product.[7]

  • Choose a Bulkier Iodinating System: While less common, employing a bulkier iodinating agent might further disfavor attack at the sterically crowded C6 position.

  • Slow Addition of Reagents: Add the iodinating agent dropwise to the solution of the substrate at a low temperature. This maintains a low concentration of the electrophile at any given time, which can improve selectivity.[7]

Problem 3: Significant Di-iodination is Observed

SYMPTOM: Mass spectrometry reveals a significant peak corresponding to the mass of a di-iodinated product (C₇H₅ClI₂NO₂).

PROBABLE CAUSE & EXPLANATION: The initial product, 4-iodo-3-chloro-2-methylnitrobenzene, is still susceptible to a second electrophilic attack, especially if an excess of a powerful iodinating agent is used or if the reaction is allowed to run for too long.

RECOMMENDED ACTIONS:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Use exactly 1.0 equivalent or even a slight sub-stoichiometric amount (e.g., 0.95 eq) of the iodinating agent to favor mono-iodination.[7]

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. As soon as the starting material is consumed and the mono-iodinated product is maximized, quench the reaction to prevent the formation of the di-iodinated byproduct.

  • Lower the Temperature: As with improving regioselectivity, lower temperatures decrease the overall reaction rate, providing a wider window to stop the reaction after mono-iodination has occurred but before di-iodination becomes significant.[7]

Problem 4: Oxidation of the Methyl Group

SYMPTOM: The product mixture contains a byproduct with a mass corresponding to the carboxylic acid (C₇H₄ClNO₄) or shows characteristic IR peaks for a C=O group.

PROBABLE CAUSE & EXPLANATION: The benzylic hydrogens of the methyl group are susceptible to radical oxidation, especially under harsh, oxidative conditions.[5] Iodinating systems that employ strong oxidizing agents like nitric acid or potassium permanganate are the most likely culprits.[5][6]

RECOMMENDED ACTIONS:

  • Avoid Harsh Oxidizing Agents: Switch from an I₂/HNO₃ system to a milder alternative. N-Iodosuccinimide (NIS) with an acid catalyst is an excellent choice as it does not typically oxidize benzylic positions.[12]

  • Protect the Reaction from Light: Some oxidation reactions can be initiated by light. Running the reaction in a flask wrapped in aluminum foil can minimize this risk.

  • Ensure Inert Atmosphere: While less common for iodinations, if radical oxidation is suspected, running the reaction under an inert atmosphere (Nitrogen or Argon) can help.

Visualizations & Protocols

Appendix A: Recommended Experimental Protocol (Starting Point)

This protocol uses N-Iodosuccinimide (NIS), which offers a good balance of reactivity and selectivity.

Materials:

  • 3-chloro-2-methylnitrobenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-chloro-2-methylnitrobenzene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add N-Iodosuccinimide (1.05 eq) to the solution in one portion.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture over 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Allow the reaction to stir at 0 °C for 1-4 hours, or until the starting material is consumed.

  • Upon completion, quench the reaction by pouring it into an equal volume of cold saturated sodium thiosulfate solution to destroy any unreacted iodine species.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-iodo-3-chloro-2-methylnitrobenzene.

Appendix B: Visualizing Reaction Pathways

Iodination_Pathways SM 3-Chloro-2-methylnitrobenzene P1 MAJOR PRODUCT 4-Iodo-3-chloro-2-methylnitrobenzene SM->P1 Desired Pathway (Attack at C4) P2 SIDE PRODUCT 6-Iodo-3-chloro-2-methylnitrobenzene (Regioisomer) SM->P2 Poor Regioselectivity (Attack at C6) P4 SIDE PRODUCT Oxidized Methyl Group (Benzoic Acid Derivative) SM->P4 Harsh Oxidizing Conditions P3 SIDE PRODUCT Di-iodinated Product P1->P3 Over-reaction/ Excess Reagent

Caption: Reaction pathways in the iodination of 3-chloro-2-methylnitrobenzene.

Troubleshooting_Flowchart start Reaction Outcome Unsatisfactory q1 What is the main issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield Low Conversion isomers Mixture of Regioisomers q1->isomers Multiple Products di_iodo Di-iodination q1->di_iodo High Mass Byproduct oxidation Methyl Group Oxidation q1->oxidation Oxidized Byproduct sol_yield Increase Reagent Electrophilicity (Stronger Acid/Reagent) Increase Temperature Cautiously low_yield->sol_yield sol_isomers Lower Reaction Temperature Slow Reagent Addition isomers->sol_isomers sol_di_iodo Use 1.0 eq of Reagent Monitor Closely & Quench Lower Temperature di_iodo->sol_di_iodo sol_oxidation Switch to Milder Reagent (e.g., NIS) Avoid HNO3 / Strong Oxidants oxidation->sol_oxidation

Caption: Troubleshooting flowchart for iodination side reactions.

References

Technical Support Center: Optimizing Suzuki Reactions for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. As a sterically hindered and electronically complex substrate, it presents unique challenges that this guide will help you navigate.

Understanding the Substrate: Key Challenges

The structure of this compound presents several challenges that can impact the efficiency of a Suzuki-Miyaura coupling reaction:

  • Steric Hindrance: The methyl group ortho to the iodine atom creates significant steric bulk, which can impede the oxidative addition of the palladium catalyst. This is often a rate-limiting step in the catalytic cycle.

  • Electronic Effects: The presence of both a chloro and a nitro group, which are electron-withdrawing, can influence the reactivity of the aryl halide. While electron-withdrawing groups can sometimes facilitate oxidative addition, they can also affect other steps in the catalytic cycle.

  • Chemoselectivity: With two different halogen atoms (iodine and chlorine), there is a potential for competitive coupling. Generally, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, making selective coupling at the iodine position feasible. The relative reactivity order is typically R-I > R-OTf > R-Br >> R-Cl.[1]

Frequently Asked Questions (FAQs)

Q1: I am seeing no or very low conversion of my starting material. What are the likely causes?

A1: Low or no conversion in a Suzuki reaction with this substrate is often linked to several factors:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0), can be sensitive to air and moisture. Ensure your catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen). If using a Pd(II) precatalyst, ensure it is properly reduced in situ to the active Pd(0) species.

  • Inefficient Oxidative Addition: Due to the steric hindrance from the ortho-methyl group, the oxidative addition of the palladium catalyst to the C-I bond can be slow. Consider using a bulkier, more electron-rich phosphine ligand to promote this step.

  • Poor Choice of Base: The base is crucial for activating the boronic acid.[2] If the base is too weak or insoluble in the reaction medium, the transmetalation step will be inefficient.

  • Presence of Water: While some Suzuki reactions tolerate or even benefit from a small amount of water, excessive water can lead to protodeboronation of the boronic acid, a common side reaction.[3]

Q2: How do I choose the right palladium catalyst and ligand for this sterically hindered substrate?

A2: For sterically demanding couplings, the choice of ligand is critical. You need a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[4]

Ligand TypeExamplesRationale
Bulky Monophosphines Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos)These ligands are highly effective for sterically hindered substrates as their bulk accelerates the reductive elimination step and their electron-rich nature promotes oxidative addition.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong sigma-donors and are often more stable than phosphine ligands, making them suitable for challenging couplings.[1]

A good starting point would be to screen a few Buchwald-type ligands, as they have a proven track record with sterically hindered aryl halides.

Q3: What is the best base to use for this reaction?

A3: The choice of base can significantly impact the reaction outcome. A base that is too strong can lead to side reactions, while a weak base may not be effective.

BaseCommon SolventsConsiderations
Potassium Carbonate (K₂CO₃) Toluene/Water, Dioxane/WaterA common and often effective choice. The aqueous phase is necessary to dissolve the inorganic base.
Potassium Phosphate (K₃PO₄) Toluene, Dioxane, THFA stronger base that is often effective in anhydrous conditions and can be beneficial for challenging couplings.[3]
Cesium Carbonate (Cs₂CO₃) Dioxane, TolueneA highly effective but more expensive option. Its higher solubility in organic solvents can be advantageous.
Potassium Fluoride (KF) Can be a good choice to prevent ester cleavage if your boronic acid has an ester functionality, though it may lead to slower reaction rates.[5]

It is recommended to start with K₂CO₃ or K₃PO₄.

Q4: Which solvent system should I employ?

A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism.[6][7]

Solvent SystemAdvantages
Toluene/Water Good for many standard Suzuki couplings, allows for the use of inorganic bases.
Dioxane/Water Similar to toluene/water, often a good general-purpose solvent system.
Tetrahydrofuran (THF) A common ethereal solvent, can be used with or without water.
Dimethylformamide (DMF) A polar aprotic solvent that can sometimes improve solubility and reaction rates, but can also lead to side reactions at high temperatures.

For this substrate, a mixture of an organic solvent like toluene or dioxane with water is a good starting point, as it facilitates the use of common inorganic bases.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Formation

  • Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Homocoupling Byproducts

  • Symptom: Detection of significant amounts of the boronic acid homocoupling product (R-R, where R is the organic group from the boronic acid).

  • Cause: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors this side reaction.[4] It can also occur if the transmetalation step is slow compared to other processes.

  • Solutions:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in situ reduction.

    • Optimize Reaction Conditions: Lowering the reaction temperature or using a more effective ligand to accelerate the desired cross-coupling can minimize the competing homocoupling pathway.

Problem 3: Protodeboronation of the Boronic Acid

  • Symptom: Formation of a byproduct where the boronic acid group has been replaced by a hydrogen atom.

  • Cause: This side reaction is often caused by the presence of excess water or by prolonged reaction times at elevated temperatures, especially with sensitive boronic acids.[3]

  • Solutions:

    • Use Anhydrous Solvents: If protodeboronation is a significant issue, consider using anhydrous solvents and a base that is soluble in organic media, such as K₃PO₄.

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Experimental Protocol: A Starting Point

This is a general protocol that can be used as a starting point for the Suzuki coupling of this compound. Optimization will likely be necessary.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the degassed solvent system to the flask.

  • In a separate vial, weigh the palladium catalyst (and ligand, if separate) and add it to the reaction flask under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture with vigorous stirring. A starting temperature of 80-100 °C is recommended.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General experimental workflow for the Suzuki reaction.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

G pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_base R¹-Pd(II)L₂-Base pd2_halide->pd2_base Ligand Exchange pd2_r2 R¹-Pd(II)L₂-R² pd2_base->pd2_r2 Transmetalation ([R²B(OH)₃]⁻) pd2_r2->pd0 Reductive Elimination (R¹-R²) boronic R²B(OH)₂ + Base → [R²B(OH)₃]⁻

Caption: The Suzuki-Miyaura catalytic cycle.[1][8][9]

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) complex.[9] This is often the rate-determining step, especially with sterically hindered substrates.

  • Transmetalation: The organic group (R²) is transferred from the activated boronic acid (borate complex) to the palladium center, displacing the halide or base ligand.[1] The base is crucial for the formation of the more nucleophilic borate species.[2][10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

By understanding which reaction parameter influences each step, you can make more informed decisions to optimize your reaction conditions.

References

Technical Support Center: Purification of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the purification of this compound. Our approach is grounded in established principles of organic chemistry and practical laboratory experience.

Part 1: Understanding the Compound and Potential Impurities

This compound is a highly functionalized aromatic compound, valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purification is critical for the success of subsequent synthetic steps.

Predicted Synthesis Route and Likely Impurities

Based on this predicted synthesis, the following impurities are commonly encountered:

  • Regioisomers: Different isomers of chloro-iodo-methyl-nitrobenzene formed during the nitration step. The separation of these isomers is often the primary purification challenge.

  • Unreacted Starting Materials: Residual 3-Chloro-5-iodotoluene.

  • Di-nitrated Byproducts: Over-reaction can lead to the introduction of a second nitro group on the aromatic ring.

  • De-iodinated or De-chlorinated Species: Side reactions, particularly under harsh conditions, may result in the loss of a halogen atom.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture.

The workflow for synthesis and subsequent purification can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification Starting Material 3-Chloro-5-iodotoluene Nitration Nitration (HNO₃, H₂SO₄) Starting Material->Nitration Crude Product Crude Product Mixture (Isomers, Starting Material, Byproducts) Nitration->Crude Product Workup Aqueous Workup (Neutralization & Extraction) Crude Product->Workup PrimaryPurification Primary Purification (Recrystallization or Column Chromatography) Workup->PrimaryPurification PurityAnalysis Purity Analysis (TLC, HPLC, GC-MS, NMR) PrimaryPurification->PurityAnalysis Pure Product Pure this compound PurityAnalysis->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. Is this normal?

A1: Yes, this is common. Crude products from nitration reactions are often dark due to the presence of residual acids and colored byproducts. An initial aqueous workup, including a wash with a mild base like sodium bicarbonate solution, can help neutralize residual acids and may improve the appearance and handling properties of the crude material.[2]

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method. It provides a rapid assessment of the number of components in your mixture and can help in developing a column chromatography purification method. For halogenated nitroaromatics, a common starting eluent system for TLC is a mixture of hexane and ethyl acetate.[3]

Q3: What are the primary safety concerns when handling this compound?

A3: Halogenated nitroaromatic compounds should be handled with care as they are often toxic and can be absorbed through the skin.[4][5] They may also be carcinogenic and harmful to aquatic life.[4] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[4][6]

Q4: How should I store this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator at 2-8°C, to prevent degradation.[1]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Troubleshooting
Problem Probable Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.Lower the boiling point of the solvent by using a solvent mixture (e.g., ethanol/water). Ensure slow cooling of the solution. You can also try adding a more non-polar co-solvent (antisolvent) slowly to the solution at a slightly elevated temperature.[7]
No crystals form upon cooling. The solution is not sufficiently saturated. Too much solvent was used. The compound is highly soluble even at low temperatures.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
Crystals are colored, indicating trapped impurities. The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent does not effectively differentiate between the product and colored impurities.Re-dissolve the crystals in fresh hot solvent and allow for slower cooling. Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.
Poor recovery of the compound. The compound has significant solubility in the cold solvent. Too much solvent was used.Ensure the solution is cooled thoroughly in an ice bath before filtration to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Probable Cause(s) Solution(s)
Poor separation of spots on the column (co-elution). The eluent system is too polar, moving all components too quickly. The polarity difference between the desired compound and impurities is insufficient for the chosen stationary phase.Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). Consider using a different stationary phase, such as alumina, or a different solvent system. For closely related halogenated isomers, specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) phases in HPLC can offer different selectivity.[8][9]
The compound will not elute from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent. If the compound is suspected to be acid-sensitive, silica gel (which is slightly acidic) may be causing degradation. In such cases, you can either use a less acidic stationary phase like neutral alumina or pre-treat the silica gel with a base like triethylamine.
Streaking of spots on the column or TLC plate. The sample is overloaded. The compound is too polar for the chosen eluent. The compound might be acidic or basic.Load less sample onto the column. Increase the polarity of the eluent. If the compound has acidic or basic properties, adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve the peak shape.
Cracks appearing in the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel.

Part 4: Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for your crude sample and a co-spot (if you have a reference standard).

  • Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the marked line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen eluent system. A good starting point is a 9:1 mixture of hexane:ethyl acetate.

  • Visualize: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, staining with potassium permanganate or iodine may be necessary.

  • Analyze: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for column chromatography is typically between 0.2 and 0.4. Adjust the eluent polarity to achieve this.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[7][10]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Monitor the elution of compounds by TLC.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., move to 9:1, then 8:2 hexane:ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

The logic for choosing between purification methods can be summarized as follows:

G Crude Product Crude Product PurityCheck Assess Purity by TLC Crude Product->PurityCheck Recrystallization Attempt Recrystallization PurityCheck->Recrystallization If solid with few impurities ColumnChromatography Perform Column Chromatography PurityCheck->ColumnChromatography If oily or multiple impurities SuccessCheck1 Is Product Pure? Recrystallization->SuccessCheck1 SuccessCheck1->ColumnChromatography No PureProduct Pure Product SuccessCheck1->PureProduct Yes SuccessCheck2 Are Fractions Pure? ColumnChromatography->SuccessCheck2 SuccessCheck2->PureProduct Yes FurtherPurification Consider Further Purification (e.g., second recrystallization) SuccessCheck2->FurtherPurification No

Caption: Decision workflow for selecting a purification method.

References

Stability and storage conditions for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene (CAS: 294190-16-2). Adherence to these protocols is critical for maintaining the compound's integrity and achieving reproducible experimental outcomes.

The molecular structure of this compound, featuring a nitro group ortho to a methyl group and two different halogen substituents, presents specific stability challenges. The electron-withdrawing nature of the nitro and chloro groups, combined with the labile carbon-iodine bond, makes the molecule susceptible to degradation under common laboratory conditions. This guide provides a framework for optimal storage and troubleshooting to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations, the compound should be stored under refrigerated conditions at 2-8°C.[1][2] It is crucial to keep the container tightly sealed and in a dry, dark place to prevent degradation.[1]

Q2: Why is refrigerated storage necessary?

A2: Refrigeration is essential to minimize the rate of thermal decomposition. Nitroaromatic compounds, especially those with ortho-methyl groups, can be thermally sensitive. The ortho-methyl group can participate in intramolecular rearrangement reactions upon heating, leading to degradation.[3] Low temperatures slow down these potential degradation pathways, preserving the compound's purity.

Q3: How sensitive is this compound to light?

A3: The compound should be protected from light by storing it in an amber vial or a light-blocking outer container.[1] The carbon-iodine bond is known to be labile and can undergo homolytic cleavage when exposed to UV or even ambient light, a process known as photolysis. This can lead to the formation of radical species and subsequent decomposition, often indicated by a gradual darkening or discoloration of the material.

Q4: Do I need to store this compound under an inert atmosphere?

A4: While not always explicitly stated by all suppliers for this specific compound, it is a highly recommended best practice for iodinated and nitroaromatic compounds. An inert atmosphere (e.g., nitrogen or argon) displaces oxygen and moisture, preventing potential oxidative degradation of the aromatic ring or hydrolysis of the nitro group. For long-term storage or for highly sensitive applications, storing under an inert gas is a critical precautionary measure.

Q5: What are the visible signs of degradation?

A5: Any change from its initial appearance (typically a solid) should be considered a sign of potential degradation. Common indicators include:

  • Color Change: A darkening in color (e.g., turning yellow, brown, or purple) can suggest photolytic decomposition and the formation of elemental iodine (I₂) or other chromophoric impurities.

  • Change in Physical State: Clumping, melting at a lower temperature than specified, or an oily appearance can indicate the presence of impurities or degradation products.

Troubleshooting Guide

This section addresses common issues encountered during experiments that may be linked to the stability of this compound.

Issue 1: Inconsistent or Low Reaction Yields

  • Symptom: A previously established reaction protocol now gives significantly lower yields or fails completely.

  • Possible Cause: The purity of the this compound has decreased due to degradation. The actual molar amount of the active starting material is lower than calculated based on its mass.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been consistently stored at 2-8°C, protected from light, and with the container properly sealed.

    • Perform a Purity Check: Use a quick analytical method like Thin Layer Chromatography (TLC) against a new or trusted batch, if available. The appearance of new spots or streaking indicates impurities. For a more quantitative assessment, run a ¹H NMR or LC-MS analysis (see Protocol 1).

    • Purify the Material: If degradation is confirmed, repurification by recrystallization or column chromatography may be necessary. However, for a starting material, it is often more reliable and time-efficient to use a fresh, unopened batch.

Issue 2: Appearance of Unexpected Side Products in a Reaction

  • Symptom: Analytical data (e.g., LC-MS, NMR) of the crude reaction mixture shows unexpected peaks that were not present in previous runs.

  • Possible Cause: Degradation products of the starting material are participating in the reaction, leading to new impurities. For example, de-iodination could lead to the formation of 5-chloro-2-methyl-3-nitrobenzene, which might react differently.

  • Troubleshooting Steps:

    • Characterize the Impurity: If possible, try to identify the structure of the side product. Does its mass correspond to a plausible degradation product (e.g., loss of iodine, reduction of the nitro group)?

    • Analyze the Starting Material: Run a high-resolution analytical check on the batch of this compound used in the reaction to confirm the presence of the corresponding impurity.

    • Implement Stricter Handling: If the starting material is degrading, switch to a fresh bottle and implement stricter handling protocols. For example, weigh out the reagent quickly and immediately purge the vial with argon before resealing and returning it to cold storage.

Issue 3: The Solid Reagent Has Changed Color

  • Symptom: The solid material, which should be off-white to light yellow, has developed a distinct brown, purple, or dark gray tint.

  • Possible Cause: This is a strong indicator of photodecomposition, specifically the cleavage of the C-I bond and subsequent formation of elemental iodine (I₂), which is colored.

  • Action: It is strongly advised not to use the discolored reagent. The presence of iodine and other radical-derived byproducts can severely interfere with most chemical reactions, particularly those involving organometallics or sensitive catalysts. The batch should be discarded according to institutional safety protocols.

Data Summary and Workflow

Storage Condition Summary
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1][2]Minimizes thermal degradation and potential intramolecular rearrangements.[3]
Light Protect from light (Amber vial)[1]Prevents photolytic cleavage of the carbon-iodine bond.
Atmosphere Tightly sealed; Inert gas (N₂/Ar) recommendedPrevents hydrolysis and oxidation.
Moisture Store in a dry environment[1]Prevents hydrolysis of the nitro group and other moisture-sensitive reactions.

Troubleshooting Workflow Diagram

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action observe Experimental Anomaly Noted (e.g., Low Yield, New Impurity, Color Change) check_storage 1. Verify Storage Conditions (Temp, Light, Seal) observe->check_storage purity_analysis 2. Perform Purity Analysis (TLC, NMR, LC-MS) check_storage->purity_analysis compare 3. Compare to Specification Sheet or a Reference Sample purity_analysis->compare degraded Degradation Confirmed compare->degraded Impurities > Acceptable Limit ok Purity OK compare->ok Within Spec discard Discard & Use New Batch degraded->discard purify Purify Reagent (If feasible) degraded->purify troubleshoot_exp Troubleshoot Other Experimental Parameters ok->troubleshoot_exp

Caption: Troubleshooting workflow for stability-related issues.

Experimental Protocols

Protocol 1: Rapid Quality Control (QC) Check for this compound

This protocol provides a quick assessment of the material's integrity.

1. Visual Inspection:

  • Carefully observe the material in its container. Note any discoloration (shades of brown or purple) or change in morphology (e.g., clumping, oiling out). Any deviation from a free-flowing, light-colored solid is cause for concern.

2. Thin Layer Chromatography (TLC) Analysis:

  • Objective: To quickly visualize the presence of non-polar impurities (e.g., de-iodinated product) or highly polar baseline impurities.
  • Procedure:
  • Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using a non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate).
  • Visualize under UV light (254 nm).
  • Interpretation: A pure compound should yield a single, well-defined spot. The presence of multiple spots indicates impurities. A spot with a higher Rf value may suggest the less polar, de-iodinated analog.

3. ¹H NMR Spectroscopy:

  • Objective: To confirm the structural integrity and identify potential degradation products.
  • Procedure:
  • Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).
  • Acquire a standard ¹H NMR spectrum.
  • Interpretation:
  • Compare the obtained spectrum to a reference spectrum for the pure compound.
  • Pay close attention to the integration of the aromatic protons and the methyl protons. A change in their ratios may indicate decomposition.
  • Look for new, unidentifiable peaks in the aromatic or aliphatic regions, which would signify the presence of impurities.

By implementing these storage, handling, and verification procedures, researchers can ensure the stability of this compound, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the multi-step synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. The synthesis of this highly substituted aromatic compound requires careful control of reaction conditions to ensure high yield and purity. This guide addresses common issues encountered during the synthesis, offering logical explanations and actionable solutions based on established chemical principles.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 3-chloro-2-methylaniline. The overall synthetic route is as follows:

Synthesis_Pathway A 3-Chloro-2-methylaniline B N-(3-chloro-2-methylphenyl)acetamide A->B Step 1: Acetylation (Protection) C 5-Chloro-2-methyl-3-nitroaniline B->C Step 2: Nitration Step 3: Hydrolysis (Deprotection) D This compound C->D Step 4: Diazotization Step 5: Sandmeyer-type Iodination

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the synthetic steps and addresses specific problems that may arise.

Part 1: Protection of the Amino Group (Acetylation)

The amino group of 3-chloro-2-methylaniline is highly reactive and susceptible to oxidation under nitrating conditions. Therefore, it is crucial to protect it as an acetamide before proceeding to the nitration step.

Q1: My acetylation reaction is incomplete, and I observe unreacted starting material. What could be the cause?

A1: Incomplete acetylation can be due to several factors:

  • Insufficient Acetic Anhydride: Ensure at least a stoichiometric amount of acetic anhydride is used. A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

  • Reaction Temperature: While the reaction is typically exothermic, gentle heating might be necessary to ensure full conversion, especially if the starting material is not fully dissolved.

  • Purity of Starting Material: Impurities in the 3-chloro-2-methylaniline can interfere with the reaction. Ensure the starting material is of high purity.

Troubleshooting Workflow: Incomplete Acetylation

Troubleshooting_Acetylation Start Incomplete Acetylation Observed Check1 Verify Equivalents of Acetic Anhydride Start->Check1 Action1 Add slight excess (1.1-1.2 eq.) of Acetic Anhydride Check1->Action1 If insufficient Check2 Monitor Reaction Temperature Check1->Check2 If sufficient Action1->Check2 Action2 Apply gentle heating (e.g., 40-50°C) and monitor by TLC Check2->Action2 If reaction is sluggish Check3 Assess Purity of Starting Material Check2->Check3 If temperature is optimal Action2->Check3 Action3 Purify 3-chloro-2-methylaniline (e.g., distillation) before reaction Check3->Action3 If impurities are suspected End Complete Acetylation Achieved Check3->End If pure Action3->End

Caption: Decision-making workflow for troubleshooting incomplete acetylation.

Part 2: Nitration of N-(3-chloro-2-methylphenyl)acetamide

The nitration step is critical for introducing the nitro group at the desired position. The directing effects of the substituents on the aromatic ring guide the regioselectivity of this reaction.

Q2: The yield of the desired 5-nitro isomer is low, and I have a mixture of isomers. Why is this happening?

A2: The formation of multiple isomers during nitration is a common challenge. The acetamido group is an ortho, para-director, as are the chloro and methyl groups. This can lead to a mixture of products. To favor the desired 5-nitro isomer, careful control of reaction conditions is essential.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is typically used.

  • Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is critical to minimize the formation of byproducts and dinitrated species.

  • Addition Rate: Slow, dropwise addition of the nitrating mixture to the solution of the acetanilide allows for better temperature control and minimizes localized overheating.

ParameterRecommended ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Provides the necessary nitronium ion (NO₂⁺) electrophile.
Temperature 0-5 °CMinimizes side reactions and di-nitration.
Addition Slow, dropwiseEnsures better temperature control.

Q3: My reaction mixture turned dark, and I isolated a tar-like substance instead of a crystalline product. What went wrong?

A3: The formation of a dark, tarry substance is indicative of oxidative side reactions and decomposition.

  • Excessive Nitrating Agent: Using a large excess of the nitrating mixture can lead to oxidation of the aromatic ring and the methyl group.

  • Elevated Temperature: Allowing the reaction temperature to rise significantly will accelerate decomposition pathways.

  • Impure Starting Material: Residual starting aniline can be readily oxidized under nitrating conditions.

Part 3: Hydrolysis of the Acetamido Group

After successful nitration, the protecting acetamido group must be removed to regenerate the amino group for the subsequent diazotization step.

Q4: The hydrolysis of the acetamido group is slow or incomplete. How can I improve the efficiency of this step?

A4: Incomplete hydrolysis can be addressed by:

  • Acid Concentration: Ensure a sufficiently high concentration of the acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid).

  • Reaction Temperature: The hydrolysis typically requires heating (reflux). Ensure the reaction is heated for a sufficient duration.

  • Monitoring the Reaction: Follow the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

Part 4: Diazotization and Sandmeyer-type Iodination

This two-step, one-pot procedure converts the amino group into a diazonium salt, which is then displaced by an iodide ion.

Q5: During the addition of sodium nitrite, the solution turns dark, and I observe gas evolution before adding the potassium iodide. What is happening?

A5: This indicates premature decomposition of the diazonium salt. Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.

  • Temperature Control: It is absolutely critical to maintain the reaction temperature between 0 and 5 °C during the diazotization.[1]

  • Slow Addition of Nitrite: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine to prevent localized warming.[2]

Q6: The yield of the final iodinated product is low, and I isolate a significant amount of the corresponding phenol as a byproduct. What is the cause?

A6: The formation of a phenol byproduct is a common side reaction in Sandmeyer reactions. This occurs when the diazonium salt reacts with water instead of the iodide nucleophile.

  • Use the Diazonium Salt Immediately: The freshly prepared diazonium salt solution should be used immediately in the subsequent iodination step without delay.[1]

  • Concentration of Potassium Iodide: Ensure a sufficient concentration of potassium iodide is present to compete effectively with water as the nucleophile.

Troubleshooting Workflow: Diazotization and Iodination

Troubleshooting_Diazotization_Iodination Start Low Yield of Iodinated Product Check1 Observe Premature Gas Evolution? Start->Check1 Action1 Improve Temperature Control (0-5°C) Slow Down Nitrite Addition Check1->Action1 Yes Check2 Isolate Phenol Byproduct? Check1->Check2 No Action1->Check2 Action2 Use Diazonium Salt Immediately Increase KI Concentration Check2->Action2 Yes Check3 Incomplete Reaction? Check2->Check3 No Action2->Check3 Action3 Ensure Stoichiometric NaNO2 Allow Sufficient Reaction Time Check3->Action3 Yes End Improved Yield of Iodinated Product Check3->End No Action3->End

Caption: Troubleshooting guide for the diazotization and iodination steps.

Experimental Protocols

Step 1: Acetylation of 3-Chloro-2-methylaniline
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-methylaniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-chloro-2-methylphenyl)acetamide.

Step 2 & 3: Nitration and Hydrolysis
  • To a stirred solution of N-(3-chloro-2-methylphenyl)acetamide (1.0 eq.) in concentrated sulfuric acid at 0 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • For hydrolysis, suspend the crude nitro-acetanilide in a mixture of concentrated hydrochloric acid and water and heat to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the 5-Chloro-2-methyl-3-nitroaniline.

  • Collect the solid by filtration, wash with water, and dry.

Step 4 & 5: Diazotization and Sandmeyer-type Iodination
  • Suspend 5-Chloro-2-methyl-3-nitroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide (1.5 eq.) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Collect the crude product by filtration, wash with water, and then with a sodium thiosulfate solution to remove excess iodine.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.

References

How to avoid over-nitration in 5-Chloro-1-iodo-2-methyl-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, with a specific focus on preventing over-nitration and controlling regioselectivity.

The Challenge: Controlled Nitration of a Substituted Benzene Ring

The synthesis of this compound, a valuable chemical intermediate[1], involves the electrophilic aromatic substitution of a highly substituted toluene derivative, 2-Chloro-6-iodotoluene. The primary challenge lies in the precise introduction of a single nitro group at the C3 position while avoiding the formation of di-nitro byproducts and undesired regioisomers.

The reaction's outcome is governed by the interplay of the directing effects of the substituents on the aromatic ring:

  • Methyl (-CH3): An activating group that directs incoming electrophiles to the ortho and para positions.

  • Chloro (-Cl) & Iodo (-I): Deactivating groups that also direct to the ortho and para positions.

The first nitro group is a strong deactivator, which makes a second nitration more difficult but certainly possible under forcing conditions such as high temperatures or highly concentrated reagents.[2] Therefore, precise control over reaction parameters is critical for success.

G cluster_legend Legend cluster_color Legend cluster_molecule Directing Effects on 2-Chloro-6-iodotoluene Activating Activating Deactivating Deactivating Ortho/Para Directing Ortho/Para Directing Favorable Position Favorable Position Disfavored Position Disfavored Position n1 n2 n3 n4 n5 mol 2-Chloro-6-iodotoluene Me CH3 (Activating, o,p-directing) mol->Me C2 Cl Cl (Deactivating, o,p-directing) mol->Cl C6 I I (Deactivating, o,p-directing) mol->I C1 P3 Position 3 (ortho to CH3) mol->P3 P5 Position 5 (para to CH3, ortho to Cl) mol->P5 P4 Position 4 (para to Cl) mol->P4

Caption: Directing influences on the 2-chloro-6-iodotoluene starting material.

Troubleshooting Guide: Preventing Over-Nitration

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product mixture contains a significant amount of a di-nitro byproduct. What are the most likely causes?

A: The formation of di-nitro compounds is almost always a result of the reaction conditions being too harsh. The most common culprits are:

  • Excessive Temperature: Nitration is a highly exothermic reaction.[3] If the temperature is not strictly controlled, the reaction rate can accelerate, leading to further nitration of the desired mono-nitro product. Temperatures above 50-55°C significantly increase the risk of multiple nitrations on a deactivated ring.[4][5]

  • High Reagent Concentration: Using fuming nitric acid or a high concentration of the nitronium ion (NO₂⁺), generated from the standard nitric acid/sulfuric acid mixture, can increase the rate of reaction to a point where it becomes uncontrollable.[6][7]

  • Incorrect Stoichiometry: A large molar excess of the nitrating agent will drive the reaction towards completion, but it also provides ample reagent to react with the mono-nitrated product as it forms.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a controlled temperature, can lead to the slow formation of over-nitrated byproducts.

Q2: How can I improve my reaction temperature control?

A: Precise temperature management is the single most important factor for avoiding over-nitration.

  • Utilize an Ice/Salt Bath: Begin the reaction at 0°C or even lower. A simple ice bath is good, but an ice/salt mixture or a cryostat will provide more consistent and lower temperatures.

  • Slow, Dropwise Addition: The nitrating agent (e.g., the mixed acid) should be added to the substrate solution very slowly, using a dropping funnel. This allows the heat generated by the reaction to dissipate.

  • Internal Monitoring: Use a thermometer placed directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the internal temperature.

  • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to promote even heat distribution and prevent localized "hot spots" where over-nitration can occur.

Q3: My reaction yields a mixture of the desired 3-nitro isomer and the 5-nitro isomer. How can I improve regioselectivity?

A: While the methyl group directs to both positions 3 (ortho) and 5 (para), you can influence the ratio.

  • Steric Hindrance: The 3-position is sterically hindered by the adjacent methyl and iodo groups. Using a bulkier nitrating agent can sometimes favor the less hindered 5-position. Conversely, standard mixed acid is relatively small.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity. Reactions at lower temperatures are more sensitive to the subtle electronic differences between the positions, potentially favoring the electronically preferred C3 position (ortho to the activating methyl group).[8]

  • Alternative Nitrating Systems: Milder, more selective nitrating agents can provide better control. Consider systems like bismuth subnitrate and thionyl chloride[9] or dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane.[8] These reagents can offer higher selectivity at low temperatures.

G start Problem: Over-nitration or Poor Selectivity Detected q_temp Was the reaction temperature kept below 10°C? start->q_temp s_temp_high Solution: Use an ice bath and add nitrating agent slower. Monitor internal temperature. q_temp->s_temp_high No q_reagent Was a large excess of nitrating agent used? q_temp->q_reagent Yes final_check Re-run reaction and analyze via TLC/GC-MS. s_temp_high->final_check s_reagent_excess Solution: Reduce nitrating agent to 1.05-1.1 molar equivalents. q_reagent->s_reagent_excess Yes q_isomer Is the main issue poor regioselectivity (e.g., 5-nitro isomer)? q_reagent->q_isomer No s_reagent_excess->final_check s_isomer Solution: Try a milder nitrating agent (e.g., N2O5 in CH2Cl2) at a lower temperature (-20°C to 0°C). q_isomer->s_isomer Yes q_isomer->final_check No s_isomer->final_check

Caption: Troubleshooting flowchart for over-nitration and selectivity issues.

Frequently Asked Questions (FAQs)

  • What are the critical safety precautions for this reaction? Nitration with mixed acids is potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and can run away if the addition of reagents is too fast or cooling is insufficient. Have a base bath (e.g., sodium bicarbonate solution) ready for quenching the reaction or neutralizing spills.

  • How can I effectively purify the final product away from byproducts? Column chromatography is the most effective method for separating the desired this compound from regioisomers and di-nitro byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) will typically provide good separation. Recrystallization from a suitable solvent like ethanol or methanol can also be used to purify the product if the impurity levels are low.

  • Is a solvent necessary for this reaction? Many nitrations are performed using concentrated sulfuric acid as both a catalyst and the solvent.[4] This is effective but represents harsh conditions. For better control, using an inert solvent such as dichloromethane (DCM) with a milder nitrating agent can be advantageous, as it helps to dissipate heat and allows for reactions at lower temperatures.[8][10]

Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. It is crucial to perform a small-scale trial first to optimize conditions for your specific setup.

Protocol 1: Controlled Mixed Acid Nitration

This protocol uses the traditional but highly effective mixed acid system with stringent temperature control.

ParameterValueRationale
Nitrating Agent HNO₃ / H₂SO₄Standard, potent nitrating agent.[7]
Molar Ratio 1.05 eq. HNO₃Slight excess to ensure reaction completion without promoting over-nitration.
Temperature 0°C to 5°CCritical for controlling exotherm and preventing side reactions.[3]
Reaction Time 1-2 hoursMonitor by TLC; prolonged time increases byproduct formation.
Solvent H₂SO₄ (as reagent)Acts as both catalyst and solvent.

Step-by-Step Methodology:

  • Prepare Mixed Acid: In a flask cooled in an ice/salt bath, slowly add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (2-3 vol. eq.) with stirring. Keep the temperature of this mixture below 10°C.

  • Substrate Preparation: In a separate reaction vessel equipped with a magnetic stirrer, an internal thermometer, and a dropping funnel, dissolve 2-Chloro-6-iodotoluene (1.0 eq.) in a small amount of concentrated sulfuric acid. Cool this mixture to 0°C.

  • Nitration: Slowly add the pre-cooled mixed acid dropwise to the stirred substrate solution. Meticulously maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Once the starting material is consumed, very slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (caution: gas evolution), and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Technical Support Center: Characterization of Byproducts in 5-Chloro-1-iodo-2-methyl-3-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize common byproducts encountered during synthetic transformations of this versatile building block. This resource provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1][2] Its reactivity is dominated by the presence of two distinct halogen atoms (iodine and chlorine) and a nitro group, which allows for selective participation in various cross-coupling reactions. The iodine atom is significantly more reactive than the chlorine atom in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling regioselective functionalization.[3]

II. Troubleshooting Common Cross-Coupling Reactions and Identifying Byproducts

This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, several side reactions can lead to the formation of unwanted byproducts.

Q1: My Suzuki-Miyaura reaction with this compound is showing low yield and multiple spots on TLC. What are the likely byproducts?

A1: Low yields and multiple products in Suzuki-Miyaura couplings often point to several common side reactions. The primary byproducts to consider are:

  • Homocoupling Products: You may observe the formation of dimers of your boronic acid or your aryl halide.[4] This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[5]

  • Protodeboronation: This is the cleavage of the C-B bond in your boronic acid, replacing it with a hydrogen atom. This side reaction is often promoted by the base and can be a significant issue with electron-deficient boronic acids.[6][7]

  • Dehalogenation: The starting material, this compound, can undergo dehalogenation, where the iodine atom is replaced by a hydrogen atom. This can occur via a side reaction involving the palladium catalyst.[4][5]

  • Palladium Black Formation: The appearance of a black precipitate indicates the decomposition of the palladium catalyst, which reduces its activity and leads to incomplete conversion.[4]

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low Yield/ Multiple Products check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions fresh_catalyst Use Fresh Catalyst & Ligands check_reagents->fresh_catalyst degas_solvents Thoroughly Degas Solvents check_conditions->degas_solvents homocoupling Homocoupling Byproduct? protodeboronation Protodeboronation Byproduct? homocoupling->protodeboronation No optimize_base Optimize Base (e.g., K3PO4, KF) homocoupling->optimize_base Yes dehalogenation Dehalogenation Byproduct? protodeboronation->dehalogenation Yes protodeboronation->dehalogenation No optimize_temp Optimize Temperature dehalogenation->optimize_temp Yes optimize_base->protodeboronation degas_solvents->homocoupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Q2: How can I minimize the formation of these byproducts?

A2: To minimize byproduct formation, consider the following strategies:

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen).[6] This is crucial to prevent both homocoupling and catalyst decomposition.[5][7]

  • Choice of Base: The base plays a critical role. For sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can suppress protodeboronation.[6][8]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[6]

  • Temperature Control: While some reactions require heat, excessive temperatures can promote side reactions and catalyst decomposition. Optimize the temperature for your specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

B. Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Q1: My Sonogashira coupling with this compound is sluggish and I'm observing a significant amount of a byproduct I suspect is an alkyne dimer.

A1: The primary byproduct in Sonogashira couplings is the homocoupling product of the terminal alkyne, often referred to as Glaser coupling.[9][10] This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[3] Other potential issues include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and can decompose, forming palladium black.[9]

  • Impure Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst.[9]

  • Low Reactivity of Aryl Halide: While the iodo-substituent is highly reactive, factors like steric hindrance can slow down the reaction.[3]

Troubleshooting Flowchart for Sonogashira Coupling

start Low Yield/ Alkyne Dimer check_atmosphere Ensure Rigorous Inert Atmosphere start->check_atmosphere check_catalysts Check Pd & Cu Catalyst Quality start->check_catalysts glaser_coupling Glaser Coupling Observed? check_atmosphere->glaser_coupling low_reactivity Sluggish Reaction? glaser_coupling->low_reactivity No reduce_cu Reduce Cu(I) Loading or Use Cu-free conditions glaser_coupling->reduce_cu Yes optimize_ligand Optimize Ligand (e.g., bulky, electron-rich) low_reactivity->optimize_ligand Yes reduce_cu->low_reactivity optimize_temp Optimize Temperature optimize_ligand->optimize_temp

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Q2: What are the best practices to avoid Glaser coupling and improve my yield?

A2: To suppress Glaser coupling and enhance the desired cross-coupling, implement the following:

  • Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Use Schlenk techniques or a glovebox and thoroughly degas your solvents.[9][11]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for alkyne homocoupling.[3][12]

  • Fresh Catalysts: Use fresh, high-purity palladium and copper(I) iodide.[9]

  • Appropriate Base: An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne. Ensure it is anhydrous.[9]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and copper(I) iodide (5-10 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.[9][11]

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.

Q1: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation of my starting material. What is causing this?

A1: Hydrodehalogenation, the replacement of the iodine with a hydrogen, is a known side reaction in Buchwald-Hartwig amination.[13] This can occur through a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group. Other potential byproducts include:

  • Products of β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can occur, leading to an imine and the hydrodehalogenated arene.[13]

  • Nitro Group Reduction: Under certain conditions, especially with stronger reducing agents or prolonged reaction times at high temperatures, the nitro group can be reduced to an amino group or other reduced nitrogen functionalities.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

start Low Yield/ Side Products check_reagents Check Reagent Purity & Catalyst System start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions optimize_ligand Optimize Ligand (e.g., bulky phosphines) check_reagents->optimize_ligand optimize_base Optimize Base (e.g., NaOt-Bu, LHMDS) check_conditions->optimize_base hydrodehalogenation Hydrodehalogenation Observed? beta_hydride β-Hydride Elimination Product? hydrodehalogenation->beta_hydride Yes hydrodehalogenation->beta_hydride No amine_choice Consider Amine Structure beta_hydride->amine_choice Yes optimize_ligand->hydrodehalogenation

Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.

Q2: How can I improve the selectivity of my Buchwald-Hartwig amination?

A2: To enhance the desired C-N bond formation and minimize side reactions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways.[14]

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is typically required.[14]

  • Careful Control of Reaction Conditions: Avoid excessively high temperatures and long reaction times to minimize the risk of nitro group reduction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Seal the flask, and then evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[14][15]

III. Analytical Characterization of Byproducts

Accurate identification of byproducts is essential for optimizing your reaction conditions. Here are some guidelines for using common analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use ¹H and ¹³C NMR to identify byproducts?

A1: NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR:

    • Dehalogenation (Hydrodeiodination): Look for the appearance of a new aromatic proton signal in the region where the iodine was previously located, coupled to the adjacent protons. The integration of this new signal will correlate with the amount of the byproduct.

    • Homocoupling of Boronic Acid: The spectrum will show signals corresponding to the symmetrical dimer of the boronic acid partner.

    • Protodeboronation: You will see signals for the arene that would result from the simple removal of the boronic acid group.[16]

  • ¹³C NMR:

    • The carbon atom directly attached to the iodine in the starting material will have a characteristic chemical shift. In the dehalogenated product, this signal will shift significantly upfield.

    • The presence of a nitro group generally causes the ipso-carbon to be deshielded.[16] Changes in the substitution pattern will alter the chemical shifts of all aromatic carbons.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons

Proton TypeExpected Chemical Shift (ppm)Notes
Aromatic Protons (ortho to -NO₂)8.0 - 8.3Deshielded due to the electron-withdrawing nature of the nitro group.[16]
Aromatic Protons (meta to -NO₂)7.5 - 7.8Less deshielded than ortho protons.[16]
Methyl Protons (-CH₃)2.3 - 2.6Typical range for a methyl group on an aromatic ring.
B. Mass Spectrometry (MS)

Q1: How can I use mass spectrometry to confirm the identity of my byproducts?

A1: Mass spectrometry is invaluable for determining the molecular weight of your products and byproducts.

  • Molecular Ion Peak (M⁺): The molecular ion peak will confirm the molecular weight of the compound.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.[17][18] This is a key signature for any chlorine-containing species. Bromine, if present in other reagents, would show an M+2 peak of nearly equal intensity to the M+ peak.[17][19]

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. For example, the loss of a nitro group (-NO₂) is a common fragmentation pathway for nitroaromatic compounds.[20]

Table 2: Key Mass Spectrometry Signatures

FeatureObservationImplication
Molecular Ion Peak (M⁺)Corresponds to the expected molecular weight of the product or byproduct.Confirms the elemental composition.
M+2 PeakA peak at M+2 with ~33% the intensity of M⁺.Presence of one chlorine atom.[17][18]
M+2 PeakA peak at M+2 with ~100% the intensity of M⁺.Presence of one bromine atom.[17][19]
FragmentationLoss of 46 amu (NO₂) or 30 amu (NO).Characteristic of nitroaromatic compounds.[20]

IV. References

  • Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • The Sonogashira Coupling. (n.d.). Retrieved from --INVALID-LINK--

  • Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Magnetic Resonance in Chemistry, 24(6), 505-509.

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. Retrieved from --INVALID-LINK--

  • Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). Carbon-13 chemical shifts of some substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-519.

  • Zaikin, V. G., & Mikaya, A. I. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(8), 737–756.

  • Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from --INVALID-LINK--

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... Retrieved from --INVALID-LINK--

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from --INVALID-LINK--

  • Dr. G. S. S. V. Prasad. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from --INVALID-LINK--

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. Retrieved from --INVALID-LINK--

  • JoVE. (n.d.). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 14(41), 11388-11395.

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from --INVALID-LINK--

  • Vaddypally, S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(15), 9546-9555.

  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from --INVALID-LINK--

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). A Review on Significances of Impurity Profiling. Retrieved from --INVALID-LINK--

  • PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1-Chloro-2-iodo-3-methyl-5-nitrobenzene. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Introduction: The Imperative of Unambiguous Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Analysis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene: A Comparative Approach

In the fields of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. This compound represents a complex substituted aromatic system where the interplay of electronic and steric effects from four distinct substituents dictates its chemical reactivity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for elucidating its exact structure.

Part 1: Theoretical ¹H NMR Spectrum Prediction

The logical first step in analyzing an unknown spectrum is to predict its features based on the molecule's structure. This involves determining the number of unique proton environments, their expected chemical shifts (δ), and their spin-spin coupling patterns (multiplicity).

Structural and Symmetry Analysis

The structure of this compound possesses no internal plane of symmetry that would render any of its protons chemically equivalent. This leads us to expect three distinct signals in the ¹H NMR spectrum:

  • Aromatic Proton H-4: A single proton at position 4.

  • Aromatic Proton H-6: A single proton at position 6.

  • Methyl Protons (-CH₃): Three equivalent protons of the methyl group at position 2.

Predicting Spin-Spin Coupling
  • Aromatic Protons (H-4 and H-6): These two protons are positioned meta to each other. They will couple, splitting each other's signals. Meta coupling (⁴J) in benzene rings is typically weak, with a coupling constant (J) in the range of 2-3 Hz. Therefore, we predict that both the H-4 and H-6 signals will appear as sharp doublets .

  • Methyl Protons (-CH₃): These protons have no adjacent proton neighbors. Consequently, their signal will not be split and will appear as a sharp singlet .

Predicting Chemical Shifts: The Role of Substituent Effects

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. We can predict these shifts by considering the additive effects of the four substituents on the benzene ring, starting from the baseline chemical shift of benzene's protons (~7.26 ppm).

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group is a very strong EWG through both resonance and induction, causing significant deshielding (a downfield shift to higher ppm).[1] The chloro (-Cl) and iodo (-I) groups are also EWGs due to their inductive effect. This deshielding effect is most pronounced on protons that are ortho or para to the substituent.[2]

  • Electron-Donating Groups (EDGs): The methyl (-CH₃) group is a weak EDG, causing mild shielding (an upfield shift to lower ppm).

Let's analyze each proton's environment:

  • Proton H-4: This proton is subject to the powerful deshielding effects of being ortho to the nitro group and ortho to the chloro group. The combined influence of these two potent EWGs will shift this proton significantly downfield.

  • Proton H-6: This proton is ortho to the iodo group (deshielding) and para to the weakly donating methyl group (shielding). It is also meta to the strong nitro and chloro EWGs, which have a weaker deshielding effect at the meta position.[1] The net result will be a downfield shift, but significantly less pronounced than that for H-4.

  • Methyl Protons (-CH₃): Aromatic methyl groups typically resonate around 2.3-2.5 ppm. However, in this molecule, the methyl group is flanked by two EWGs (-I and -NO₂). This steric crowding and inductive pull will deshield the methyl protons, pushing their signal further downfield than a typical toluene derivative.

The following diagram illustrates the dominant electronic forces influencing the chemical shifts of the aromatic protons.

Caption: Dominant electronic effects on protons H-4 and H-6.

Part 2: Comparative Analysis with Known Analogs

To refine our predicted chemical shifts, we compare them with experimental data from simpler, related molecules. This process grounds our theoretical predictions in empirical evidence. The aromatic region of a ¹H NMR spectrum typically falls between 6.5 and 8.5 ppm.[3]

Compound / FragmentProton EnvironmentExperimental δ (ppm)Rationale & ComparisonReference
Nitrobenzene H-ortho8.25Establishes the strong deshielding effect of a nitro group on its ortho protons. H-4 in our target is ortho to a nitro group.[1][4]
1-Chloro-3-nitrobenzene H-2 (ortho to NO₂, ortho to Cl)~8.08 - 8.23This is an excellent analog for the environment of H-4. The presence of two adjacent EWGs causes a significant downfield shift.[5]
1-Iodo-2-nitrobenzene H-6 (ortho to NO₂)~8.04Shows the deshielding of a proton ortho to a nitro group, which is slightly modulated by a meta-iodine.[6]
1-Chloro-4-nitrobenzene H-ortho to NO₂~8.18Reinforces the powerful deshielding effect of the nitro group, even with a para-chloro substituent.[7]
1-Iodo-4-nitrobenzene H-ortho to I~7.92Provides a baseline for a proton ortho to an iodine and para to a nitro group. H-6 in our target is ortho to iodine.[8]
Toluene (Methylbenzene) Aromatic Protons7.09 - 7.24Demonstrates the net shielding effect of a methyl group relative to benzene (~7.26 ppm). H-6 in our target is para to a methyl group.
Predicted: this compound H-4 ~8.1 - 8.3 Being ortho to both -NO₂ and -Cl, this proton is expected to be the most deshielded, similar to the H-2 proton in 1-chloro-3-nitrobenzene.
Predicted: this compound H-6 ~7.8 - 8.0 Deshielded by the ortho -I and meta -NO₂/-Cl groups, but shielded by the para -CH₃ group. Its shift will be downfield, but less so than H-4.
Predicted: this compound -CH₃ ~2.6 - 2.8 The flanking -I and -NO₂ groups will deshield the methyl protons, pushing them downfield from the typical ~2.4 ppm.

Part 3: Experimental Protocol

To validate these predictions, a standardized experimental procedure is required. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Objective:

To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials & Instrumentation:
  • Sample: 5-10 mg of this compound

  • Solvent: Deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tube, 400 MHz (or higher) NMR spectrometer

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of sample B Add ~0.6 mL of CDCl₃ with TMS A->B C Vortex until fully dissolved B->C D Transfer to 5 mm NMR tube C->D E Insert sample & lock on deuterium signal D->E To Spectrometer F Shim magnet coils for homogeneity E->F G Tune and match probe F->G H Acquire spectrum (e.g., 16 scans, 5s relaxation delay) G->H I Apply Fourier Transform H->I Raw Data (FID) J Phase correct the spectrum I->J K Calibrate TMS signal to 0.00 ppm J->K L Integrate signals K->L M Analyze shifts, coupling, and integration L->M

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Procedure:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

    • Add ~0.6 mL of CDCl₃ (containing TMS as an internal standard) to the vial.

    • Vortex the vial gently until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field.

    • Perform shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp, well-resolved peaks.

    • Tune and match the probe to the correct frequency for protons.

    • Acquire the ¹H NMR data. A standard acquisition might involve 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS signal to exactly 0.00 ppm.

    • Integrate the area under each signal. The relative integral values should correspond to the number of protons each signal represents (e.g., a 1:1:3 ratio for H-4, H-6, and -CH₃).

Conclusion: Synthesizing a Confident Assignment

By combining a theoretical analysis of substituent effects with a comparative study of known analogs, we can confidently predict the ¹H NMR spectrum of this compound. The spectrum is expected to show three distinct signals: a singlet for the methyl group (δ ≈ 2.6-2.8 ppm) and two doublets in the aromatic region for H-4 (δ ≈ 8.1-8.3 ppm) and H-6 (δ ≈ 7.8-8.0 ppm), each displaying fine meta-coupling (J ≈ 2-3 Hz). The significant downfield shift of H-4 serves as a key diagnostic feature, directly reflecting its position between the powerful electron-withdrawing nitro and chloro groups. This systematic, evidence-based approach is fundamental to the reliable structural elucidation of complex organic molecules in modern chemical research.

References

A Researcher's Guide to the Chemoselective Reactivity of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are invaluable building blocks in medicinal chemistry and materials science. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled and predictable construction of complex molecular architectures. The molecule at the center of this guide, 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, is a prime example of a substrate offering multiple reaction pathways. The critical question for any synthetic chemist is: which halogen, the iodine or the chlorine, will react preferentially, and under what conditions?

This guide provides an in-depth comparison of the reactivity of the iodo and chloro substituents in this molecule. We will move beyond simple rules of thumb to explore the underlying electronic and mechanistic principles that govern this selectivity. The insights and experimental protocols herein are designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.

Section 1: Foundational Principles of Reactivity

To predict the chemical behavior of this compound, we must first understand the intrinsic properties of its carbon-halogen bonds and the electronic landscape of the aromatic ring.

The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)

The energy required to cleave a chemical bond homolytically is a primary indicator of its reactivity, particularly in reactions where bond-breaking is the rate-determining step, such as in transition metal-catalyzed cross-couplings. A lower BDE signifies a weaker, more labile bond that is more readily broken.

For aryl halides, the C-X bond strength decreases significantly as one moves down the halogen group. This is primarily due to the decreasing effectiveness of orbital overlap between the carbon sp² orbital and the progressively larger p-orbital of the halogen.[1]

Bond TypeBond Dissociation Energy (kcal/mol)Implication
Phenyl-Iodine (Ph-I)~67.0Weaker Bond, More Reactive
Phenyl-Chlorine (Ph-Cl)~97.1Stronger Bond, Less Reactive
(Data is for representative phenyl halides and serves as an excellent proxy for the substituted system.)[1]

This ~30 kcal/mol difference is a substantial energetic gap, establishing a clear intrinsic reactivity bias: the carbon-iodine bond is significantly weaker and therefore predisposed to react under milder conditions than the carbon-chlorine bond. [1][2]

The Electronic Landscape: Substituent Effects

The substituents on the benzene ring create a unique electronic environment that profoundly influences reactivity, especially in polar reactions like Nucleophilic Aromatic Substitution (SNAr).

Caption: Key functional groups and their electronic effects on the aromatic ring.

The powerful electron-withdrawing nitro group (-NO₂) is the dominant electronic feature. It reduces the electron density of the entire ring, making it more susceptible to attack by nucleophiles. Crucially, its ability to stabilize negative charge through resonance is position-dependent, a factor we will explore in Section 3.

Section 2: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthesis for forming C-C, C-N, and C-O bonds. In these reactions, the reactivity difference between the C-I and C-Cl bonds is stark and synthetically useful.

The Rate-Determining Step: Oxidative Addition

The catalytic cycle for most cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] This step involves the cleavage of the C-X bond and is almost always the rate-determining step of the reaction.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(X)L₂] (Oxidative Addition Product) pd0->oa_complex Oxidative Addition (Rate-Determining Step) ar_x Ar-X (Aryl Halide) ar_x->pd0 transmetalation Transmetalation (e.g., with R-B(OH)₂) oa_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_r Ar-R (Product) reductive_elimination->ar_r dummy1 dummy2

Caption: Simplified catalytic cycle for a generic cross-coupling reaction.

Given the significant difference in BDE, the palladium catalyst will preferentially insert into the weaker C-I bond. The general order of reactivity for oxidative addition is firmly established as: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[3][4][5][6] This provides a robust and predictable handle for achieving chemoselectivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is designed to demonstrate the selective functionalization of the C-I bond while leaving the C-Cl bond intact. The choice of a modern catalyst system ensures high efficiency under mild conditions, which further favors selectivity.

Objective: To selectively couple phenylboronic acid at the C-1 (iodo) position.

Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%) and a supporting ligand like SPhos (4 mol%). The use of electron-rich, bulky phosphine ligands is crucial for facilitating the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene and 1,4-dioxane (4:1 ratio, 0.1 M concentration relative to the aryl halide). The solvent choice is critical for solubility and reaction kinetics.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 80 °C). The temperature is kept moderate to avoid activating the stronger C-Cl bond.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, higher R_f spot (or corresponding mass peak) indicates product formation. The reaction is typically complete within 2-4 hours.

  • Work-up & Analysis: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to yield the mono-coupled product, 5-Chloro-2-methyl-3-nitro-1,1'-biphenyl.

Expected Outcome: >95% selectivity for the reaction at the C-I position. This high degree of selectivity is a direct consequence of the lower C-I bond dissociation energy, which leads to a much lower activation energy for the rate-determining oxidative addition step.[3][5][7]

Applicability to Other Cross-Couplings

This principle of C-I over C-Cl reactivity holds true for other major palladium-catalyzed reactions:

  • Buchwald-Hartwig Amination: Selective C-N bond formation will occur at the C-I position.[8][9][10] While aryl iodides can sometimes inhibit certain catalyst systems, modern ligands have largely overcome this issue.[8]

  • Heck Reaction: The coupling of an alkene will also proceed preferentially at the C-I site.[11][12][13]

Section 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The rules governing SNAr are entirely different from cross-coupling and are dictated by the stabilization of a charged intermediate rather than bond strength.

The Meisenheimer Complex and the Role of Activating Groups

SNAr reactions proceed via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[14][15][16] The reaction rate is dramatically accelerated if a strong electron-withdrawing group (like -NO₂) is positioned ortho or para to the leaving group.[17][18][19] This positioning allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing group, providing significant stabilization.[14][17][18] A meta-positioned EWG offers no such resonance stabilization and thus has a much smaller activating effect.[17]

Positional Analysis and Predicted Reactivity

Let's analyze the two potential pathways for SNAr on our substrate:

  • Attack at C-1 (Iodo Position): The iodo group is ortho to the strongly activating nitro group.

  • Attack at C-5 (Chloro Position): The chloro group is meta to the nitro group.

This positional difference leads to a profound difference in reactivity.

G cluster_1 Pathway 1: Attack at C-I (ortho to NO₂) cluster_2 Pathway 2: Attack at C-Cl (meta to NO₂) start This compound attack_I Nucleophile (Nu⁻) attacks C-I start->attack_I Favored Path (Low Eₐ) attack_Cl Nucleophile (Nu⁻) attacks C-Cl start->attack_Cl Disfavored Path (High Eₐ) meisenheimer_I Meisenheimer Complex (Charge on NO₂) attack_I->meisenheimer_I Addition product_I Substitution at C-I (Major Product) meisenheimer_I->product_I Elimination of I⁻ stabilization HIGHLY STABILIZED (Resonance with NO₂) meisenheimer_I->stabilization meisenheimer_Cl Meisenheimer Complex (No charge on NO₂) attack_Cl->meisenheimer_Cl Addition product_Cl Substitution at C-Cl (Minor/No Product) meisenheimer_Cl->product_Cl Elimination of Cl⁻ no_stabilization POORLY STABILIZED (No Resonance with NO₂) meisenheimer_Cl->no_stabilization

Caption: Mechanistic comparison of SNAr pathways. Resonance stabilization of the intermediate dramatically favors substitution at the C-I position.

Section 4: Summary and Strategic Synthesis

The reactivity of the two halogen atoms in this compound is highly dependent on the chosen reaction class, offering excellent opportunities for selective synthesis.

Reaction TypeMost Reactive SitePrimary ReasonSynthetic Application
Pd-Catalyzed Cross-Coupling C-1 (Iodo)Lower C-I Bond Dissociation EnergySelective C-C, C-N, C-O bond formation under mild conditions.
Nucleophilic Aromatic Substitution C-1 (Iodo)ortho activation by -NO₂ group (Resonance Stabilization)Selective displacement of iodine with strong nucleophiles (e.g., alkoxides, amines).

This predictable dichotomy allows for a logical, stepwise approach to functionalization. A synthetic chemist can confidently target the C-I bond first using a palladium-catalyzed reaction under mild conditions, knowing the C-Cl bond will remain untouched. The resulting product, now containing a chloro-substituent, can then be subjected to a second, more forcing cross-coupling reaction to modify the C-Cl position, or used in other transformations.

Caption: A strategic flowchart for the sequential functionalization of this compound.

By understanding the fundamental principles of bond energies and electronic activation, researchers can harness the distinct reactivity of the iodo and chloro substituents to build molecular complexity with precision and control.

References

A Comparative Guide to High-Performance Liquid Chromatography for Purity Analysis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates is not merely a quality control checkpoint; it is a cornerstone of process validation and final product safety. 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, a complex halogenated nitroaromatic compound, serves as a critical building block in various synthetic pathways. Its impurity profile can directly influence the yield, purity, and safety of the resulting active pharmaceutical ingredient (API). Therefore, the selection of a precise, accurate, and robust analytical method for its purity determination is of paramount importance.

This guide provides an in-depth comparison of a meticulously developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against Gas Chromatography (GC) for the purity analysis of this compound. We will explore the causality behind the methodological choices, present comparative data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Methodology Comparison: HPLC vs. GC

The choice between HPLC and GC for purity analysis hinges on the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity. This compound is a relatively non-polar, organic molecule with a moderate molecular weight. While it possesses sufficient volatility for GC analysis, its aromatic structure and potential for thermal degradation in the injector port make HPLC a compelling, and often more robust, primary choice.

FeatureRP-HPLCGas Chromatography (GC-FID)
Principle Partitioning based on polarity between a polar mobile phase and a non-polar stationary phase.[1][2][3]Partitioning based on volatility and boiling point between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Excellent for non-volatile or thermally sensitive compounds. Highly versatile for a wide range of polarities.[2][4]Ideal for volatile and thermally stable compounds.
Selectivity High selectivity achievable through manipulation of mobile phase composition, pH, and stationary phase chemistry.High selectivity based on boiling point differences and column polarity.
Sensitivity High sensitivity with UV detection due to the chromophoric nitroaromatic structure.High sensitivity with Flame Ionization Detection (FID) for organic compounds.
Sample Preparation Simple dissolution in an appropriate solvent.Dissolution in a volatile solvent; potential for derivatization if needed (not required for this analyte).
Potential Issues Co-elution of impurities with similar polarity.Thermal degradation of the analyte or impurities in the injector, leading to inaccurate quantification.

Developed RP-HPLC Method for Purity Analysis

The hydrophobic nature of this compound makes Reversed-Phase HPLC the ideal chromatographic mode.[1][3] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar analytes, like our target compound, are retained longer on the column due to hydrophobic interactions, allowing for effective separation from more polar impurities.[2]

Experimental Protocol: RP-HPLC
  • Apparatus and Materials:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, pipettes, and HPLC vials.

    • Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or ultrapure).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Preparation of Solutions:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides strong hydrophobic retention for the non-polar analyte, ensuring good separation from potential polar impurities.
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)A gradient is chosen to ensure elution of any potential late-eluting, highly non-polar impurities while maintaining a reasonable run time.
Gradient Program Time (min)%B
060
1590
2090
2260
2560
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and resolution.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA suitable volume to achieve good peak shape and sensitivity.
Run Time 25 minutesSufficient time to elute the main peak and potential impurities.
  • Data Analysis:

    • The purity is calculated using the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation Framework

This HPLC method must be validated in accordance with regulatory guidelines such as ICH Q2(R1) to ensure it is suitable for its intended purpose.[5][6][7] The validation would include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[8]

GC_Workflow SamplePrep Sample Preparation Weigh Sample Dissolve in Dichloromethane Transfer to GC Vial GC_System GC Injection Injector (280°C) DB-5 Column Oven Program SamplePrep->GC_System Detection Detection Flame Ionization Detector (FID) 300°C GC_System->Detection DataAnalysis Data Analysis Integrate Peaks Calculate Area Percent Detection->DataAnalysis

References

A Senior Application Scientist's Guide to Alternatives for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene in Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a highly valuable building block in medicinal and materials chemistry, prized for its capacity to undergo sequential, regioselective cross-coupling reactions. The significant difference in reactivity between its carbon-iodine and carbon-chlorine bonds allows for precise, stepwise molecular construction. However, reliance on a single reagent can introduce supply chain vulnerabilities, cost inefficiencies, and limitations in synthetic design. This guide provides a comprehensive comparison of viable alternative reagents, grounded in mechanistic principles and supported by comparative experimental data. We will explore alternative halogen combinations, triflate-based electrophiles, and emerging methodologies that utilize the nitro group itself as a coupling vector, offering researchers a broader toolkit for complex aromatic synthesis.

The Benchmark: Understanding the Utility of this compound

The synthetic power of this compound stems from the predictable and differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is considerably weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust carbon-chlorine bond.[1][2] This allows for a selective reaction at the C1 position under mild conditions, leaving the C5 chloro group intact for a subsequent, more forcing, coupling reaction.

This strategy is fundamental for building complex, unsymmetrically substituted aromatic cores. The ortho-methyl group provides steric influence, while the meta-nitro group is a strong electron-withdrawing group that can activate the ring and later serve as a synthetic handle for reduction to an aniline, enabling further diversification.[3][4][5]

A typical sequential functionalization workflow is illustrated below.

G cluster_0 Step 1: C-I Bond Functionalization (Mild Conditions) cluster_1 Step 2: C-Cl Bond Functionalization (Forcing Conditions) A This compound B Intermediate Product A->B  Pd(0) Catalyst (e.g., Pd(PPh3)4)  Coupling Partner 1 (e.g., R-B(OH)2)  Base (e.g., Na2CO3)  Low Temperature (e.g., 60-80°C) C Intermediate Product D Final Di-substituted Product C->D  Pd(0) Catalyst + Bulky Ligand (e.g., Pd2(dba)3 + XPhos)  Coupling Partner 2 (e.g., R'-NH2)  Strong Base (e.g., NaOtBu)  High Temperature (e.g., >100°C)

Figure 1: Workflow for sequential cross-coupling using the benchmark reagent.

Comparative Analysis of Alternative Reagents

The choice of an alternative reagent is driven by factors including cost, stability, desired reactivity, and the specific synthetic route. We will compare alternatives based on their structural and electronic properties.

Category A: Alternative Dihalo- and Pseudohalo- Substrates

This category includes compounds where the iodine or chlorine is replaced by another halogen or a triflate group, altering the reactivity profile.

Reagent ClassExample StructureC-X Bond Reactivity OrderKey AdvantagesKey Disadvantages
Iodo-Bromo 5-Bromo-1-iodo-2-methyl-3-nitrobenzeneC-I > C-Br >> C-ClMaintains high reactivity at C1; C-Br bond is more reactive than C-Cl for the second coupling.Higher cost than bromo-chloro analogs; reactivity difference between C-I and C-Br is less pronounced.
Bromo-Chloro 1-Bromo-5-chloro-2-methyl-3-nitrobenzeneC-Br > C-ClMore cost-effective and often more stable than iodo analogs. Good reactivity differential for sequential coupling.Requires slightly more forcing conditions for the first coupling compared to an iodide.
Iodo-Triflate 5-Iodo-4-methyl-2-nitrophenyl trifluoromethanesulfonateC-I ≈ C-OTfTriflates are excellent leaving groups, comparable to iodides.[2] Synthetically accessible from phenols.Triflate group can be base-sensitive; reagents are often more expensive.
Category B: Leveraging the Nitro Group as a Leaving Group

Recent breakthroughs in catalysis have enabled the use of a nitro group itself as a coupling partner in certain reactions, most notably in Buchwald-Hartwig amination.[6][7] This paradigm shift allows for a completely different retrosynthetic approach. Instead of a dihalogenated precursor, one could use a chloro-nitroarene where the nitro group is displaced first.

Conceptual Workflow:

  • Start with: 1-Chloro-2-methyl-3,5-dinitrobenzene.

  • Step 1 (C-NO₂ Amination): Selectively couple an amine at one of the nitro positions using specialized palladium catalysts.[6]

  • Step 2 (C-Cl Coupling): Functionalize the remaining chloro-position via a standard cross-coupling reaction.

Advantages:

  • Opens new synthetic routes from different starting materials.

  • May reduce step count in some synthetic sequences.

Limitations:

  • Currently, this methodology is less developed and has a more limited substrate scope than traditional halogen-based couplings.

  • Requires specific, and often proprietary, catalyst systems.

Category C: Hypervalent Iodine Reagents

Diaryliodonium salts can serve as powerful arylating agents, offering an alternative to organohalides.[8][9][10] In this context, one could envision a reagent like (5-Chloro-2-methyl-3-nitrophenyl)(phenyl)iodonium triflate.

Mechanism: These reagents typically react via a Pd(II)/Pd(IV) catalytic cycle or even through metal-free pathways, providing reactivity orthogonal to traditional Pd(0)/Pd(II) cycles.[9]

Advantages:

  • Can proceed under very mild conditions.

  • High reactivity.

Disadvantages:

  • Poor atom economy, as one aryl group (e.g., the phenyl group) is wasted as a leaving group.

  • Preparation of the reagent requires a stoichiometric oxidant.

Experimental Protocols & Comparative Data

To provide a practical comparison, we present standardized protocols for a sequential Suzuki and Buchwald-Hartwig reaction sequence.

Protocol 1: Benchmark Synthesis using this compound

Step A: Suzuki Coupling at the C-I Position

  • To a flame-dried Schlenk flask under argon, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 3:1 mixture of Toluene/H₂O (10 mL).

  • Heat the mixture to 80 °C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 5-chloro-2-methyl-3-nitro-1,1'-biphenyl.

Step B: Buchwald-Hartwig Amination at the C-Cl Position

  • To a flame-dried Schlenk flask under argon, add the product from Step A (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

  • Add anhydrous dioxane (10 mL).

  • Heat the mixture to 110 °C and stir for 12 hours.

  • Upon completion, cool, quench with saturated aq. NH₄Cl, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Alternative Synthesis using 1-Bromo-5-chloro-2-methyl-3-nitrobenzene

Step A: Suzuki Coupling at the C-Br Position

  • To a flame-dried Schlenk flask under argon, add 1-bromo-5-chloro-2-methyl-3-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Add Pd(OAc)₂ (0.04 mmol, 4 mol%) and SPhos (0.08 mmol, 8 mol%).

  • Add a 10:1 mixture of Toluene/H₂O (11 mL).

  • Heat the mixture to 100 °C and stir for 10 hours.

  • Workup and purify as described in Benchmark Protocol 1A.

Step B: Buchwald-Hartwig Amination at the C-Cl Position This step is identical to the Benchmark Protocol 1B, as the intermediate is the same.

Comparative Performance Data
ReagentReaction StepConditionsTypical YieldKey Considerations
Benchmark (Iodo-Chloro) Suzuki (C-I)Pd(PPh₃)₄, 80 °C, 4h90-95%Very reliable, fast reaction, mild conditions.
Benchmark (Iodo-Chloro) Amination (C-Cl)Pd₂(dba)₃/XPhos, 110 °C, 12h80-88%Requires a strong base and a specialized ligand for C-Cl activation.
Alternative (Bromo-Chloro) Suzuki (C-Br)Pd(OAc)₂/SPhos, 100 °C, 10h85-92%Requires higher temperature and a more active catalyst system than C-I coupling.
Alternative (Bromo-Chloro) Amination (C-Cl)Pd₂(dba)₃/XPhos, 110 °C, 12h80-88%Performance is identical once the common intermediate is formed.

Strategic Reagent Selection

Choosing the optimal reagent requires balancing chemical reactivity with practical considerations like cost and availability. The following decision-making guide can assist researchers in this process.

Reagent Selection Guide start Project Goal: Unsymmetrical Di-substitution q1 Is the highest possible reactivity for the first coupling critical? start->q1 a1_yes Use Iodo-containing reagents: - 5-Chloro-1-iodo... - 5-Bromo-1-iodo... q1->a1_yes Yes a1_no Consider Bromo-Chloro alternative for cost savings. q1->a1_no No q2 Is the precursor a phenol? a1_yes->q2 a1_no->q2 a2_yes A Triflate (OTf) alternative is a direct and viable option. q2->a2_yes Yes a2_no Stick to haloaromatics. q2->a2_no No q3 Is the second coupling partner an amine? a2_yes->q3 a2_no->q3 a3_yes Consider novel C-NO2 amination if conventional routes fail or for new IP space. q3->a3_yes Yes a3_no Traditional di-halo strategy is more general. q3->a3_no No end_point Final Reagent Choice a3_yes->end_point a3_no->end_point

Figure 2: Decision workflow for selecting an appropriate synthesis reagent.

Conclusion

While this compound remains a robust and reliable tool for constructing complex molecules via sequential cross-coupling, it is by no means the only option. For projects where cost and reagent stability are paramount, bromo-chloro analogues present a highly effective alternative with only minor adjustments to reaction conditions. Furthermore, the expanding frontiers of catalysis, including C-NO₂ bond activation and the use of hypervalent iodine reagents, provide innovative pathways that can circumvent traditional halogen-based strategies entirely. A thorough understanding of these alternatives empowers chemists to design more efficient, flexible, and economical synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.

References

A Comparative Analysis of Halogenated Nitrobenzene Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The choice of electrophilic partner, typically an aryl halide, is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparative study of halogenated nitrobenzene derivatives as substrates in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Halogenated nitrobenzenes are particularly interesting substrates due to the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the carbon-halogen (C-X) bond.[2] This guide will elucidate the interplay between the identity of the halogen (I, Br, Cl) and the activating effect of the nitro group, providing field-proven insights and experimental data to inform your selection of substrates and reaction conditions.

The Decisive Step: Oxidative Addition and the C-X Bond

The efficacy of a halogenated nitrobenzene derivative in a cross-coupling reaction is largely dictated by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond. This step is often rate-limiting and is highly dependent on the C-X bond dissociation energy.[3] The established reactivity trend for aryl halides is I > Br > Cl , a direct consequence of the decreasing strength of the C-X bond down the halogen group.[4]

The presence of a nitro group, a potent electron-withdrawing substituent, further activates the aryl halide towards oxidative addition. This electronic effect makes the ipso-carbon more electrophilic and stabilizes the transition state of the oxidative addition.[2] Consequently, halogenated nitrobenzenes are generally more reactive than their non-nitrated analogues.

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} caption [label="Factors influencing the reactivity of halogenated nitrobenzenes.", fontname="Arial", fontsize=12]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of iodo-, bromo-, and chloro-nitrobenzene derivatives in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The provided data, compiled from various studies, illustrates the general reactivity trends. Note that optimal conditions, including catalyst, ligand, base, and solvent, are crucial for maximizing yields, especially for less reactive chloro-derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used cross-coupling methods.[5][6] The reactivity trend of halogenated nitrobenzenes in this reaction is pronounced.

Halogenated NitrobenzeneCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodonitrobenzenePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O902~95
4-BromonitrobenzenePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O906~92
4-ChloronitrobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O11018~85

Data is representative and compiled from various sources for illustrative purposes. Actual results may vary.[7][8]

As the data suggests, iodo- and bromo-nitrobenzenes are excellent substrates, often reacting to completion under relatively mild conditions with standard palladium catalysts like Pd(PPh₃)₄. Chloro-nitrobenzenes, while more cost-effective, typically require more forcing conditions and specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve high yields.[9]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[10][11] Similar to the Suzuki-Miyaura coupling, the C-X bond strength is a key determinant of reactivity.

Halogenated NitrobenzeneAlkeneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodonitrobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF1001>98
4-BromonitrobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF1204~95
4-ChloronitrobenzeneStyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Na₂CO₃DMA14024~70

Data is representative and compiled from various sources for illustrative purposes. Actual results may vary.[12][13]

The high reactivity of iodo- and bromo-nitrobenzenes allows for rapid and high-yielding Heck reactions. Chloro-nitrobenzenes are considerably more challenging substrates and often necessitate higher temperatures, longer reaction times, and phosphine ligands to facilitate the reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically utilizing a dual palladium and copper catalytic system.[14][15]

Halogenated NitrobenzeneAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodonitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃NTHF252~96
4-BromonitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃NTHF658~90
4-ChloronitrobenzenePhenylacetylenePd(dba)₂ (5) / XPhos (10) / CuI (10)Cs₂CO₃Dioxane12024~65

Data is representative and compiled from various sources for illustrative purposes. Actual results may vary.[16][17]

The trend of decreasing reactivity from iodine to chlorine is again evident. Iodo-nitrobenzenes can often undergo Sonogashira coupling at room temperature, while bromo-derivatives require heating. Chloro-nitrobenzenes are the most challenging, requiring specialized ligands and more forcing conditions to achieve satisfactory yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][18] The choice of ligand is particularly crucial in this reaction, especially for less reactive aryl chlorides.

Halogenated NitrobenzeneAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-IodonitrobenzeneMorpholinePd₂(dba)₃ (1) / BINAP (1.5)NaOt-BuToluene803~94
2-BromonitrobenzeneMorpholinePd₂(dba)₃ (1) / BINAP (1.5)NaOt-BuToluene10012~90
2-ChloronitrobenzeneMorpholinePd₂(dba)₃ (2) / XPhos (4)NaOt-BuToluene11024~88

Data is representative and compiled from various sources for illustrative purposes. Actual results may vary.[2][19]

Once again, the iodo- and bromo-nitrobenzenes are highly effective substrates. With the advent of sophisticated biarylphosphine ligands like XPhos and SPhos, developed by the Buchwald and Hartwig groups, the amination of electron-deficient aryl chlorides such as chloro-nitrobenzenes has become highly efficient, often providing yields comparable to their bromo- and iodo-counterparts, albeit under more forcing conditions.[20]

Experimental Protocols

The following are detailed, step-by-step methodologies for representative cross-coupling reactions using halogenated nitrobenzene derivatives.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene

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} caption [label="Workflow for Suzuki-Miyaura Coupling.", fontname="Arial", fontsize=12]

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • The flask is evacuated and backfilled with argon three times.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg), degassed toluene (4 mL), and degassed water (1 mL).

  • The reaction mixture is heated to 90 °C in an oil bath and stirred vigorously for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-nitrobiphenyl.

Protocol 2: Heck Reaction of 1-Iodo-4-nitrobenzene

Methodology:

  • To a Schlenk tube, add 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg), palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg), and a magnetic stir bar.

  • The tube is evacuated and backfilled with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL), styrene (1.2 mmol, 138 µL), and triethylamine (Et₃N) (1.5 mmol, 209 µL) via syringe.

  • The Schlenk tube is sealed and the mixture is heated to 100 °C in an oil bath for 1 hour.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (25 mL) and washed with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to afford (E)-4-nitrostilbene.

Protocol 3: Sonogashira Coupling of 1-Bromo-4-nitrobenzene

Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg), and copper(I) iodide [CuI] (0.04 mmol, 7.6 mg).

  • Add anhydrous, degassed tetrahydrofuran (THF) (5 mL) and degassed triethylamine (Et₃N) (2 mL).

  • Stir the mixture for 5 minutes at room temperature, then add phenylacetylene (1.1 mmol, 121 µL) dropwise.

  • The reaction is heated to 65 °C and stirred for 8 hours.

  • Upon completion (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (30 mL) and washed with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by flash column chromatography (eluent: hexane/ethyl acetate) provides 1-nitro-4-(phenylethynyl)benzene.

Protocol 4: Buchwald-Hartwig Amination of 1-Bromo-2-nitrobenzene

Methodology:

  • An oven-dried Schlenk tube is charged with palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg).

  • The tube is evacuated and backfilled with argon.

  • 1-Bromo-2-nitrobenzene (1.0 mmol, 202 mg), morpholine (1.2 mmol, 105 µL), and anhydrous toluene (5 mL) are added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is heated to 110 °C in an oil bath with vigorous stirring for 24 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and diluted with ethyl acetate (20 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to yield 4-(2-nitrophenyl)morpholine.

Conclusion and Future Outlook

The comparative analysis of halogenated nitrobenzene derivatives in palladium-catalyzed cross-coupling reactions confirms the established reactivity trend of I > Br > Cl. This trend is primarily governed by the C-X bond dissociation energy, which dictates the rate of the crucial oxidative addition step. The strong electron-withdrawing nitro group consistently activates the aromatic ring, making these substrates generally more reactive than their non-nitrated counterparts.

  • Iodo- and Bromo-nitrobenzenes are highly reliable and efficient substrates, often reacting under mild conditions with standard catalyst systems to give high yields.

  • Chloro-nitrobenzenes , while economically advantageous, present a greater synthetic challenge. However, the development of advanced, bulky, and electron-rich phosphine ligands has largely overcome their inherent inertness, making them viable and attractive alternatives in many applications.

The choice of halogenated nitrobenzene derivative is therefore a strategic decision, balancing reactivity, substrate cost, and the availability of specialized catalyst systems. For rapid, high-yielding syntheses where cost is less of a concern, iodo- and bromo-derivatives are the substrates of choice. For large-scale industrial applications where cost is paramount, the investment in developing robust protocols for chloro-nitrobenzenes is often justified. As catalyst technology continues to evolve, the reactivity gap between the different halogens is expected to narrow further, expanding the synthetic chemist's toolkit for the efficient construction of complex molecules.

References

A Comparative Guide to the Structural Elucidation of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene: An In-Depth Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of molecular interactions, reaction mechanisms, and structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the structural elucidation of the novel compound 5-Chloro-1-iodo-2-methyl-3-nitrobenzene , with a primary focus on single-crystal X-ray crystallography. While a definitive crystal structure for this specific molecule has not yet been reported in publicly accessible databases like the Cambridge Structural Database (CSD), this guide will leverage data from closely related halogenated nitrobenzenes to present a robust, predictive, and comparative analysis. We will explore the rationale behind experimental design, from crystal growth to data refinement, and critically compare the crystallographic approach with alternative analytical techniques.

The Significance of Halogenated Nitrobenzenes in Medicinal Chemistry

Halogenated nitroaromatic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of halogens (F, Cl, Br, I) and a nitro group on a benzene ring imparts unique physicochemical properties, influencing factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. The specific arrangement of these substituents on the aromatic scaffold, as in this compound, dictates the molecule's overall shape, electronic distribution, and potential for intermolecular interactions. A definitive three-dimensional structure is therefore crucial for rational drug design and development.

Single-Crystal X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray crystallography remains the most powerful and unambiguous method for determining the atomic arrangement within a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional model of the molecule and its packing in the crystal lattice.

A Proposed Experimental Workflow for this compound

The following is a detailed, hypothetical protocol for the structural determination of this compound, based on established methodologies for small organic molecules.[2][4]

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Solvent Screening purification->screening optimization Optimization of Conditions (Temperature, Concentration) screening->optimization growth Single Crystal Growth optimization->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation (e.g., checkCIF) refinement->validation deposition Deposition (e.g., CSD) validation->deposition

Figure 1: A comprehensive workflow for the single-crystal X-ray crystallographic analysis of a small organic molecule.

Experimental Protocol:

  • Synthesis and Purification: The target compound, this compound, can be synthesized through a multi-step reaction sequence, likely involving nitration and halogenation of a suitable toluene precursor. Purification to >99% purity, as confirmed by NMR and mass spectrometry, is critical for successful crystallization.

  • Crystallization:

    • Solvent Screening: A broad range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) and their mixtures should be screened.

    • Methodology: Slow evaporation is a common and effective technique for small molecules. A dilute solution of the purified compound is prepared in a chosen solvent or solvent mixture and left undisturbed in a loosely covered vial. Other techniques to be considered include vapor diffusion and cooling crystallization.

    • Optimization: Once initial crystal hits are observed, conditions such as solvent composition, concentration, and temperature should be systematically varied to obtain diffraction-quality single crystals (typically >0.1 mm in all dimensions).

  • X-ray Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data is collected using a modern single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[5]

    • The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of reflection intensities.

    • The crystal structure is solved using direct methods, which are highly effective for small molecules.

    • The initial structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Deposition:

    • The final refined structure is validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability.

    • The crystallographic information file (CIF) is then deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.

Anticipated Structural Features and Intermolecular Interactions

Based on the crystal structures of related halogenated nitrobenzenes, we can anticipate several key structural features and intermolecular interactions in the crystal lattice of this compound:

  • Halogen Bonding: The presence of both chlorine and iodine atoms, along with the electron-withdrawing nitro group, creates a high probability of halogen bonding.[6] Halogen bonds are directional, non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen atoms of the nitro group on a neighboring molecule. These interactions can play a significant role in directing the crystal packing.

  • π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.[2]

  • C-H···O and C-H···Cl/I Hydrogen Bonds: Weak hydrogen bonds involving the methyl and aromatic protons as donors and the oxygen, chlorine, or iodine atoms as acceptors are also likely to be present.

A Comparative Look at Alternative Structural Elucidation Techniques

While single-crystal X-ray crystallography provides the most definitive structural information, other techniques offer complementary or alternative approaches, particularly when suitable single crystals cannot be obtained.

TechniqueStrengthsWeaknessesApplicability to this compound
Single-Crystal X-ray Crystallography Unambiguous 3D structure, absolute configuration, detailed packing information.Requires high-quality single crystals, which can be challenging to grow.Ideal method: Would provide a complete and highly detailed structural picture.
Powder X-ray Diffraction (PXRD) Can be used with polycrystalline powders, useful for phase identification and quality control.[7][8]Structure solution is more complex and less certain than with single-crystal data.[9] Provides an averaged structure of the bulk material.Valuable alternative: If single crystals are not obtainable, PXRD could be used to determine the unit cell and potentially solve the structure, especially in combination with computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Excellent for determining the connectivity and constitution of a molecule in solution. Provides information on the local chemical environment of each atom.Does not directly provide 3D structural information or details of intermolecular packing in the solid state.Essential complementary technique: 1H and 13C NMR are crucial for confirming the chemical identity and purity of the synthesized compound. Advanced 2D NMR techniques (COSY, HSQC, HMBC) can confirm the connectivity of the atoms.

Supporting Data from Related Halogenated Nitrobenzene Structures

The following table summarizes key crystallographic parameters and intermolecular interactions observed in the crystal structures of compounds structurally related to this compound. This data provides a valuable reference for what might be expected for the target compound.

CompoundCCDC RefcodeSpace GroupKey Intermolecular InteractionsReference
1-Chloro-2-methyl-4-nitrobenzene859847P2₁/nC-H···O hydrogen bonds, π-π stacking, Cl···O contacts[2]
4-Chloro-1-iodo-2-nitrobenzeneNot providedP2₁/cDisordered nitro group, no classical H-bonds
2,4-Dichloro-1-iodo-6-nitrobenzeneNot providedPnmaC-H···Cl interactions, I···O contacts
1,3-Dibromo-2-iodo-5-nitrobenzene1412445P2₁/cBr···I halogen bonds[6]

Note: CCDC Refcodes are unique identifiers for crystal structures in the Cambridge Structural Database.

Conclusion

The structural elucidation of this compound is a critical step in understanding its chemical behavior and potential applications. While a definitive crystal structure is not yet available, this guide has outlined a robust, field-proven workflow for its determination using single-crystal X-ray crystallography. By drawing on the rich crystallographic data of related halogenated nitrobenzenes, we can anticipate key structural features and intermolecular interactions that will govern its solid-state architecture. Furthermore, a comparative analysis with alternative techniques such as powder X-ray diffraction and NMR spectroscopy highlights the synergistic role these methods play in modern chemical research. For researchers in drug discovery and materials science, a thorough understanding and strategic application of these techniques are indispensable for accelerating innovation.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a critical intermediate in the synthesis of complex pharmaceutical compounds and agrochemicals, the purity and concentration of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene must be determined with high accuracy and precision.[1] This guide provides a comprehensive comparison of validated analytical methodologies for its quantification, designed for researchers, scientists, and drug development professionals. The focus is on providing not just protocols, but the underlying scientific rationale for method selection and validation, ensuring robust and reliable results in a regulated environment.

Chemical Profile and Analytical Imperatives

This compound is a substituted nitroaromatic compound. Its structure, featuring a combination of halogen and nitro functional groups, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The strong electronegativity of the nitro group and the presence of chromophores make it highly suitable for UV-based detection methods.[2] Its analysis is crucial for monitoring reaction progress, quantifying yield, and ensuring the purity of the final active pharmaceutical ingredient (API).

The validation of analytical procedures is paramount to guarantee that the chosen method is suitable for its intended purpose. All validation discussions in this guide are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the required experimental data and statistical interpretation.[3]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, its polarity and UV absorbance make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

Method A: Reversed-Phase HPLC with UV Detection

Rationale & Expertise: The goal of this method is to provide a robust, reliable, and accurate quantification for routine quality control. A C18 (octadecylsilyl) stationary phase is selected due to its hydrophobic nature, which will effectively retain the moderately nonpolar analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength in this context. A UV detector set at 254 nm is employed, a common wavelength for aromatic compounds that provides a strong signal for the analyte.[4][5]

Experimental Protocol:

  • Chromatographic System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: ODS-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (v/v). The use of a small amount of acid like TFA helps to sharpen peaks and ensure consistent retention times.[4]

  • Gradient Elution: Start with 50% Acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, and return to initial conditions. A gradient is chosen to ensure any more or less retained impurities are effectively eluted and separated.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • System Suitability Test (SST): Before analysis, inject the 50 µg/mL standard six times. The relative standard deviation (RSD) for peak area must be ≤ 2.0%.

Validation Data Summary (Representative):

Validation ParameterSpecification (as per ICH Q2)Typical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%0.8%
Intermediate Precision: ≤ 3.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.7 µg/mL
Specificity No interference at analyte RtPeak purity > 99.8%
HPLC/UHPLC Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis in a typical HPLC or UHPLC workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Accurate Weighing Dissolve Dissolution in Acetonitrile Prep->Dissolve Dilute Serial Dilution for Calibration Curve Dissolve->Dilute Inject Autosampler Injection (10 µL) Dilute->Inject Load Samples Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Peak Integration Detect->Integrate Raw Data Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify Report Final Report & Validation Quantify->Report

Caption: A typical workflow for HPLC analysis.

Gas Chromatography (GC) Methods

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the nitro group, careful consideration of thermal stability is required.

Method B: GC with Mass Spectrometry (GC-MS)

Rationale & Expertise: GC-MS is chosen for its superior specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for confirming the identity of the main component.[6][7] The mass spectrometer provides structural information, which is invaluable. A low-polarity capillary column (like a DB-5ms) is selected for good separation of aromatic compounds. A split/splitless inlet is used in split mode to avoid overloading the column with the main analyte. The temperature program is designed to be gentle initially to prevent degradation of the nitro group before ramping up to elute the compound.[2]

Experimental Protocol:

  • Chromatographic System: A GC system with a split/splitless inlet, coupled to a Mass Spectrometer (Electron Ionization source).

  • Column: SPB-1 or equivalent (100% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1 ratio).

  • Oven Program: Initial temperature 100°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selective Ion Monitoring (SIM) for quantification and Full Scan for identification.

    • SIM Ions (Hypothetical): Monitor characteristic fragments of the molecule (e.g., the molecular ion and fragments corresponding to loss of Cl, NO2, or I).

  • Standard Preparation: Prepare standards in a suitable solvent like Dichloromethane or Ethyl Acetate from 0.1 µg/mL to 20 µg/mL.

Validation Data Summary (Representative):

Validation ParameterSpecification (as per ICH Q2)Typical Result
Linearity (R²) ≥ 0.9980.9991
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (RSD) Repeatability: ≤ 5.0%2.5%
Intermediate Precision: ≤ 7.0%4.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:15 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:120 ng/mL
Specificity Confirmed by mass spectrumUnique mass fragments observed.
GC-MS Analysis Workflow Diagram

This diagram outlines the key stages in performing a GC-MS analysis for identity confirmation and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Weigh & Dissolve in Dichloromethane Filter Filter through 0.22 µm PTFE filter Prep->Filter Inject Split Injection (250°C) Filter->Inject Separate Capillary Column Separation (Temp Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan/SIM) Ionize->Detect Library Mass Spectrum Library Match Detect->Library Quant Quantification using SIM Detect->Quant Confirm Identity Confirmation Library->Confirm Report Generate Report Quant->Report Decision_Tree Start What is the Analytical Goal? Assay Routine Assay & Purity Testing Start->Assay Quantification Impurity Impurity ID & Trace Analysis Start->Impurity Identification UseHPLC Use RP-HPLC-UV Assay->UseHPLC UseGCMS Use GC-MS Impurity->UseGCMS

References

Safety Operating Guide

Proper Disposal of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene (CAS No. 294190-16-2), a halogenated nitroaromatic compound.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for structurally similar and equally hazardous chemicals, such as other chlorinated and nitrated benzenes.[4][5][6] It is imperative to treat this compound with the high degree of caution it warrants based on its functional groups.

Understanding the Hazard Profile

This compound is a complex molecule with multiple functional groups that contribute to its hazardous nature. The presence of chloro, iodo, and nitro groups on an aromatic ring suggests that this compound is likely to be toxic if ingested, inhaled, or absorbed through the skin.[4][5] Furthermore, halogenated nitroaromatic compounds are often persistent in the environment and can be toxic to aquatic life.[4] Many nitroaromatic compounds are also suspected carcinogens. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Table 1: Inferred Properties and Hazards of this compound

PropertyValue/InformationSource/Basis
CAS Number 294190-16-2[1][7][2]
Molecular Formula C7H5ClINO2[1][2]
Molecular Weight 297.48 g/mol [1][2]
Physical State Solid (inferred)General for similar compounds
Toxicity Likely toxic if swallowed, in contact with skin, or if inhaled.[4][5]Inferred from SDS of related compounds
Environmental Hazard Likely toxic to aquatic life with long-lasting effects.[4]Inferred from SDS of related compounds
Carcinogenicity Suspected of causing cancer.Inferred from SDS of related compounds

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work with this compound, ensure that the following PPE is worn and that all operations are conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required.[8] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[8]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][8]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Small Quantities (Research Scale)
  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for halogenated organic waste.[9][10] The container should be made of a material compatible with the chemical.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[9]

    • Keep the waste container closed at all times, except when adding waste.[9][10]

  • Decontamination of Empty Containers:

    • Rinse the empty container with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

    • The rinsate is also considered hazardous waste and must be collected in the designated halogenated waste container.[9]

    • Repeat the rinsing procedure two more times to ensure thorough decontamination.

Spill Management

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

  • Evacuate and Ventilate: If the spill is large or if you feel unwell, evacuate the area and ensure it is well-ventilated.[11]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the chemical.[12][13] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][14]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal of Bulk Quantities

The disposal of larger quantities of this compound must be handled by a licensed and certified hazardous waste disposal contractor.[4][5]

  • Contact EHS: Your institution's EHS department will be the primary point of contact for arranging the disposal of bulk chemical waste. They will have established procedures and relationships with certified disposal companies.

  • Proper Labeling and Storage: Ensure the waste is stored in a properly sealed and labeled container in a designated and secure waste accumulation area while awaiting pickup.[10]

  • Documentation: Maintain accurate records of the amount of waste generated and its composition.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_bulk Is it a bulk quantity? start->is_bulk small_quant Treat as Small Quantity (Research Scale) is_bulk->small_quant No bulk_quant Treat as Bulk Quantity is_bulk->bulk_quant Yes collect_waste Collect in a labeled, sealed container for halogenated waste. small_quant->collect_waste contact_ehs_bulk Contact Institutional EHS to arrange for licensed hazardous waste disposal. bulk_quant->contact_ehs_bulk spill_check Is there a spill? collect_waste->spill_check spill_check->no_spill No spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes decontaminate_container Decontaminate empty containers with solvent; collect rinsate as hazardous waste. spill_procedure->decontaminate_container contact_ehs_small Arrange for disposal through Institutional EHS. decontaminate_container->contact_ehs_small end End: Proper Disposal contact_ehs_small->end contact_ehs_bulk->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, which are based on the known hazards of similar halogenated nitroaromatic compounds, researchers can minimize risks to themselves and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact.

Hazard Assessment: Understanding the Risks

This compound belongs to a class of chemicals that present multiple hazards. Based on analogous compounds, researchers must assume it is:

  • Acutely Toxic: Likely to be toxic if swallowed, inhaled, or in contact with skin.[7] Nitro and halogenated aromatics can cause systemic effects, potentially impacting the central nervous system, liver, and kidneys.[5][8]

  • An Irritant: Expected to cause skin and serious eye irritation.[5][8]

  • A Suspected Carcinogen: Many halogenated and nitroaromatic compounds are treated as suspected carcinogens, warranting special handling precautions.[5][9]

  • Environmentally Hazardous: Likely toxic to aquatic life with long-lasting effects.[7]

Given these potential hazards, a multi-layered approach to safety, combining engineering controls with a robust Personal Protective Equipment (PPE) strategy, is mandatory.

The Core Directive: Your PPE Ensemble

The selection of PPE is not a passive checklist but an active process of risk mitigation. Each component is chosen to provide a specific barrier against the identified hazards. All work with this compound must be performed within a certified chemical fume hood.[9][10][11]

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles: Must be worn at all times and conform to OSHA 29 CFR 1910.133 standards to protect against splashes and dust. Face Shield: Required over goggles during procedures with a high splash or aerosolization risk (e.g., transfers, solution preparation) to protect the entire face.
Hand Protection Double-Gloving: Butyl Rubber or Viton® over NitrileRationale: Halogenated and nitro compounds can degrade or quickly permeate standard nitrile gloves.[9][12] Inner Glove (Nitrile): Provides a base layer of protection and dexterity. Outer Glove (Butyl/Viton®): Butyl rubber offers excellent resistance to nitro-compounds, ketones, and esters.[12] Viton® is also highly resistant. This combination provides robust protection. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[13][14]
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronA flame-resistant lab coat must be worn, fully buttoned, to protect against incidental contact and fire hazards. For procedures involving larger quantities or significant splash risk, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved Respirator (if required)All routine handling must occur within a chemical fume hood.[9] If engineering controls fail or are not feasible for a specific task, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.[1][15] A complete respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place.[2]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Safety is a process that begins before a container is opened and ends after all waste is properly disposed of. The following workflow integrates PPE use into the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials & Glassware prep1->prep2 prep3 Inspect & Don PPE (Coat, Goggles, Inner Gloves) prep2->prep3 handle1 Don Outer Gloves & Face Shield prep3->handle1 Enter Fume Hood handle2 Weigh & Transfer Chemical (Minimize Dust/Aerosol) handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 clean1 Decontaminate Surfaces & Glassware (Collect Rinsate as Waste) handle4->clean1 Experiment Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Experimental workflow for handling this compound.

Detailed Doffing (Removal) Procedure for PPE:

  • Outer Gloves: While still in the fume hood or designated area, remove the outer, most contaminated gloves. Peel them off without touching the outer surface with your bare skin. Dispose of them as hazardous waste.

  • Exit Designated Area.

  • Face Shield/Apron: Remove the face shield and/or chemical apron.

  • Lab Coat: Remove the lab coat by rolling it down the arms, keeping the contaminated exterior away from your body.

  • Goggles: Remove safety goggles.

  • Inner Gloves: Remove the inner nitrile gloves, again, without touching the outer surface.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Spill Management Decision Tree:

G cluster_assessment cluster_response spill Spill Occurs assess_size Is the spill large or unmanageable? spill->assess_size evacuate Evacuate Area Alert EHS & Colleagues Close Doors assess_size->evacuate Yes don_ppe Don Appropriate PPE (incl. Respirator if needed) assess_size->don_ppe No contain Contain Spill with Absorbent Material don_ppe->contain cleanup Carefully Collect Material Place in Labeled Waste Container contain->cleanup decon Decontaminate Area Dispose of all materials as hazardous waste cleanup->decon

Caption: Decision tree for managing a chemical spill.

Personal Exposure:

  • Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes. Remove contaminated clothing while under the shower. Seek immediate medical attention.[9]

  • Eye Contact: Proceed immediately to an eyewash station and flush eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or information on the chemical) to the medical personnel.[14]

By integrating this expert-driven, safety-first mindset into every operational step, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.